molecular formula C9H17N3O B1601858 1-Cyclopentyl-4-nitrosopiperazine CAS No. 61379-66-6

1-Cyclopentyl-4-nitrosopiperazine

货号: B1601858
CAS 编号: 61379-66-6
分子量: 183.25 g/mol
InChI 键: JSRLIZBFYXZPLC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1-Cyclopentyl-4-nitrosopiperazine (CPNP), with the CAS registry number 61379-66-6, is a nitrosamine compound with the molecular formula C9H17N3O and a molecular weight of 183.26 g/mol . This compound is of significant interest in pharmaceutical research and development as a recognized nitrosamine drug substance-related impurity (NDSRI) . It is specifically identified as an impurity in antimicrobial agents such as rifampin and rifapentine, making it a critical analytical standard for ensuring drug safety and quality control . The International Agency for Research on Cancer (IARC) classifies CPNP as a Group 2B agent, which indicates it is possibly carcinogenic to humans . This classification underscores the importance of its careful handling and use in a controlled research setting. As a liquid at room temperature, it is typically supplied as a colorless to yellow-orange clear solution . It is light, air, and heat sensitive and must be stored under inert gas in a refrigerated environment (0-10°C) to maintain stability . This product is intended For Research Use Only as an analytical standard and for use in laboratory research. It is strictly not for diagnostic or therapeutic use, nor for personal use. Researchers should consult the relevant safety data sheet (SDS) prior to handling, as this compound is harmful if swallowed, in contact with skin, or inhaled, and may cause severe skin burns and eye damage .

属性

IUPAC Name

1-cyclopentyl-4-nitrosopiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H17N3O/c13-10-12-7-5-11(6-8-12)9-3-1-2-4-9/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRLIZBFYXZPLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90579215
Record name 1-Cyclopentyl-4-nitrosopiperazine
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Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61379-66-6
Record name 1-Cyclopentyl-4-nitrosopiperazine
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Record name 1-Cyclopentyl-4-nitrosopiperazine
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Record name 1-cyclopentyl-4-nitrosopiperazine
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Foundational & Exploratory

1-Cyclopentyl-4-nitrosopiperazine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Chemical Properties of 1-Cyclopentyl-4-nitrosopiperazine

Abstract

This compound (CPNP) is a nitrosamine (B1359907) compound of significant interest in the pharmaceutical industry, primarily recognized as a potential genotoxic impurity in drug substances derived from piperazine (B1678402).[1][2] This technical guide provides a comprehensive overview of its core chemical properties, analytical methodologies, toxicological profile, and handling procedures. The information is intended for researchers, scientists, and drug development professionals engaged in pharmaceutical quality control, safety assessment, and regulatory compliance.

Chemical and Physical Properties

This compound is a derivative of piperazine characterized by a cyclopentyl group on one nitrogen atom and a nitroso group on the other.[3] Its chemical structure and properties are crucial for developing analytical methods for its detection and quantification.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented in Table 1.

IdentifierValueReference
IUPAC Name This compound[4][5]
CAS Number 61379-66-6[4][6][7][8]
Molecular Formula C₉H₁₇N₃O[4][6][7][8]
Synonyms CPNP, Piperazine, 1-cyclopentyl-4-nitroso-[6][8]
InChI InChI=1S/C9H17N3O/c13-10-12-7-5-11(6-8-12)9-3-1-2-4-9/h9H,1-8H2[4][6]
InChIKey JSRLIZBFYXZPLC-UHFFFAOYSA-N[4]
SMILES O=NN1CCN(CC1)C2CCCC2[5][6][7]
Physicochemical Properties

The physicochemical data for this compound are critical for its handling, analysis, and storage. These properties are summarized in Table 2. There are some discrepancies in the reported physical state, with some sources describing it as a liquid and others as a solid.[9]

PropertyValueReference
Molecular Weight 183.25 g/mol [4][6][7][10]
Appearance Colorless to Yellow to Orange clear liquid
Light Orange to Orange Oil / Solid[9]
Boiling Point 318.0 ± 35.0 °C (Predicted)[9][10]
Flash Point 146 °C
Density 1.27 ± 0.1 g/cm³ (Predicted)[9][10]
Purity >95.0% (GC)[6]
Solubility and Storage

Proper storage and handling are paramount due to the compound's sensitivity.[3] Table 3 outlines the solubility and recommended storage conditions.

ParameterDetailsReference
Solubility Chloroform (Slightly), Ethanol (Slightly), Methanol (Slightly)[11]
Storage Refrigerated (0-10°C), Amber Vial, -20°C Freezer[10][11]
Stability Light Sensitive, Air Sensitive, Heat Sensitive[3][11]
Handling Store under inert gas

Toxicological Profile and Mechanism of Action

As a nitrosamine, CPNP is classified as a potential carcinogen.[1] The International Agency for Research on Cancer (IARC) classifies it as a Group 2B agent, indicating it is possibly carcinogenic to humans.[1] Its genotoxicity stems from its metabolic activation, a critical pathway for professionals in drug safety to understand.

Metabolic Activation Pathway

The primary mechanism for the bioactivation of nitrosamines like CPNP is through α-hydroxylation by Cytochrome P450 (CYP) enzymes.[1] This enzymatic reaction initiates a cascade that ultimately produces highly reactive electrophilic intermediates capable of alkylating DNA, leading to mutations and potentially initiating carcinogenesis.[1]

Metabolic_Activation_of_CPNP cluster_0 Cellular Environment CPNP 1-Cyclopentyl-4- nitrosopiperazine (CPNP) AlphaOH α-Hydroxy CPNP (Unstable Intermediate) CPNP->AlphaOH CYP450 Enzymes (α-Hydroxylation) Spontaneous Spontaneous Rearrangement AlphaOH->Spontaneous Diazonium Electrophilic Intermediates (e.g., Diazonium Ions) Spontaneous->Diazonium Adducts DNA Adducts Diazonium->Adducts Alkylation DNA Cellular DNA Mutation DNA Damage & Potential Mutation Adducts->Mutation Initiates

Figure 1: Metabolic activation pathway of CPNP leading to DNA damage.

Experimental Protocols

The quantification of CPNP as a drug substance-related impurity is a critical quality control step.[1] The following is a representative experimental protocol for the determination of CPNP in a pharmaceutical drug product using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), adapted from methodologies for similar nitrosamine impurities.[12]

Quantification of CPNP in a Drug Product by LC-MS/MS

Objective: To develop and validate a sensitive and specific method for the quantification of this compound (CPNP) impurity in a pharmaceutical formulation.

Materials and Reagents:

  • This compound (CPNP) reference standard

  • Isotopically labeled internal standard (e.g., CPNP-d4), if available

  • Methanol (HPLC or LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Ammonium (B1175870) formate (B1220265) (AR grade)

  • Ammonium hydroxide (B78521) (AR grade)

  • Drug product to be tested

  • 0.2 µm PVDF syringe filters

Instrumentation:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Sonicator

Methodology:

  • Preparation of Solutions:

    • Mobile Phase A: 10 mM ammonium formate in water, pH adjusted to 9.0 with ammonium hydroxide.[12]

    • Mobile Phase B: Methanol.

    • Diluent: 80:20 (v/v) Methanol:Water.[12]

    • CPNP Stock Solution (100 µg/mL): Accurately weigh 10 mg of CPNP reference standard and dissolve in 100 mL of Diluent.

    • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the CPNP Stock Solution with the Diluent to achieve concentrations ranging from 0.5 ng/mL to 100 ng/mL.

    • Internal Standard (IS) Solution: If used, prepare a solution of the labeled IS in the Diluent at a constant concentration (e.g., 10 ng/mL).[12]

  • Sample Preparation:

    • Accurately weigh a portion of the powdered drug product equivalent to 250 mg of the active pharmaceutical ingredient (API) into a 15 mL centrifuge tube.[12]

    • Add 5 mL of Diluent (spiked with IS if used).

    • Vortex the tube for 1 minute to ensure thorough mixing.

    • Sonicate the sample for 10 minutes to facilitate extraction.[12]

    • Centrifuge the sample at 4000 rpm for 10 minutes.[12]

    • Filter the supernatant through a 0.2 µm PVDF filter into an HPLC vial for analysis.[12]

  • LC-MS/MS Conditions:

    • LC Column: A suitable reversed-phase column (e.g., C18 or Phenyl-Hexyl, 100 x 2.1 mm, 2.7 µm).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Gradient Elution:

      • 0-1 min: 10% B

      • 1-5 min: 10% to 95% B

      • 5-7 min: 95% B

      • 7.1-9 min: 10% B (re-equilibration)

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • MRM Transitions: Monitor specific parent-to-daughter ion transitions for CPNP (e.g., m/z 184.1 -> 154.1) and the internal standard.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of CPNP to the IS against the concentration of the working standards.

    • The linearity of the curve should be confirmed (r² > 0.99).[12]

    • Determine the concentration of CPNP in the sample solution from the calibration curve and calculate the final amount in the drug product (e.g., in ng/g or ppm).

Analytical Workflow

The logical flow for analyzing CPNP as a pharmaceutical impurity involves several key stages, from initial risk assessment to final reporting. This ensures a systematic and compliant approach to impurity control.

Analytical_Workflow cluster_workflow CPNP Impurity Analysis Workflow start Risk Assessment: Identify potential for CPNP formation method_dev Analytical Method Development (e.g., LC-MS/MS) start->method_dev validation Method Validation (ICH Q2(R1) Guidelines) method_dev->validation sample_prep Sample Receipt & Preparation validation->sample_prep Routine Testing analysis Instrumental Analysis (LC-MS/MS) sample_prep->analysis processing Data Processing & Quantification analysis->processing reporting Review, Reporting & Specification Check processing->reporting end Release or Further Action reporting->end

Figure 2: Logical workflow for the analysis of CPNP impurity.

References

Formation Mechanism of 1-Cyclopentyl-4-nitrosopiperazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopentyl-4-nitrosopiperazine (CPNP) is a nitrosamine (B1359907) impurity of significant concern in the pharmaceutical industry, particularly as a potential contaminant in drug products containing active pharmaceutical ingredients (APIs) with a piperazine (B1678402) moiety. This technical guide provides a comprehensive overview of the formation mechanism of CPNP, including the underlying chemistry, influencing factors, and relevant analytical methodologies for its detection and quantification. Furthermore, it outlines the risk assessment workflow for nitrosamine impurities as recommended by regulatory bodies.

Introduction

Nitrosamines are a class of organic compounds characterized by a nitroso group bonded to an amine. Many nitrosamines are classified as probable human carcinogens, making their presence in pharmaceuticals a critical quality and safety issue. This compound (CPNP) can form when its precursor, 1-cyclopentylpiperazine (B42781), a secondary amine, reacts with a nitrosating agent. This reaction can occur during the synthesis of the API, formulation of the drug product, or even during storage under certain conditions. Understanding the mechanism of CPNP formation is paramount for developing effective control and mitigation strategies in drug development and manufacturing.

The Chemical Mechanism of this compound Formation

The core mechanism for the formation of this compound is the N-nitrosation of its secondary amine precursor, 1-cyclopentylpiperazine. This reaction is a classic example of electrophilic substitution on a nitrogen atom.

The overall reaction can be summarized as follows:

1-Cyclopentylpiperazine + Nitrosating Agent → this compound

The reaction proceeds through several key steps, particularly in the presence of nitrous acid (HNO₂) which is a common nitrosating agent formed from nitrite (B80452) salts (e.g., sodium nitrite, NaNO₂) under acidic conditions.

Step 1: Formation of the Nitrosating Agent In an acidic aqueous solution, nitrite ions (NO₂⁻) are protonated to form nitrous acid (HNO₂).

Step 2: Formation of the Electrophilic Nitrosating Species Nitrous acid can then be further protonated and lose a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). Dinitrogen trioxide (N₂O₃), formed from the self-association of nitrous acid, can also act as a potent nitrosating agent.

Step 3: Nucleophilic Attack by the Amine The lone pair of electrons on the secondary nitrogen atom of 1-cyclopentylpiperazine acts as a nucleophile and attacks the electrophilic nitrosonium ion.

Step 4: Deprotonation The resulting intermediate is then deprotonated, typically by a weak base such as water, to yield the stable N-nitrosamine, this compound.

Factors Influencing the Rate of Formation

Several factors can significantly influence the rate of CPNP formation:

  • pH: The nitrosation of secondary amines is highly pH-dependent. The reaction is typically favored in acidic conditions (pH 3-6) which facilitate the formation of the active nitrosating species. At very low pH, the amine precursor becomes protonated, reducing its nucleophilicity and thereby slowing down the reaction.

  • Concentration of Reactants: The rate of formation is dependent on the concentrations of both the amine precursor (1-cyclopentylpiperazine) and the nitrosating agent.

  • Temperature: An increase in temperature generally increases the rate of the nitrosation reaction. However, nitrosating agents can also be unstable at higher temperatures.

  • Presence of Catalysts and Inhibitors: Certain species can catalyze or inhibit the nitrosation reaction. For instance, some anions can act as catalysts. Conversely, antioxidants such as ascorbic acid (Vitamin C) can act as inhibitors by reducing the nitrosating agent.

Quantitative Data on Nitrosamine Formation

Obtaining precise, publicly available quantitative data specifically for the formation of this compound under various conditions is challenging. However, data from studies on similar structures, such as N-nitrosopiperazine, can provide valuable insights into the impact of reaction conditions on yield.

The following table summarizes data from a patent for the synthesis of N-nitrosopiperazine, demonstrating the effect of temperature on the reaction yield.

ReactantNitrosating AgentTemperature (°C)Yield of N-nitrosopiperazine (%)
PiperazineNitrous Acid1581
PiperazineNitrous Acid2565

This data is for N-nitrosopiperazine and is presented as an illustrative example of the temperature dependence of piperazine nitrosation.

Experimental Protocols

Representative Synthesis of a Nitrosopiperazine Derivative

The following protocol is a representative example for the N-nitrosation of a piperazine derivative, adapted from a patented procedure for N-nitrosopiperazine. This protocol should be performed by trained personnel in a well-ventilated fume hood due to the potential carcinogenicity of nitrosamines.

Materials:

  • 1-Cyclopentylpiperazine

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Deionized Water

  • Dichloromethane (B109758) (or other suitable extraction solvent)

  • Sodium Sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve a known amount of 1-cyclopentylpiperazine in deionized water in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a pre-determined amount of hydrochloric acid to the solution while maintaining the low temperature.

  • Prepare a solution of sodium nitrite in deionized water.

  • Add the sodium nitrite solution dropwise to the acidic solution of 1-cyclopentylpiperazine over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at low temperature.

  • Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3x).

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The product can be further purified by chromatography if necessary.

Analytical Protocol for the Quantification of this compound by LC-MS

This protocol provides a general framework for the detection and quantification of CPNP in a drug substance or product using Liquid Chromatography-Mass Spectrometry (LC-MS). Method validation is crucial for ensuring accuracy and reliability.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system

  • Mass Spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer)

  • Analytical column suitable for the separation of polar compounds (e.g., C18, Phenyl-Hexyl)

Reagents and Materials:

  • This compound reference standard

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or Ammonium formate (B1220265) (LC-MS grade)

  • Sample vials

  • Syringe filters (e.g., 0.22 µm PVDF)

Procedure:

  • Standard Preparation: Prepare a stock solution of the CPNP reference standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the analyte.

  • Sample Preparation:

    • Drug Substance: Accurately weigh a known amount of the drug substance and dissolve it in a suitable solvent (e.g., methanol or a mixture of methanol and water).

    • Drug Product: For tablets or capsules, grind the tablets or empty the capsules to obtain a fine powder. Weigh an amount of powder equivalent to a specific dose of the API and extract the CPNP with a suitable solvent. Sonication or shaking may be required to ensure complete extraction.

  • Filtration: Filter all standard and sample solutions through a 0.22 µm syringe filter into sample vials.

  • LC-MS Analysis:

    • LC Conditions:

      • Column: e.g., C18 column (2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Methanol with 0.1% formic acid

      • Gradient: A suitable gradient to separate CPNP from the API and other matrix components.

      • Flow Rate: e.g., 0.3 mL/min

      • Injection Volume: e.g., 5 µL

    • MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole MS or full scan/targeted SIM for HRMS.

      • MRM Transitions: Select appropriate precursor and product ions for CPNP.

  • Quantification: Construct a calibration curve by plotting the peak area of the CPNP standard against its concentration. Determine the concentration of CPNP in the samples by interpolating their peak areas on the calibration curve.

Mandatory Visualizations

Detailed Formation Mechanism of this compound

G Detailed Formation Mechanism of this compound cluster_0 Step 1: Formation of Nitrous Acid cluster_1 Step 2: Formation of Electrophilic Nitrosating Species cluster_2 Step 3: Nucleophilic Attack cluster_3 Step 4: Deprotonation NaNO2 Sodium Nitrite HNO2 Nitrous Acid NaNO2->HNO2 + H+ H+ H+ (Acidic Conditions) HNO2_2 Nitrous Acid H2ONO+ Protonated Nitrous Acid HNO2_2->H2ONO+ + H+ H+_2 H+ NO+ Nitrosonium Ion H2ONO+->NO+ - H2O NO+_2 Nitrosonium Ion H2O Water CP 1-Cyclopentylpiperazine Intermediate Protonated Nitrosamine Intermediate CP->Intermediate + NO+ Intermediate_2 Protonated Nitrosamine Intermediate CPNP This compound Intermediate_2->CPNP + H2O H2O_2 Water H3O+ Hydronium Ion G Risk Assessment Workflow for Nitrosamine Impurities in Pharmaceuticals cluster_0 Step 1: Risk Identification cluster_1 Step 2: Risk Analysis and Confirmatory Testing cluster_2 Step 3: Risk Evaluation and Mitigation Start Start Risk Assessment Assess_API Assess API Synthesis and Structure (Presence of secondary/tertiary amines) Start->Assess_API Assess_DP Assess Drug Product Formulation and Manufacturing (Excipients, solvents, process conditions) Start->Assess_DP Risk_Identified Potential Risk Identified? Assess_API->Risk_Identified Assess_DP->Risk_Identified No_Risk No Risk Identified Document Assessment Risk_Identified->No_Risk No Confirmatory_Testing Perform Confirmatory Testing (e.g., LC-MS, GC-MS) Risk_Identified->Confirmatory_Testing Yes Nitrosamine_Detected Nitrosamine Detected? Confirmatory_Testing->Nitrosamine_Detected Not_Detected Not Detected or Below Limit Document and Justify Nitrosamine_Detected->Not_Detected No Detected_Above_Limit Detected Above Acceptable Intake (AI) Limit Nitrosamine_Detected->Detected_Above_Limit Yes Root_Cause Investigate Root Cause Detected_Above_Limit->Root_Cause Mitigation Implement Mitigation Strategy (Process modification, formulation change, etc.) Root_Cause->Mitigation Control Establish Control Strategy (Routine testing, specifications) Mitigation->Control

In-Depth Technical Guide to the Physicochemical Properties of 1-Cyclopentyl-4-nitrosopiperazine (CAS 61379-66-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical data for 1-Cyclopentyl-4-nitrosopiperazine (CPNP), a compound of significant interest in pharmaceutical research due to its classification as a potential genotoxic impurity.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound.

Identifier Value Source
Chemical Name This compoundPubChem[1]
CAS Number 61379-66-6PubChem[1]
Molecular Formula C₉H₁₇N₃OChemicalBook[2], PubChem[1]
Synonyms CPNP, N-Nitroso cyclopentylpiperazineTCI Chemicals, Veeprho[3]
Property Value Type Source
Molecular Weight 183.25 g/mol ExperimentalVeeprho[3]
Appearance Colorless to Yellow to Orange clear liquid/SolidExperimentalTCI Chemicals, ChemicalBook[2]
Boiling Point 318.0 ± 35.0 °CPredictedChemicalBook[2]
Melting Point Not available-ChemWhat[4]
Density 1.27 ± 0.1 g/cm³PredictedChemicalBook[2]
pKa 7.13 ± 0.70PredictedChemicalBook[2]
Solubility Chloroform (Slightly), Ethanol (Slightly), Methanol (Slightly)ExperimentalChemicalBook[2]
Flash Point 146 °C-TCI Chemicals
Storage Temperature Refrigerated (0-10°C), under inert gasRecommendationTCI Chemicals
Stability Light, air, and heat sensitiveExperimentalTCI Chemicals

Genotoxicity and Metabolic Activation

This compound is a nitrosamine (B1359907) and is considered a potential genotoxic and carcinogenic impurity.[5] Its mutagenic properties are typically evaluated using the bacterial reverse mutation assay, commonly known as the Ames test.

Metabolic Activation Pathway

The genotoxicity of many nitrosamines, including CPNP, is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes in the liver.[6] The primary mechanism involves α-hydroxylation, which leads to the formation of unstable intermediates that can ultimately generate DNA-reactive species. For cyclic nitrosamines like CPNP, CYP2A6 is a key enzyme in this bioactivation process.[6]

G Metabolic Activation of this compound CPNP This compound (CPNP) CYP2A6 CYP2A6 (Liver Microsomes) CPNP->CYP2A6 Metabolism Alpha_Hydroxylation α-Hydroxylation CYP2A6->Alpha_Hydroxylation Catalysis Unstable_Intermediate Unstable α-hydroxy nitrosamine Alpha_Hydroxylation->Unstable_Intermediate Leads to DNA_Adducts DNA Adducts Unstable_Intermediate->DNA_Adducts Forms Genotoxicity Genotoxicity & Carcinogenicity DNA_Adducts->Genotoxicity Results in

Metabolic activation pathway of CPNP.

Experimental Protocols

Determination of Melting Point (General Procedure)
  • Sample Preparation: A small amount of the dried, purified solid is finely powdered and packed into a capillary tube to a depth of 1-2 mm.[7]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7] This assembly is then placed in a melting point apparatus, which typically consists of a heated block or oil bath with a viewing lens.

  • Heating: The apparatus is heated slowly, and the temperature is monitored.[7] The heating rate is reduced near the expected melting point to allow for accurate observation.

  • Observation: The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted into a clear liquid.[7]

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

The Ames test is a widely used method to assess the mutagenic potential of chemical substances.[8] The following protocol is a generalized workflow based on the OECD 471 guideline and literature reports on testing nitrosamines.[8][9]

  • Bacterial Strains: A set of specific strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used. These strains are histidine or tryptophan auxotrophs, meaning they cannot synthesize these essential amino acids and will not grow on a medium lacking them unless a reverse mutation occurs.[8]

  • Metabolic Activation (S9 Mix): To mimic mammalian metabolism, the test is performed both with and without a metabolic activation system. This is typically a liver homogenate from rats or hamsters (S9 fraction) that have been treated with an enzyme inducer.[8][9] For nitrosamines, hamster liver S9 is often more effective.[9] The S9 mix contains the S9 fraction and necessary cofactors.

  • Test Procedure (Pre-incubation Method):

    • The test compound, at various concentrations, is added to a test tube containing the bacterial culture and the S9 mix (or a buffer for the non-activation condition).[9]

    • This mixture is pre-incubated to allow for metabolic activation and interaction with the bacteria.

    • Molten top agar (B569324) is added to the tube, and the contents are poured onto a minimal glucose agar plate.[10]

  • Incubation: The plates are incubated at 37°C for 48-72 hours.[10]

  • Scoring: The number of revertant colonies (colonies that have undergone a reverse mutation and can now grow on the minimal medium) is counted for each plate.

  • Data Analysis: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies compared to the negative control.[8]

G Ames Test (OECD 471) Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Strains Bacterial Strains (e.g., S. typhimurium, E. coli) Pre_incubation Pre-incubation of Bacteria, Test Compound, and S9 Mix Strains->Pre_incubation S9_Mix S9 Metabolic Activation Mix S9_Mix->Pre_incubation Test_Compound Test Compound (CPNP) Test_Compound->Pre_incubation Plating Plating on Minimal Glucose Agar Pre_incubation->Plating Incubation Incubation at 37°C (48-72 hours) Plating->Incubation Colony_Counting Counting of Revertant Colonies Incubation->Colony_Counting Data_Analysis Data Analysis and Interpretation Colony_Counting->Data_Analysis

Ames Test experimental workflow.

References

An In-depth Technical Guide to 1-Cyclopentyl-4-nitrosopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopentyl-4-nitrosopiperazine, a secondary N-nitrosamine, has garnered significant attention within the pharmaceutical industry as a potential genotoxic impurity. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and biological implications. It is intended to serve as a critical resource for professionals engaged in drug development, quality control, and toxicological research, offering detailed experimental protocols and insights into its metabolic activation and analytical detection.

Chemical Identity and Structure

This compound is a chemical compound characterized by a piperazine (B1678402) ring functionalized with a cyclopentyl group at one nitrogen and a nitroso group at the other.[1]

  • IUPAC Name: this compound[2][3]

  • Synonyms: N-Nitroso Cyclopentylpiperazine (CPNP), Piperazine, 1-cyclopentyl-4-nitroso-[4][5][6][7]

  • CAS Number: 61379-66-6[2][3][8]

The chemical structure of this compound is presented below:

G General Formation Pathway of this compound cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 1_Cyclopentylpiperazine 1-Cyclopentylpiperazine (Secondary Amine Precursor) CPNP This compound (NDSRI) 1_Cyclopentylpiperazine->CPNP Nitrosation Nitrosating_Agent Nitrosating Agent (e.g., Nitrous Acid, Nitrites) Nitrosating_Agent->CPNP Acidic_Conditions Acidic Conditions Acidic_Conditions->CPNP G CPNP This compound (Parent Compound) Alpha_Hydroxy α-Hydroxy-nitrosamine (Unstable Intermediate) CPNP->Alpha_Hydroxy α-Hydroxylation CYP450 Cytochrome P450 Enzymes (e.g., CYP2A6, CYP2E1) CYP450->Alpha_Hydroxy Electrophiles Reactive Electrophiles (e.g., Diazonium ions) Alpha_Hydroxy->Electrophiles Spontaneous Decomposition DNA_Adducts DNA Adducts Electrophiles->DNA_Adducts DNA Cellular DNA DNA->DNA_Adducts Mutation Mutagenesis & Potential Carcinogenesis DNA_Adducts->Mutation

References

Metabolic Activation of 1-Cyclopentyl-4-nitrosopiperazine by Cytochrome P450: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopentyl-4-nitrosopiperazine (CPNP) is a nitrosamine (B1359907) impurity of concern in pharmaceutical products. Like many nitrosamines, its toxicity is linked to its metabolic activation by cytochrome P450 (CYP) enzymes into reactive electrophilic species that can form DNA adducts, leading to mutagenicity and carcinogenicity.[1] This technical guide provides a comprehensive overview of the putative metabolic activation pathway of CPNP by cytochrome P450, outlines detailed experimental protocols for its investigation, and presents a framework for the quantitative analysis of its metabolic kinetics. Due to the limited availability of direct experimental data for CPNP in publicly accessible literature, this guide synthesizes information from studies on structurally related nitrosamines to propose a plausible metabolic landscape and the methodologies to explore it.

Introduction to Nitrosamine Metabolism

N-nitrosamines are a class of potent carcinogens that require metabolic activation to exert their genotoxic effects.[2][3] This bioactivation is primarily mediated by the cytochrome P450 superfamily of enzymes, which are predominantly found in the liver.[1][4][5] The initial and often rate-limiting step in the activation of many nitrosamines is the enzymatic hydroxylation of the carbon atom adjacent (at the α-position) to the N-nitroso group.[2][3] This α-hydroxylation results in the formation of unstable α-hydroxynitrosamines, which can spontaneously decompose to yield highly reactive electrophilic intermediates, such as diazonium ions or carbocations. These reactive species can then covalently bind to cellular macromolecules, including DNA, RNA, and proteins, leading to mutations and cellular damage.[1]

Several CYP isoforms have been implicated in the metabolic activation of various nitrosamines, with the specific isozymes involved often depending on the structure of the nitrosamine. For instance, CYP2E1 and CYP2A6 are known to be major catalysts for the activation of N-nitrosodialkylamines and tobacco-related nitrosamines.[4][5] Other isoforms, including CYP3A4, CYP2D6, and CYP1A2, have also been shown to play a role in the metabolism of certain nitrosamines.[4][6]

Proposed Metabolic Activation Pathway of this compound

While specific studies on the metabolic activation of CPNP are not extensively available, a plausible pathway can be proposed based on the well-established metabolism of other cyclic and N-alkyl nitrosamines. The key step is the α-hydroxylation of the carbon atoms adjacent to the nitroso group on the piperazine (B1678402) ring.

Metabolic Activation of this compound cluster_0 Bioactivation Pathway CPNP This compound (CPNP) alpha_hydroxy α-Hydroxynitrosamine Intermediates CPNP->alpha_hydroxy α-Hydroxylation CYP450 Cytochrome P450 (e.g., CYP2A6, CYP2E1) ring_opening Spontaneous Ring Opening alpha_hydroxy->ring_opening Spontaneous Decomposition diazonium Diazonium Ion ring_opening->diazonium dna_adduct DNA Adducts diazonium->dna_adduct Alkylation mutagenesis Mutagenesis & Carcinogenesis dna_adduct->mutagenesis

Figure 1: Proposed metabolic activation pathway of CPNP.

Quantitative Analysis of Metabolic Activation

The kinetics of CPNP metabolism by different CYP450 isoforms can be determined using in vitro assays with human liver microsomes or recombinant human CYP enzymes. The Michaelis-Menten kinetic parameters, Michaelis constant (Kм) and maximum velocity (Vmax), are crucial for characterizing the enzyme-substrate interaction.

Table 1: Illustrative Michaelis-Menten Kinetic Parameters for CPNP Metabolism

(Note: The following data are hypothetical and for illustrative purposes only, as specific experimental values for CPNP are not publicly available.)

CYP450 IsoformKм (μM)Vmax (pmol/min/pmol CYP)Intrinsic Clearance (Vmax/Kм) (μL/min/pmol CYP)
Recombinant CYP2A6501503.0
Recombinant CYP2E11002002.0
Recombinant CYP3A42505002.0
Human Liver Microsomes12085 (pmol/min/mg protein)0.71 (μL/min/mg protein)

Experimental Protocols

The following sections detail generalized experimental protocols for investigating the in vitro metabolic activation of CPNP.

In Vitro Metabolism in Human Liver Microsomes

This protocol is designed to assess the overall metabolism of CPNP in a system containing a mixture of CYP enzymes.

Materials:

  • This compound (CPNP)

  • Human Liver Microsomes (HLM)

  • 0.1 M Potassium Phosphate (B84403) Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Acetonitrile (B52724) (ACN) or Methanol (for reaction termination)

  • Incubator/Water Bath (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of CPNP in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration 0.5-1.0 mg/mL) and potassium phosphate buffer at 37°C for 5 minutes.

  • Add CPNP to the mixture to achieve the desired final concentration.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of cold acetonitrile or methanol.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the disappearance of CPNP and the formation of metabolites using a validated LC-MS/MS method.

Reaction Phenotyping with Recombinant CYP450 Isoforms

This protocol helps to identify the specific CYP isoforms responsible for CPNP metabolism.

Materials:

  • CPNP

  • Recombinant human CYP450 enzymes (e.g., CYP2A6, CYP2E1, CYP3A4) co-expressed with NADPH-cytochrome P450 reductase

  • Potassium Phosphate Buffer (pH 7.4)

  • NADPH

  • Control microsomes (without the specific CYP enzyme)

  • Terminating solvent (e.g., ACN)

  • LC-MS/MS system

Procedure:

  • Follow a similar procedure as for HLM, but replace HLM with individual recombinant CYP isoforms.

  • Incubate CPNP with each CYP isoform separately in the presence of NADPH.

  • Monitor the rate of CPNP depletion or metabolite formation for each isoform.

  • Compare the metabolic rates across the different CYP isoforms to determine their relative contributions.

Experimental Workflow Diagram

Experimental Workflow for CPNP Metabolism cluster_1 In Vitro Metabolism Workflow prep Prepare Reagents (CPNP, Microsomes, Buffer) pre_incubate Pre-incubate Microsomes and Buffer at 37°C prep->pre_incubate add_substrate Add CPNP Substrate pre_incubate->add_substrate start_reaction Initiate Reaction with NADPH add_substrate->start_reaction incubate Incubate at 37°C for Defined Time Points start_reaction->incubate terminate Terminate Reaction (e.g., with Cold Acetonitrile) incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data_analysis Data Analysis (Kinetics, Metabolite ID) analyze->data_analysis

Figure 2: General experimental workflow for CPNP metabolism studies.

Conclusion

The metabolic activation of this compound by cytochrome P450 enzymes is a critical area of investigation for ensuring pharmaceutical safety. Although direct experimental data for CPNP remains scarce, the established knowledge of nitrosamine metabolism provides a strong foundation for proposing its bioactivation pathway and for designing experiments to elucidate its metabolic fate. The protocols and frameworks presented in this guide offer a comprehensive approach for researchers to characterize the kinetics of CPNP metabolism, identify the responsible CYP isoforms, and ultimately assess the potential risks associated with this compound. Further research is warranted to validate the proposed pathways and to generate specific quantitative data for CPNP.

References

Degradation Pathways of 1-Cyclopentyl-4-nitrosopiperazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopentyl-4-nitrosopiperazine (CPNP) is a nitrosamine (B1359907) impurity of significant concern in the pharmaceutical industry, particularly as a potential genotoxic impurity in drug substances such as rifampin and rifapentine (B610483).[1][2] Understanding its degradation pathways is crucial for risk assessment, control strategy development, and ensuring patient safety. This technical guide provides a comprehensive overview of the known and potential degradation pathways of CPNP, including its formation from parent drug degradation, metabolic activation, and potential chemical degradation under various stress conditions. Methodologies for analyzing CPNP and its degradation products are also discussed.

Introduction

This compound (CPNP), a secondary N-nitrosamine, is classified as a Group 2B agent by the International Agency for Research on Cancer (IARC), indicating it is possibly carcinogenic to humans. Its presence in pharmaceutical products, even at trace levels, is a critical quality and safety attribute that requires rigorous control. The formation of CPNP is often linked to the degradation of active pharmaceutical ingredients (APIs) containing a 1-cyclopentylpiperazine (B42781) moiety, which can then react with nitrosating agents.[1][3] This guide will delve into the chemical and biological transformation of CPNP.

Formation of this compound

The primary route for the formation of CPNP as a drug substance-related impurity is the degradation of APIs like rifapentine. Under acidic conditions, rifapentine can undergo hydrolysis, leading to the formation of 1-cyclopentylpiperazine, a direct precursor to CPNP.[4] This secondary amine can then react with nitrosating agents, such as nitrites present in excipients or from other sources, to form CPNP.[3][4]

Chemical Degradation Pathways

While specific forced degradation studies on this compound are not extensively available in the public domain, valuable insights can be drawn from studies on analogous compounds, such as 1-methyl-4-nitrosopiperazine (B99963) (MNP), and the general chemistry of nitrosamines.[5] Forced degradation studies are essential for understanding the intrinsic stability of a molecule and identifying potential degradation products.[5]

3.1. Hydrolytic Degradation

  • Acidic Conditions: Nitrosamines are generally stable to hydrolysis under neutral and alkaline conditions. However, under strong acidic conditions and with exposure to UV light, they can undergo denitrosation to yield the parent amine and nitrous acid. For CPNP, this would result in the formation of 1-cyclopentylpiperazine.

  • Alkaline Conditions: In the absence of light, nitrosamines are generally resistant to alkaline hydrolysis.

3.2. Oxidative Degradation

Oxidative conditions are known to degrade nitrosamines. A study on the related compound MNP showed a significant increase in its concentration in an oxidizing environment (3% H₂O₂), suggesting that the precursor amine (1-amino-4-methylpiperazine) is oxidized to the nitrosamine.[5] It is plausible that CPNP could also be formed from its precursor amine under oxidative stress. The degradation of the CPNP molecule itself under strong oxidative conditions could lead to the cleavage of the piperazine (B1678402) ring or modification of the cyclopentyl group, although specific products are not documented.

3.3. Thermal Degradation

Thermal degradation of nitrosopiperazines has been documented. For instance, mononitrosopiperazine (MNPZ) is known to be thermally unstable and decomposes at elevated temperatures.[1] The primary step in the thermolysis of some nitrosopiperazines is suggested to be the cleavage of the N-N and C-N bonds, which could lead to the formation of various smaller molecules.[1] A study on MNP confirmed that its formation from rifampicin (B610482) degradation is influenced by temperature.[5] Given this, CPNP is also expected to be susceptible to thermal degradation, though specific degradation products have not been identified.

3.4. Photolytic Degradation

Nitrosamines are known to be susceptible to photolytic degradation. Irradiation with UV light can lead to the cleavage of the N-NO bond, resulting in the formation of the corresponding secondary amine and nitric oxide radicals.[6] Therefore, exposure to light, particularly UV light, is a likely degradation pathway for CPNP, yielding 1-cyclopentylpiperazine.

Biological Degradation: Metabolic Activation

The primary biological degradation pathway for CPNP is metabolic activation, which is also the basis for its genotoxicity. This process is primarily mediated by Cytochrome P450 (CYP) enzymes in the liver.[4]

The key steps are:

  • α-Hydroxylation: CYP enzymes, likely CYP2A6 and to a lesser extent CYP2E1, catalyze the hydroxylation of the carbon atom adjacent (alpha) to the nitroso group on the piperazine ring.[4]

  • Formation of Unstable Intermediates: This hydroxylation results in an unstable α-hydroxynitrosamine.

  • Generation of Reactive Species: The intermediate spontaneously decomposes to form a reactive carbocation, which can alkylate DNA and other macromolecules, leading to mutations and potential carcinogenicity.

Quantitative Data

Stress ConditionReagent/ConditionObservation for MNP in Rifampicin ProductPotential Implication for CPNP
Acidic Hydrolysis 0.1 M HCl, 1hIncrease in MNP contentPotential for formation from precursor amine under acidic conditions.
Alkaline Hydrolysis 0.1 M NaOH, 1hNo significant change in MNP contentLikely stable to alkaline hydrolysis.
Oxidative 3% H₂O₂, 1hSignificant increase in MNP contentPotential for formation from precursor amine under oxidative stress.
Thermal Elevated temperatureIncrease in MNP contentSusceptible to thermal degradation or formation from API degradation.

Experimental Protocols

Detailed experimental protocols for the degradation of CPNP are not publicly available. However, a representative protocol for a forced degradation study on a similar nitrosamine impurity (MNP) in a drug product is provided below as a template.[5]

6.1. Forced Degradation Study Protocol (Adapted from MNP Study)

  • Sample Preparation: Weigh approximately 135 mg of the drug substance/product into a centrifuge tube.

  • Stress Conditions:

    • Acidic: Add 2.5 mL of 0.1 M HCl and stir for 1 hour. Neutralize the solution.

    • Alkaline: Add 2.5 mL of 0.1 M NaOH and stir for 1 hour. Neutralize the solution.

    • Oxidative: Add 2.5 mL of 3% H₂O₂ and stir for 1 hour.

    • Thermal: Store the sample at a specified elevated temperature (e.g., 70°C) for a defined period.

  • Sample Processing: After exposure to the stress condition, add a suitable organic solvent (e.g., methanol) and an internal standard. Vortex, centrifuge, and filter the supernatant.

  • Analysis: Analyze the sample using a validated LC-MS/MS method.

6.2. Analytical Method: LC-MS/MS

A highly sensitive and specific LC-MS/MS method is required for the trace-level analysis of CPNP. The following is a general outline of such a method, which would require optimization and validation for specific applications.[5]

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A reversed-phase column, such as a Phenyl-Hexyl column, may provide good retention and selectivity.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for CPNP and a suitable internal standard (e.g., a deuterated analog) would need to be determined.

Visualizations

Diagram 1: Formation and Potential Chemical Degradation Pathways of CPNP

cluster_formation Formation cluster_degradation Potential Chemical Degradation Rifapentine Rifapentine Precursor 1-Cyclopentylpiperazine Rifapentine->Precursor  Hydrolysis (Acidic Conditions) CPNP This compound (CPNP) Precursor->CPNP  Nitrosation (+ Nitrosating Agent) CPNP->Precursor  Photolytic Degradation (UV)  Acidic Hydrolysis (denitrosation) DegradationProducts Degradation Products (e.g., ring cleavage products) CPNP->DegradationProducts  Thermal Degradation  Strong Oxidative Degradation

Caption: Formation of CPNP from Rifapentine and its potential chemical degradation pathways.

Diagram 2: Metabolic Activation Pathway of CPNP

CPNP This compound (CPNP) AlphaHydroxy α-Hydroxy-CPNP (Unstable Intermediate) CPNP->AlphaHydroxy Carbocation Reactive Carbocation AlphaHydroxy->Carbocation Spontaneous Decomposition DNA_Adducts DNA Adducts Carbocation->DNA_Adducts Alkylation CYP Cytochrome P450 (e.g., CYP2A6) CYP->CPNP  Catalyzes α-Hydroxylation

Caption: Metabolic activation of CPNP leading to the formation of DNA adducts.

Diagram 3: Experimental Workflow for Forced Degradation Study

Start Drug Substance / Product Containing CPNP Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Processing Sample Processing (Neutralization, Extraction, Filtration) Stress->Processing Analysis LC-MS/MS Analysis (Quantification of CPNP and Degradants) Processing->Analysis End Data Analysis and Pathway Elucidation Analysis->End

Caption: General workflow for conducting a forced degradation study of CPNP.

Conclusion

The degradation of this compound is a multifaceted process involving its formation from the degradation of parent APIs, its metabolic activation into genotoxic species, and its potential breakdown under various chemical stress conditions. While direct and detailed degradation studies on CPNP are limited, a robust understanding can be developed by drawing parallels with similar nitrosamine compounds and applying fundamental chemical principles. The methodologies and pathways outlined in this guide provide a framework for researchers and drug development professionals to assess and control the risks associated with this potent impurity. Further research into the specific degradation products of CPNP under forced conditions is warranted to build a more complete stability profile.

References

An In-depth Technical Guide to 1-Cyclopentyl-4-nitrosopiperazine: Formation, Analysis, and Control as a Pharmaceutical Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide addresses 1-Cyclopentyl-4-nitrosopiperazine (CPNP) in the context of its presence as a drug substance-related impurity in pharmaceuticals. Extensive searches of publicly available scientific literature and regulatory documents did not yield information on the therapeutic development of CPNP derivatives or analogs. Therefore, this document focuses on the formation, toxicological assessment, analytical detection, and regulatory control of CPNP.

Introduction

This compound (CPNP) is a nitrosamine (B1359907) impurity of significant concern to the pharmaceutical industry.[1] It has been identified as a drug substance-related impurity in the antimicrobial agent rifapentine.[1][2] Nitrosamines are classified as a "cohort of concern" due to their potential mutagenic and carcinogenic properties.[2][3] The International Agency for Research on Cancer (IARC) classifies CPNP as a Group 2B agent, indicating it is "possibly carcinogenic to humans".[1] The presence of such impurities in final drug products is a critical quality and safety issue, necessitating robust control strategies throughout the manufacturing process and product lifecycle.

This technical guide provides a comprehensive overview of CPNP, including its formation pathways, toxicological profile, analytical methodologies for detection, and the regulatory framework for its control.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name This compoundPubChem
Synonyms CPNP
CAS Number 61379-66-6[1]
Molecular Formula C₉H₁₇N₃O[1]
Molecular Weight 183.26 g/mol [1]
Appearance Colorless to yellow-orange clear liquid[1]

Formation and Sources of this compound

The primary route for the formation of CPNP as a pharmaceutical impurity is through the nitrosation of a secondary amine precursor.[1] In the case of rifapentine, the drug substance itself can degrade to form 1-cyclopentylpiperazine (B42781), which is a direct precursor to CPNP.[1]

The general nitrosation reaction involves the interaction of a secondary amine with a nitrosating agent, often derived from nitrite (B80452) salts under acidic conditions.

Key factors influencing CPNP formation include:

  • Presence of Precursors: The degradation of rifapentine, particularly through hydrolysis, can release the 1-cyclopentylpiperazine moiety.[1]

  • Nitrosating Agents: Trace amounts of nitrites and nitrates in raw materials, excipients, or even water can act as a source for nitrosating agents.

  • Process Conditions: Certain manufacturing conditions, such as acidic pH, elevated temperatures, and the presence of catalysts, can accelerate the nitrosation reaction.[4]

The following diagram illustrates the general pathway for the formation of CPNP.

Rifapentine Rifapentine (Drug Substance) Degradation Degradation (e.g., Hydrolysis) Rifapentine->Degradation Precursor 1-Cyclopentylpiperazine (Secondary Amine Precursor) Degradation->Precursor CPNP This compound (CPNP) Precursor->CPNP Nitrosating_Agent Nitrosating Agent (e.g., Nitrous Acid from Nitrites) Nitrosating_Agent->CPNP

CPNP Formation Pathway

Toxicological Profile and Health Risk Assessment

Nitrosamines are a class of compounds known for their genotoxic and carcinogenic potential in animal studies.[2][3] CPNP is classified as a Group 2B carcinogen by IARC.[1] The primary mechanism of nitrosamine-induced carcinogenicity is believed to involve metabolic activation by cytochrome P450 enzymes, leading to the formation of DNA-reactive intermediates.[1]

Due to the serious health risks associated with nitrosamine exposure, regulatory agencies have established stringent acceptable intake (AI) limits for these impurities in pharmaceutical products. The AI represents a level of exposure with a negligible cancer risk over a lifetime.

Table 2: Regulatory Acceptable Intake Limits for CPNP

Regulatory BodyAcceptable Intake (AI) LimitReference
FDA/WHO (Interim)≤20 ppm (at release), ≤25 ppm (end of shelf life) for Rifapentine[5]
Target Limit0.11 ppm[5]

It is important to note that interim limits are temporary measures to avoid drug shortages while manufacturers improve their processes to meet the target AI.[5][6]

Experimental Protocols: Analytical Detection of CPNP

The detection and quantification of trace levels of CPNP in active pharmaceutical ingredients (APIs) and finished drug products require highly sensitive and specific analytical methods. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the most commonly employed technique.

5.1 General LC-MS/MS Method Protocol

The following is a generalized protocol based on methods described by regulatory bodies for the analysis of nitrosamine impurities.

Objective: To detect and quantify this compound (CPNP) in a drug product matrix.

Materials and Reagents:

  • CPNP reference standard

  • Drug product sample

  • LC-MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.22 µm)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of CPNP reference standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Perform serial dilutions of the stock solution to prepare working standards at concentrations bracketing the expected level of the impurity and the limit of quantification (LOQ).

  • Sample Preparation:

    • Accurately weigh a portion of the powdered drug product.

    • Add a specific volume of extraction solvent (e.g., methanol or a mixture of acetonitrile and water).

    • Vortex or sonicate the sample to ensure complete extraction of CPNP.

    • Centrifuge the sample to pelletize insoluble excipients.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: A suitable C18 reversed-phase column.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient program to achieve separation of CPNP from the drug substance and other matrix components.

      • Flow Rate: Typically 0.2-0.5 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor for specific precursor-to-product ion transitions for CPNP.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the CPNP standard against its concentration.

    • Determine the concentration of CPNP in the sample by interpolating its peak area on the calibration curve.

    • Calculate the amount of CPNP in the drug product, typically expressed in parts per million (ppm) or ng/day.

Table 3: Example LC-MS/MS Parameters

ParameterSetting
Chromatographic Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Ionization Source ESI+
MRM Transition (Example) Precursor Ion (m/z) -> Product Ion (m/z)

Risk Management and Mitigation Strategies

A robust risk management strategy is essential for controlling nitrosamine impurities. This involves a multi-faceted approach encompassing risk assessment, control of raw materials, and process optimization.

The following diagram outlines a typical workflow for nitrosamine risk assessment and mitigation.

Start Start Risk Assessment Risk_Identification Identify Potential Sources of Nitrosamines and Precursors Start->Risk_Identification Risk_Analysis Analyze Likelihood and Severity of Contamination Risk_Identification->Risk_Analysis Risk_Evaluation Evaluate if Risk is Acceptable Risk_Analysis->Risk_Evaluation Decision Risk Acceptable? Risk_Evaluation->Decision Confirmatory_Testing Perform Confirmatory Testing (e.g., LC-MS/MS) Decision->Confirmatory_Testing No End End of Assessment Decision->End Yes Mitigation Implement Mitigation Strategies Confirmatory_Testing->Mitigation Process_Optimization Process Optimization Mitigation->Process_Optimization Formulation_Change Formulation/Excipient Change Mitigation->Formulation_Change Process_Optimization->Risk_Identification Re-evaluate Formulation_Change->Risk_Identification Re-evaluate

Nitrosamine Risk Assessment Workflow

Mitigation Strategies may include:

  • Process Optimization: Modifying reaction conditions (e.g., pH, temperature) to minimize nitrosamine formation.[4]

  • Raw Material Control: Sourcing high-purity raw materials and excipients with low or no nitrite content.

  • Formulation Design: Incorporating antioxidants, such as ascorbic acid or alpha-tocopherol, which can act as nitrosamine scavengers.[7]

  • Purification: Implementing additional purification steps to remove nitrosamine impurities from the API.[6]

Conclusion

This compound is a critical process-related impurity that requires careful management in the manufacturing of rifapentine. While there is no current evidence of its therapeutic application or the development of its derivatives for such purposes, understanding its formation, toxicology, and control is paramount for ensuring patient safety and regulatory compliance. A proactive approach to risk assessment, coupled with the use of sensitive analytical methods and effective mitigation strategies, is essential for controlling the levels of CPNP and other nitrosamine impurities in pharmaceutical products. Continuous monitoring and adaptation to evolving regulatory guidance are crucial for the pharmaceutical industry.

References

Methodological & Application

Application Note and Protocol for the Quantification of 1-Cyclopentyl-4-nitrosopiperazine (CPNP) using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Cyclopentyl-4-nitrosopiperazine (CPNP) is a nitrosamine (B1359907) impurity that has been identified in certain pharmaceutical products.[1][2] Nitrosamine impurities are a class of compounds that are of significant concern due to their potential carcinogenic properties, even at trace levels.[3][4] Regulatory agencies worldwide have established strict limits for the presence of these impurities in drug substances and products. Consequently, highly sensitive and specific analytical methods are required for their accurate quantification to ensure patient safety.[4][5] This application note provides a detailed protocol for the quantification of CPNP in drug substances and products using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique widely recognized for its high sensitivity and selectivity.[3]

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is fundamental for method development.

PropertyValueReference
Molecular FormulaC9H17N3O[6][7]
Molecular Weight183.25 g/mol [6]
CAS Number61379-66-6[6][7][8]
IUPAC NameThis compound[6]
SMILESC1CCC(C1)N2CCN(CC2)N=O[6]

Experimental Protocol

This protocol is based on established methods for nitrosamine analysis and can be adapted for specific drug product matrices.[1][9][10]

1. Materials and Reagents

  • This compound (CPNP) reference standard (>95% purity)[11]

  • This compound-d9 (CPNP-d9) or other suitable stable isotope-labeled internal standard (IS)[12]

  • Methanol (B129727) (LC-MS grade)[9]

  • Water (LC-MS grade)[9]

  • Formic acid (LC-MS grade)[9]

  • Ammonium formate (B1220265) (AR grade)

  • Polyvinylidene fluoride (B91410) (PVDF) syringe filters (0.22 µm)[3][9]

2. Standard Solution Preparation

  • CPNP Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of CPNP reference standard in methanol.

  • Internal Standard (IS) Stock Solution (100 µg/mL): Prepare a stock solution of CPNP-d9 in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the CPNP stock solution with methanol to achieve concentrations ranging from 0.5 ng/mL to 200 ng/mL.[1] Each standard should be fortified with the internal standard to a final concentration of 20 ng/mL.

3. Sample Preparation

The following procedures are generalized and should be optimized based on the specific drug product matrix.

  • Drug Substance:

    • Accurately weigh approximately 100 mg of the drug substance into a 15 mL centrifuge tube.[9]

    • Add 5.0 mL of methanol and vortex until the substance is fully dissolved.[9]

    • Add the internal standard solution to achieve a final concentration of 20 ng/mL.

    • Filter the solution through a 0.22 µm PVDF syringe filter into an LC vial.[9]

  • Drug Product (Tablets/Capsules):

    • Crush a sufficient number of tablets or empty the contents of capsules to obtain a powder equivalent to a target concentration of 30 mg/mL of the active pharmaceutical ingredient (API) in the final extraction volume.[1]

    • Transfer the powder to a 15 mL centrifuge tube.

    • Add the appropriate volume of methanol and the internal standard solution.[1]

    • Vortex for 1 minute, followed by shaking on a mechanical shaker for 40 minutes.[1]

    • Centrifuge the sample at 4000 rpm for 10 minutes.[1]

    • Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC vial.[1]

4. LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point and may require optimization for the specific instrument used.

ParameterRecommended Condition
Liquid Chromatography
LC SystemUHPLC system
ColumnPhenyl-Hexyl, 2.7 µm, 4.6 mm i.d. × 10 cm, or equivalent
Column Temperature40 °C[9]
Mobile Phase A0.1% Formic Acid in Water or 10 mM Ammonium Formate in Water (pH adjusted)[9][13]
Mobile Phase BMethanol
Flow Rate0.5 mL/min
Injection Volume5 µL
GradientOptimized for separation of CPNP from matrix components
Mass Spectrometry
MS SystemTriple Quadrupole Mass Spectrometer
Ionization SourceElectrospray Ionization (ESI) in Positive Mode or Atmospheric Pressure Chemical Ionization (APCI)[10][14]
Capillary Voltage4.5 kV
Source Temperature400-500 °C[9]
MRM TransitionsSee Table below

5. MRM Transitions for Quantification and Confirmation

Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
CPNP (Quantifier)184.1To be determined empiricallyTo be optimized
CPNP (Qualifier)184.1To be determined empiricallyTo be optimized
CPNP-d9 (IS)193.2To be determined empiricallyTo be optimized

Note: The specific product ions and collision energies must be optimized for the instrument in use by infusing a standard solution of CPNP.

Data Presentation

Calibration Curve Data

A calibration curve should be constructed by plotting the peak area ratio of CPNP to the internal standard against the concentration of the CPNP standards.

Concentration (ng/mL)CPNP Peak AreaIS Peak AreaArea Ratio (CPNP/IS)
0.5DataDataData
1.0DataDataData
5.0DataDataData
10.0DataDataData
50.0DataDataData
100.0DataDataData
200.0DataDataData

The curve should have a correlation coefficient (r²) of ≥ 0.99.

Sample Quantification Data

The concentration of CPNP in the samples can be calculated using the linear regression equation from the calibration curve.

Sample IDCPNP Peak AreaIS Peak AreaArea Ratio (CPNP/IS)Calculated Concentration (ng/mL)CPNP Content (ppm)
Drug Substance Lot ADataDataDataDataData
Drug Product Lot BDataDataDataDataData
Spiked SampleDataDataDataDataData

Visualizations

Experimental Workflow

G LC-MS/MS Workflow for CPNP Quantification cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_standards Prepare CPNP and IS Stock and Working Standards filter Filter Supernatant (0.22 um PVDF) prep_standards->filter prep_sample_ds Weigh Drug Substance extract Add Methanol and IS, Vortex, Shake prep_sample_ds->extract prep_sample_dp Weigh and Crush Drug Product prep_sample_dp->extract centrifuge Centrifuge extract->centrifuge centrifuge->filter lc_separation UHPLC Separation (Phenyl-Hexyl Column) filter->lc_separation ms_detection Tandem MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Construct Calibration Curve integration->calibration quantification Quantify CPNP in Samples calibration->quantification

Caption: Workflow for CPNP quantification.

Logical Relationship of Method Validation Parameters

G Method Validation Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Specificity->Precision Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Linearity->Precision Range->Accuracy Range->Precision LOQ Limit of Quantitation (LOQ) Accuracy->LOQ LOD Limit of Detection (LOD) Precision->LOD Precision->LOQ Robustness Robustness

Caption: Interdependencies of method validation parameters.

References

Application Note: Quantification of 1-Cyclopentyl-4-nitrosopiperazine in Pharmaceutical Samples by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and specific method for the determination of the potential genotoxic impurity, 1-Cyclopentyl-4-nitrosopiperazine (CPNP), in pharmaceutical drug substances and products using Gas Chromatography-Mass Spectrometry (GC-MS). The presence of nitrosamine (B1359907) impurities in pharmaceuticals is a significant safety concern due to their classification as probable human carcinogens.[1][2][3] This protocol provides guidelines for sample preparation, instrument parameters, and data analysis to achieve low detection and quantification limits, essential for regulatory compliance.

Introduction

Nitrosamine impurities have been detected in various pharmaceutical products, leading to regulatory actions and recalls.[2][3] this compound (CPNP) is a nitrosamine impurity that has been identified in certain drug substances, such as rifapentine.[4] The accurate and reliable quantification of such impurities at trace levels is crucial to ensure patient safety. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and detection of volatile and semi-volatile compounds like nitrosamines.[1][2] This document provides a comprehensive protocol for the analysis of CPNP by GC-MS.

Experimental

Materials and Reagents
  • This compound (CPNP) reference standard

  • Methanol (B129727), HPLC grade

  • Dichloromethane, HPLC grade

  • Anhydrous Sodium Sulfate

  • Helium (or Hydrogen), ultra-high purity

  • Internal Standard (e.g., N-nitrosodiphenylamine-d10 or other suitable deuterated nitrosamine)

Standard Preparation

Prepare a stock solution of CPNP in methanol at a concentration of 100 µg/mL. From this stock solution, prepare a series of working standard solutions by serial dilution in methanol to construct a calibration curve. The concentration range for the calibration curve should bracket the expected concentration of CPNP in the samples and the required limit of quantification. Prepare a stock solution of the internal standard in methanol at a concentration of 100 µg/mL and spike it into all standards and samples at a constant concentration.

Sample Preparation

The following sample preparation procedure is a general guideline and may require optimization based on the specific drug product matrix.

  • Sample Weighing: Accurately weigh approximately 100 mg of the drug substance or ground tablets into a clean centrifuge tube.

  • Dissolution: Add 5.0 mL of methanol to the centrifuge tube.

  • Internal Standard Spiking: Add a known volume of the internal standard solution.

  • Extraction: Vortex the tube for 10 minutes to ensure complete dissolution or extraction of the analyte.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate any undissolved excipients.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are a starting point and may require optimization for your specific instrument and column.

Gas Chromatograph (GC)

  • Injection Port: Split/Splitless Inlet

  • Injection Mode: Splitless (or Split, depending on concentration)

  • Injection Volume: 1 µL

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

Mass Spectrometer (MS)

  • Ionization Mode: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Monitored Ions (m/z): To be determined based on the mass spectrum of CPNP. Likely ions would include the molecular ion and characteristic fragment ions. For CPNP (C9H17N3O, MW: 183.25), potential ions to monitor would be m/z 183 and fragments.

Results and Discussion

Method validation should be performed according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Quantitative Data Summary
ParameterResult (LC-ESI-HRMS)
Limit of Detection (LOD)0.1 ng/mL (0.003 ppm)
Limit of Quantitation (LOQ)0.5 ng/mL (0.017 ppm)
Linearity Range0.5 – 200 ng/mL
Correlation Coefficient (r²)> 0.99

Source: FDA, Liquid Chromatography-High Resolution Mass Spectrometry (LC-ESI-HRMS) Method for the Determination of MNP in Rifampin and CPNP in Rifapentine.[4]

Conclusion

The GC-MS method outlined in this application note provides a framework for the reliable quantification of this compound in pharmaceutical samples. The method is designed to be sensitive and specific, enabling the detection of CPNP at trace levels required by regulatory agencies. Proper method validation is essential to ensure the accuracy and reliability of the results.

Experimental Workflow Diagram

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh Sample (100 mg) prep2 Add Methanol (5 mL) prep1->prep2 prep3 Spike Internal Standard prep2->prep3 prep4 Vortex (10 min) prep3->prep4 prep5 Centrifuge (4000 rpm, 10 min) prep4->prep5 prep6 Filter (0.22 µm) prep5->prep6 analysis1 Inject 1 µL into GC-MS prep6->analysis1 Transfer to GC Vial analysis2 GC Separation analysis1->analysis2 analysis3 MS Detection (SIM Mode) analysis2->analysis3 data1 Peak Integration analysis3->data1 data2 Calibration Curve Generation data1->data2 data3 Quantification of CPNP data2->data3

Caption: Workflow for the GC-MS analysis of this compound.

References

Application Notes and Protocols for Trace Analysis of 1-Cyclopentyl-4-nitrosopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopentyl-4-nitrosopiperazine (CPNP) is a nitrosamine (B1359907) impurity of significant concern in the pharmaceutical industry.[1] It has been identified as a potential impurity in antimicrobial drugs such as rifapentine (B610483).[1][2] Due to the classification of many nitrosamines as probable or possible human carcinogens, regulatory agencies have established stringent limits on their presence in drug substances and products.[2] This necessitates the use of highly sensitive and robust analytical methods for the detection and quantification of CPNP at trace levels.

Effective sample preparation is a critical prerequisite for accurate trace analysis. The primary goals of sample preparation are to extract the analyte of interest from the complex drug matrix, concentrate it to a detectable level, and remove interfering substances that could compromise the analytical results. This document provides detailed application notes and protocols for various sample preparation techniques applicable to the trace analysis of this compound, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS) based methods.

Quantitative Data Summary

The selection of a sample preparation method can significantly impact key analytical parameters such as the Limit of Detection (LOD), Limit of Quantification (LOQ), and analyte recovery. The following tables summarize performance data for CPNP and related nitrosamine analyses, providing a benchmark for method selection and development.

Table 1: Performance Data for this compound (CPNP) Analysis

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-ESI-HRMSRifapentine Drug Substance & Product0.003 ppm (0.1 ng/mL)0.017 ppm (0.5 ng/mL)[2]
LC-MS/MSRifapentineNot Specified0.05 ppm[3]

Table 2: General Performance of Sample Preparation Methods for Nitrosamine Analysis

Sample Preparation TechniqueAnalyte(s)MatrixRecovery RateReference
Salting-Out Liquid-Liquid Extraction (SALLE)1-methyl-4-nitrosopiperazine (MeNP) & 12 other nitrosaminesAntibody Drugs90.0 - 109.0% (for MeNP)[4]
Supported Liquid Extraction (SLE)N-nitrosopiperazineSynthetic Matrix22%[5]
Direct Extraction (Methanol)1-methyl-4-nitrosopiperazine (MNP)Rifampicin Capsules87.05% (average)[6]

Experimental Protocols & Workflows

This section details the methodologies for three common sample preparation techniques: Direct Solvent Extraction, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Protocol 1: Direct Solvent Extraction for Drug Products

This protocol is adapted from the U.S. FDA validated method for the analysis of CPNP in rifapentine drug products.[2] It is a straightforward and rapid method suitable for soluble drug matrices.

Objective: To extract CPNP from a solid drug product matrix for LC-MS analysis.

Materials:

  • Methanol (B129727) (HPLC or LC-MS grade)

  • 15 mL glass centrifuge tubes

  • Vortex mixer

  • Mechanical wrist-action shaker

  • Centrifuge (capable of 4000 rpm)

  • 0.22 µm PVDF syringe filters

  • HPLC vials

Procedure:

  • Sample Weighing: Crush tablets or empty the contents of capsules. Accurately weigh a portion of the powder equivalent to a target concentration of 30 mg/mL of the drug substance and transfer it into a 15 mL glass centrifuge tube.

  • Solvent Addition: Add the appropriate volume of methanol to the centrifuge tube to achieve the 30 mg/mL concentration.

  • Initial Dissolution: Vortex the sample for 1 minute to ensure the powder is fully wetted and dispersed.

  • Extraction: Place the tube on a mechanical wrist-action shaker and shake for 40 minutes.

  • Centrifugation: Centrifuge the sample for 10 minutes at 4000 rpm to pellet insoluble excipients.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm PVDF syringe filter. Discard the first 1 mL of the filtrate.

  • Sample Collection: Transfer the remaining filtered sample into an HPLC vial for subsequent LC-MS analysis.

G Direct Solvent Extraction Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Collection weigh Weigh Drug Product Powder add_solvent Add Methanol weigh->add_solvent vortex Vortex (1 min) add_solvent->vortex shake Shake (40 min) vortex->shake centrifuge Centrifuge (4000 rpm, 10 min) shake->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter collect Collect in HPLC Vial filter->collect analysis analysis collect->analysis Ready for LC-MS Analysis

Direct Solvent Extraction Workflow
Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup than direct extraction by using a solid sorbent to selectively retain either the analyte or interfering matrix components. This protocol is a general guideline that should be optimized for the specific drug matrix.

Objective: To isolate and concentrate CPNP from a liquid sample digest, removing matrix interferences.

Materials:

  • SPE cartridges (e.g., Mixed-Mode Cation Exchange or Polymeric Reversed-Phase)

  • SPE vacuum manifold

  • Methanol (HPLC or LC-MS grade)

  • Deionized water

  • Acidic solution (e.g., 2% formic acid in water)

  • Basic elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol)

  • Nitrogen evaporator or vacuum centrifuge

  • Sample prepared as a liquid (e.g., drug substance dissolved in an appropriate solvent and diluted)

Procedure:

  • Sample Pre-treatment: Dissolve the drug substance in a suitable solvent. If using a cation-exchange SPE cartridge, acidify the sample with a solution like formic acid to ensure the CPNP is positively charged.[7]

  • Cartridge Conditioning: Place the SPE cartridge on a vacuum manifold. Condition the sorbent by passing 1-2 column volumes of methanol, followed by 1-2 column volumes of deionized water. Do not allow the sorbent bed to dry out.[7][8]

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge. Apply a gentle vacuum to draw the sample through the sorbent at a slow, consistent flow rate (e.g., 0.5-1 mL/min) to ensure efficient retention of the analyte.[8]

  • Washing: Wash the cartridge to remove interferences. For a cation-exchange mechanism, this may involve a wash with an acidic solution (e.g., 2% formic acid in water) followed by a wash with methanol to remove polar and non-polar interferences, respectively.[7]

  • Elution: Elute the retained CPNP using a small volume (e.g., 1-2 mL) of an appropriate elution solvent. For a cation-exchange sorbent, a basic solvent like 5% ammonium hydroxide in methanol will neutralize the analyte and release it from the sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of the initial mobile phase for the LC-MS analysis and transfer to an HPLC vial.[7]

G Solid-Phase Extraction (SPE) Workflow cluster_legend SPE Steps condition 1. Condition Cartridge (Methanol -> Water) load 2. Load Sample condition->load wash 3. Wash Interferences load->wash elute 4. Elute CPNP wash->elute dry_reconstitute 5. Dry-down & Reconstitute elute->dry_reconstitute analysis LC-MS Analysis dry_reconstitute->analysis l1 Red Arrow: Conditioning Step l2 Yellow Arrow: Loading Step l3 Green Arrow: Washing Step l4 Blue Arrow: Elution Step

Solid-Phase Extraction (SPE) Workflow
Protocol 3: Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

Objective: To partition CPNP from an aqueous sample solution into an organic solvent.

Materials:

  • Separatory funnel or appropriate centrifuge tubes

  • Aqueous solution of the sample (e.g., dissolved drug product in buffer)

  • Immiscible organic solvent (e.g., Dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Sample Preparation: Prepare an aqueous solution of the sample in a separatory funnel or a suitable vial.

  • Solvent Addition & Mixing: Add an equal volume of an immiscible organic solvent (e.g., dichloromethane) to the aqueous sample. Cap the vessel and mix thoroughly by gentle inversion. Periodically vent the vessel to release any pressure buildup. Avoid vigorous shaking to prevent the formation of an emulsion.[9]

  • Phase Separation: Allow the two layers to fully separate. CPNP will partition into the organic layer.

  • Collection: Carefully drain and collect the lower organic layer. For improved recovery, the extraction of the aqueous layer can be repeated with fresh portions of the organic solvent, and the organic fractions can be combined.

  • Drying: Dry the collected organic extract by passing it through a small amount of a drying agent like anhydrous sodium sulfate (B86663) to remove any residual water.

  • Concentration: Evaporate the organic solvent to a small volume or to dryness using a rotary evaporator or a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent for LC-MS analysis and transfer to an HPLC vial.

G Liquid-Liquid Extraction (LLE) Logical Flow start Start with Aqueous Sample mix Mix with Immiscible Organic Solvent start->mix separate Allow Phases to Separate mix->separate collect_organic Collect Organic Phase (contains CPNP) separate->collect_organic aq_waste aq_waste separate->aq_waste Aqueous Phase (Waste/Re-extract) dry Dry Organic Phase collect_organic->dry concentrate Concentrate by Evaporation dry->concentrate reconstitute Reconstitute in Mobile Phase concentrate->reconstitute end Ready for Analysis reconstitute->end

Liquid-Liquid Extraction (LLE) Logical Flow

Conclusion

The successful trace analysis of this compound is critically dependent on the sample preparation methodology. The choice between Direct Solvent Extraction, Solid-Phase Extraction, and Liquid-Liquid Extraction should be based on the complexity of the drug product matrix, the required limits of detection, and available laboratory instrumentation. The Direct Solvent Extraction method offers speed and simplicity for compatible matrices.[2] SPE provides superior cleanup and concentration, leading to enhanced sensitivity and robustness.[8] LLE remains a valuable, albeit more manual, alternative for partitioning the analyte away from hydrophilic matrix components. Each protocol presented here serves as a starting point, and validation according to regulatory guidelines such as ICH Q2(R1) is essential to ensure the method is suitable for its intended purpose.

References

Application Notes and Protocols: 1-Cyclopentyl-4-nitrosopiperazine (CPNP) Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopentyl-4-nitrosopiperazine (CPNP) is a nitrosamine (B1359907) impurity of significant concern in the pharmaceutical industry.[1][2] Classified as a probable human carcinogen, its presence in drug substances and products is strictly monitored by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[1][3][4] CPNP has been identified as a Nitrosamine Drug Substance-Related Impurity (NDSRI) in the antibiotic rifapentine (B610483).[1] The formation of CPNP typically occurs through the reaction of the secondary amine precursor, 1-cyclopentylpiperazine (B42781), with a nitrosating agent.[1]

The availability of a well-characterized CPNP reference standard is crucial for the development, validation, and routine application of analytical methods aimed at detecting and quantifying this impurity at trace levels in pharmaceutical products.[1] These application notes provide detailed protocols for the preparation and use of a this compound reference standard to ensure drug safety and compliance with regulatory requirements.

Preparation of this compound Reference Standard

The preparation of a CPNP reference standard involves a two-step process: chemical synthesis followed by rigorous purification and characterization to establish its identity, purity, and potency.

Synthesis Protocol: N-Nitrosation of 1-Cyclopentylpiperazine

This protocol is based on general methods for the N-nitrosation of secondary amines.

Materials:

  • 1-Cyclopentylpiperazine

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1-cyclopentylpiperazine in deionized water.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite to the reaction mixture.

  • While maintaining the temperature at 0-5 °C, add hydrochloric acid dropwise to the mixture until it is acidic (pH ~3).

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours.

  • After the reaction is complete, neutralize the mixture by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

Purification Protocol: Flash Column Chromatography

Materials:

Equipment:

  • Glass chromatography column

  • Fraction collector

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Prepare a silica gel slurry in hexane and pack the chromatography column.

  • Dissolve the crude CPNP in a minimal amount of the mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect fractions and monitor the separation using thin-layer chromatography with UV visualization.

  • Combine the fractions containing the pure CPNP.

  • Remove the solvent under reduced pressure to yield the purified this compound as an oil.

Characterization of the Reference Standard

The identity and purity of the prepared CPNP reference standard must be confirmed using various analytical techniques.

Technique Parameter Expected Result
LC-MS/MS Mass-to-charge ratio (m/z)[M+H]⁺ at m/z 184.1445
¹H NMR Chemical shifts and couplingSignals corresponding to the cyclopentyl and piperazine (B1678402) protons.
¹³C NMR Chemical shiftsSignals corresponding to the carbon atoms of the cyclopentyl and piperazine rings.
FT-IR Vibrational frequenciesCharacteristic absorption bands for N-N=O stretching.
Purity (HPLC-UV) Peak area percentage≥ 98%

Use of this compound Reference Standard

The primary application of the CPNP reference standard is in the quantitative analysis of this impurity in pharmaceutical samples.

Protocol: Quantitative Analysis of CPNP in Rifapentine by LC-MS/MS

This protocol is adapted from the FDA's LC-ESI-HRMS method for the determination of CPNP in rifapentine.[3]

Sample Preparation:

  • Accurately weigh a portion of the rifapentine drug substance or powdered drug product.

  • Dissolve the sample in a suitable solvent, such as methanol, to a known concentration.

  • Vortex and sonicate the sample to ensure complete dissolution.

  • Centrifuge the sample to pellet any undissolved excipients.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

LC-MS/MS Method:

Parameter Condition
LC System Agilent 1290 Infinity II or equivalent
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Optimized for separation of CPNP from the drug substance and other impurities.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System High-Resolution Mass Spectrometer (e.g., Thermo Scientific Q Exactive)
Ionization Mode Positive Electrospray Ionization (ESI+)
Monitored Ion (m/z) 184.1445
Resolution > 70,000

Data Analysis:

  • Prepare a calibration curve using the this compound reference standard at multiple concentration levels.

  • Quantify the amount of CPNP in the sample by comparing its peak area to the calibration curve.

  • The results should be reported in parts per million (ppm) or nanograms per day (ng/day) based on the maximum daily dose of the drug product.

Diagrams

G cluster_prep Reference Standard Preparation cluster_use Reference Standard Use synthesis Synthesis of CPNP (N-Nitrosation) purification Purification (Column Chromatography) synthesis->purification characterization Characterization (LC-MS, NMR, IR, HPLC) purification->characterization certification Certification of Reference Standard characterization->certification sample_prep Sample Preparation (Drug Substance/Product) certification->sample_prep Use in Analytical Method lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis quantification Quantification of CPNP lcms_analysis->quantification reporting Reporting of Results quantification->reporting

Caption: Experimental workflow for CPNP reference standard preparation and use.

G CPNP This compound (CPNP) CYP450 Cytochrome P450 Enzymes (Metabolic Activation) CPNP->CYP450 alpha_hydroxy α-Hydroxy-CPNP (Unstable Intermediate) CYP450->alpha_hydroxy diazonium Electrophilic Diazonium Ion alpha_hydroxy->diazonium dna_adducts DNA Adducts diazonium->dna_adducts cancer Potential for Cancer Initiation dna_adducts->cancer

Caption: Metabolic activation pathway of this compound.

References

Application Notes and Protocols for In Vitro Genotoxicity Assessment of 1-Cyclopentyl-4-nitrosopiperazine (CPNP)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Cyclopentyl-4-nitrosopiperazine (CPNP) is a nitrosamine (B1359907) impurity of significant concern in the pharmaceutical industry.[1] Nitrosamines are classified as probable human carcinogens, necessitating rigorous assessment of their genotoxic potential.[2] CPNP, specifically, has been identified as a potential impurity in piperazine-derived drug substances, such as rifampin and rifapentine.[1][3][4] This document provides detailed application notes and standardized protocols for a battery of in vitro assays designed to evaluate the genotoxicity of CPNP, tailored for researchers, scientists, and drug development professionals. The recommended assays include the Bacterial Reverse Mutation Assay (Ames Test), the In Vitro Mammalian Cell Micronucleus Assay, and the In Vitro Mammalian Chromosomal Aberration Assay.

A logical workflow for assessing the genotoxicity of a compound like CPNP typically starts with a bacterial mutation assay, followed by mammalian cell assays to evaluate chromosomal damage.

G General Genotoxicity Testing Workflow for CPNP cluster_0 Tier 1: Mutagenicity cluster_1 Tier 2: Clastogenicity & Aneugenicity cluster_2 Outcome Ames Bacterial Reverse Mutation Assay (Ames) Micronucleus In Vitro Micronucleus Assay Ames->Micronucleus Positive or Equivocal Result ChromoAberration In Vitro Chromosomal Aberration Assay Ames->ChromoAberration Result Genotoxicity Profile & Risk Assessment Micronucleus->Result ChromoAberration->Result

A typical workflow for in vitro genotoxicity assessment.

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

The Ames test is a widely used assay to evaluate the mutagenic potential of chemical compounds.[5] For N-nitrosamines like CPNP, standard Ames test conditions have shown reduced sensitivity.[6] Therefore, an enhanced protocol is recommended to ensure robust detection of mutagenicity.[6][7]

Principle

This assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the genes required for histidine or tryptophan synthesis, respectively. These strains cannot grow in a medium lacking the specific amino acid. A test substance is considered mutagenic if it causes a reverse mutation (reversion), restoring the gene's function and allowing the bacteria to synthesize the required amino acid and form colonies.[5] Many nitrosamines, including CPNP, require metabolic activation by cytochrome P450 enzymes to become mutagenic.[1][5] This is simulated in vitro by adding a post-mitochondrial fraction (S9) from the livers of induced rodents.[5]

Enhanced Ames Test Protocol for CPNP
  • Tester Strains : A minimum of five strains should be used. Recommended strains for nitrosamine testing include S. typhimurium TA98, TA100, and TA1535, along with E. coli WP2 uvrA (pKM101).[6] Studies have shown that the combination of TA1535 and WP2 uvrA(pKM101) can detect all tested mutagenic nitrosamines.[8]

  • Metabolic Activation (S9) : The assay must be conducted with and without metabolic activation. For nitrosamines, it is crucial to use S9 from two species.

    • Hamster Liver S9 : Use at a 30% concentration. Hamster liver S9 has been shown to produce higher mutagenic responses for nitrosamines than rat liver S9.[7][8]

    • Rat Liver S9 : Use at a 30% concentration. The S9 should be prepared from rodents treated with enzyme inducers like a combination of phenobarbital (B1680315) and β-naphthoflavone.[6]

  • Assay Method : The pre-incubation method is required, not the plate incorporation method.[6]

    • Mix the test compound, bacterial culture, and S9 mix (or buffer for non-activation plates).

    • Incubate the mixture for a recommended 30 minutes before adding the top agar (B569324) and pouring it onto minimal glucose agar plates.[6]

  • Dose Selection : At least five different analyzable concentrations of the test substance should be used. The highest concentration should be 5 mg/plate or 10 µL/plate unless limited by cytotoxicity.

  • Controls :

    • Negative Control : Vehicle (solvent) used to dissolve CPNP.

    • Positive Controls : Known mutagens specific to each strain, both with and without S9 activation, must be included to ensure the validity of the experiment.

  • Incubation : Plates are incubated at 37°C for 48-72 hours.

  • Data Analysis : Count the number of revertant colonies on each plate. A positive result is defined as a dose-related increase in the mean number of revertants per plate of at least one strain, which is reproducible and statistically significant.

G Enhanced Ames Test Workflow cluster_prep Preparation cluster_exp Experiment (Pre-incubation Method) cluster_analysis Analysis Prep_Bacteria Prepare Bacterial Tester Strains Mix Mix: Bacteria + CPNP + S9 Mix (or buffer) Prep_Bacteria->Mix Prep_CPNP Prepare CPNP Concentrations Prep_CPNP->Mix Prep_S9 Prepare S9 Mix (30% Hamster & Rat Liver) Prep_S9->Mix Incubate_Pre Pre-incubate (e.g., 30 min at 37°C) Mix->Incubate_Pre Plate Add Top Agar & Pour on Minimal Agar Plates Incubate_Pre->Plate Incubate_Plates Incubate Plates (48-72h at 37°C) Plate->Incubate_Plates Count Count Revertant Colonies Incubate_Plates->Count Analyze Statistical Analysis & Data Interpretation Count->Analyze

Workflow for the enhanced pre-incubation Ames test.
Data Presentation: Ames Test Results

StrainMetabolic Activation (S9)CPNP Conc. (µ g/plate )Mean Revertants ± SDFold Increase (vs. Vehicle)Cytotoxicity
TA100NoneVehicle120 ± 101.0None
Conc. 1125 ± 121.0None
Conc. 2130 ± 91.1None
TA10030% Hamster S9Vehicle135 ± 151.0None
Conc. 1280 ± 252.1Slight
Conc. 2450 ± 303.3Moderate
WP2 uvrA30% Hamster S9Vehicle40 ± 51.0None
Conc. 195 ± 82.4Slight
Conc. 2150 ± 143.8Moderate
(Note: Data are hypothetical examples for illustrative purposes.)

In Vitro Mammalian Cell Micronucleus Assay (OECD 487)

This assay is a preferred method for assessing chromosomal damage as it can detect both clastogenic (chromosome breaking) and aneugenic (whole chromosome loss) events.[9][10]

Principle

Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells. They are formed from chromosome fragments or whole chromosomes that lag behind during anaphase of mitosis.[11] An increase in the frequency of micronucleated cells after exposure to a test substance indicates induced chromosomal damage. The assay is often performed using a cytokinesis-block method with cytochalasin B, which prevents cell division after nuclear division, resulting in binucleated cells that are easily scored.[12]

Detailed Protocol for Micronucleus Assay
  • Cell Lines : Recommended cell lines include human peripheral blood lymphocytes (HPBLs), Chinese hamster ovary (CHO) cells, or human TK6 cells.[9]

  • Exposure Conditions :

    • Short-term Treatment : 3-4 hours of exposure to CPNP, with and without S9 metabolic activation. After exposure, cells are washed and cultured for a further 1.5-2.0 normal cell cycle lengths before harvesting.[9][13]

    • Long-term Treatment : Continuous exposure for 1.5-2.0 normal cell cycle lengths (e.g., 21-24 hours) without S9 activation.[9]

  • Cytokinesis Block : For the cytokinesis-block method, cytochalasin B is added to the culture medium after the treatment period to accumulate binucleated cells.[12]

  • Dose Selection : A minimum of three analyzable concentrations should be evaluated, with the highest concentration inducing significant cytotoxicity (e.g., 55±5% reduction in cell growth).

  • Harvesting and Staining : Cells are harvested, subjected to hypotonic treatment, fixed, and dropped onto microscope slides. DNA is stained with a fluorescent dye (e.g., DAPI) or Giemsa.

  • Scoring :

    • Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[12]

    • Cytotoxicity is assessed by calculating the Replication Index (RI) or the Cytokinesis-Block Proliferation Index (CBPI).

  • Data Analysis : A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[9]

G In Vitro Micronucleus Assay Workflow cluster_prep Cell Culture & Treatment cluster_exp Cytokinesis Block & Harvest cluster_analysis Analysis Seed Seed Mammalian Cells (e.g., TK6, CHO) Treat Treat with CPNP +/- S9 (Short & Long Exposure) Seed->Treat Wash Wash & Add Fresh Medium Treat->Wash Add_CytoB Add Cytochalasin B Wash->Add_CytoB Incubate Incubate for 1.5-2 Cell Cycles Add_CytoB->Incubate Harvest Harvest Cells, Fix & Prepare Slides Incubate->Harvest Stain Stain with DNA Dye (e.g., DAPI) Harvest->Stain Score Microscopic Scoring of Micronuclei in Binucleated Cells Stain->Score Analyze Calculate Frequency & Statistical Analysis Score->Analyze

Workflow for the cytokinesis-block micronucleus assay.
Data Presentation: Micronucleus Assay Results

Treatment ConditionCPNP Conc. (µM)% Cytotoxicity (e.g., CBPI)# Micronucleated Cells / 2000 Binucleated Cells% Micronucleated CellsFold Increase (vs. Vehicle)
4h, -S9Vehicle0%251.25%1.0
Conc. 115%301.50%1.2
Conc. 250%753.75%3.0
4h, +S9Vehicle0%281.40%1.0
Conc. 120%804.00%2.9
Conc. 255%1507.50%5.4
(Note: Data are hypothetical examples for illustrative purposes.)

In Vitro Mammalian Chromosomal Aberration Assay (OECD 473)

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[13][14] It serves as a complementary test to the Ames and micronucleus assays.[15]

Principle

The assay evaluates the clastogenic potential of a test compound by microscopically examining metaphase cells for chromosomal abnormalities, including breaks, deletions, and exchanges (e.g., translocations, dicentrics).[13]

Detailed Protocol for Chromosomal Aberration Assay
  • Cell Lines : Primary human peripheral blood lymphocytes (HPBL) or established cell lines like Chinese hamster ovary (CHO) cells are commonly used.[13]

  • Exposure Conditions : The treatment schedule is identical to the micronucleus assay:

    • Short-term Treatment : 3-4 hours with and without S9 metabolic activation.[13]

    • Long-term Treatment : 21-24 hours without S9 activation.[13]

  • Metaphase Arrest : Following treatment and a recovery period, a metaphase-arresting substance (e.g., colcemid) is added to the cell cultures to accumulate cells in the metaphase stage of mitosis.

  • Harvesting and Preparation : Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides. Chromosomes are then stained (e.g., with Giemsa).

  • Scoring : At least 300 well-spread metaphases per concentration are analyzed for the presence and type of structural chromosomal aberrations.

  • Data Analysis : A positive response is defined by a statistically significant, dose-dependent increase in the percentage of cells with structural aberrations.

Data Presentation: Chromosomal Aberration Results
Treatment ConditionCPNP Conc. (µM)Mitotic Index (%)# Cells with Aberrations / 300 Metaphases% Cells with Aberrations
4h, -S9Vehicle5.562.0%
Conc. 14.882.7%
Conc. 23.0186.0%
4h, +S9Vehicle5.272.3%
Conc. 14.1258.3%
Conc. 22.54515.0%
(Note: Data are hypothetical examples for illustrative purposes.)

Metabolic Bioactivation of CPNP

The genotoxicity of most nitrosamines is dependent on their metabolic activation by Cytochrome P450 (CYP) enzymes, primarily in the liver.[5] The key initial step is α-hydroxylation, where a hydroxyl group is added to the carbon atom adjacent to the nitroso group.[1] This creates an unstable intermediate that spontaneously decomposes to form a highly reactive diazonium ion. This electrophilic ion can then react with nucleophilic sites on DNA, forming DNA adducts that can lead to mutations if not properly repaired. This metabolic requirement is why the inclusion of an exogenous S9 mix is critical for in vitro assays with CPNP.

G Simplified Metabolic Activation of CPNP CPNP This compound (CPNP) AlphaOH α-Hydroxy Nitrosamine (Unstable Intermediate) CPNP->AlphaOH CYP450 Enzymes (in S9 Mix) α-Hydroxylation Diazonium Diazonium Ion (Reactive Electrophile) AlphaOH->Diazonium Spontaneous Decomposition DNA_Adduct DNA Adducts Diazonium->DNA_Adduct Alkylation of DNA (e.g., at Guanine) Mutation Gene Mutations & Chromosome Damage DNA_Adduct->Mutation

The metabolic pathway leading to CPNP genotoxicity.

Recent studies using New Approach Methodologies (NAMs) like the ToxTracker assay have confirmed the genotoxicity of CPNP.[16] These studies employed an "Enhanced Metabolization Protocol" (EMP) with hamster S9, which increased the genotoxic potency of nitrosamines by approximately 200-fold compared to standard S9 protocols, underscoring the critical role of robust metabolic activation in these assays.[16][17]

References

Application Notes and Protocols for 1-Cyclopentyl-4-nitrosopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research use only and provides summary guidelines for the handling and storage of 1-Cyclopentyl-4-nitrosopiperazine (CPNP). It is not a substitute for a comprehensive risk assessment and the Safety Data Sheet (SDS) provided by the supplier. All laboratory personnel must be thoroughly trained in handling hazardous materials before working with this compound.

Introduction

This compound (CPNP) is a nitrosamine (B1359907) compound with the molecular formula C₉H₁₇N₃O.[1] It is recognized as a nitrosamine drug substance-related impurity (NDSRI), particularly in antimicrobial agents like rifampin and rifapentine.[1][2] The International Agency for Research on Cancer (IARC) classifies CPNP as a Group 2B agent, indicating it is possibly carcinogenic to humans.[1] Due to its potential health risks, strict adherence to safety protocols during handling and storage is imperative.

Physicochemical and Safety Data

A summary of the key properties and hazard information for CPNP is provided in the tables below.

Table 1: Physical and Chemical Properties
PropertyValueReference
CAS Number61379-66-6[1][3][4][5][6][7][8][9]
Molecular FormulaC₉H₁₇N₃O[1][3][4][5][6][9]
Molecular Weight183.26 g/mol [1][5][9]
AppearanceColorless to yellow-orange clear liquid[1]
Purity>95.0% (GC)
Flash Point146 °C
Table 2: Hazard Identification and GHS Classification
Hazard StatementDescriptionGHS PictogramSignal Word
H302 + H312 + H332Harmful if swallowed, in contact with skin or if inhaled.[6]DangerDanger
H314Causes severe skin burns and eye damage.[6]DangerDanger
H350May cause cancer.[6]DangerDanger
H335May cause respiratory irritation.[6]WarningWarning

Handling Protocols

Due to its hazardous nature, CPNP must be handled in a controlled laboratory environment.

Personal Protective Equipment (PPE)

All personnel handling CPNP must wear the following PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If inhalation risk is high, a respirator may be necessary.

General Handling Workflow

The following workflow should be followed when handling CPNP:

G start Start ppe Don Appropriate PPE start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood weighing Weighing and Solution Preparation fume_hood->weighing experiment Perform Experiment weighing->experiment decontamination Decontaminate Work Area and Glassware experiment->decontamination waste_disposal Dispose of Waste Properly decontamination->waste_disposal remove_ppe Remove PPE waste_disposal->remove_ppe end End remove_ppe->end

Caption: General workflow for handling this compound.

Preparation of Stock Solutions

Objective: To prepare a stock solution of CPNP at a desired concentration.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO, Methanol)

  • Calibrated balance

  • Volumetric flasks

  • Pipettes

Protocol:

  • Ensure all work is conducted in a chemical fume hood.

  • Tare a clean, dry vial on the balance.

  • Carefully transfer the required amount of CPNP to the vial and record the weight.

  • Add a small amount of the chosen solvent to dissolve the CPNP completely.

  • Transfer the solution to a volumetric flask of the desired final volume.

  • Rinse the vial with additional solvent and add the rinsing to the volumetric flask to ensure a complete transfer.

  • Add solvent to the volumetric flask up to the calibration mark.

  • Cap the flask and invert several times to ensure homogeneity.

  • Label the stock solution clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution under the recommended storage conditions.

Storage Guidelines

Proper storage is crucial to maintain the stability and integrity of CPNP.

Table 3: Recommended Storage Conditions
ParameterRecommendation
TemperatureRefrigerated at 0-10°C or 2-8°C.[1][3][5][8] Some suppliers recommend -20°C for long-term storage.[4]
AtmosphereStore under an inert gas (e.g., Argon, Nitrogen).[1]
ContainerKeep container tightly closed.
Light/Air/HeatProtect from light, air, and heat.[1]
LocationStore in a well-ventilated place.

Emergency Procedures

Spill Response
  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material.

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the spill area with an appropriate cleaning agent.

First Aid Measures
  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.

  • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Waste Disposal

Dispose of CPNP and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Proposed Metabolic Activation Pathway

The bioactivation of nitrosamines like CPNP is primarily initiated by Cytochrome P450 (CYP) enzymes through α-hydroxylation.[1] For CPNP, CYP2A6 is a likely key enzyme involved in this process.[1]

G CPNP This compound (CPNP) alpha_hydroxylation α-Hydroxylation CPNP->alpha_hydroxylation Metabolic Activation CYP2A6 CYP2A6 CYP2A6->alpha_hydroxylation unstable_intermediate Unstable α-hydroxy Nitrosamine alpha_hydroxylation->unstable_intermediate dna_adducts Formation of DNA Adducts unstable_intermediate->dna_adducts Spontaneous Decomposition carcinogenesis Potential Carcinogenesis dna_adducts->carcinogenesis

Caption: Proposed metabolic activation pathway of CPNP.

References

Application Notes and Protocols for the Quantification of 1-Cyclopentyl-4-nitrosopiperazine (CPNP) in Rifapentine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifapentine (B610483) is a potent antibiotic used in the treatment of tuberculosis. During its synthesis and storage, a potential genotoxic impurity, 1-Cyclopentyl-4-nitrosopiperazine (CPNP), can be formed.[1][2] Due to the carcinogenic potential of nitrosamine (B1359907) impurities, regulatory agencies such as the U.S. Food and Drug Administration (FDA) have established strict acceptable intake limits for CPNP in rifapentine drug substances and products.[3][4] This document provides detailed application notes and protocols for the accurate and sensitive quantification of CPNP in rifapentine using Liquid Chromatography-Mass Spectrometry (LC-MS).

The methodologies described herein are based on validated analytical procedures and are intended to assist researchers, scientists, and drug development professionals in implementing robust quality control strategies for monitoring CPNP levels in rifapentine.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique for the trace-level quantification of CPNP in rifapentine due to its high sensitivity, selectivity, and accuracy.[5] The method involves chromatographic separation of CPNP from the rifapentine matrix followed by detection using multiple reaction monitoring (MRM) mode.

Principle

The sample containing rifapentine is prepared and injected into an HPLC system. The CPNP is separated from rifapentine and other matrix components on a reversed-phase HPLC column. The eluent is then introduced into the mass spectrometer, where CPNP is ionized, and specific precursor-to-product ion transitions are monitored for quantification.

Experimental Protocols

This section details the necessary reagents, equipment, and procedures for the quantification of CPNP in rifapentine drug substance and drug product.

Reagents and Materials
Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, and column oven

  • Tandem Mass Spectrometer (Triple Quadrupole or equivalent) with an electrospray ionization (ESI) source

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Ultrasonicator

Preparation of Solutions

3.3.1. Mobile Phase Preparation

  • Mobile Phase A: Accurately weigh 0.63 g of ammonium formate and dissolve it in 1 L of LC-MS grade water. Adjust the pH to 9.0 with ammonia solution.[6]

  • Mobile Phase B: Methanol (LC-MS grade).[6]

3.3.2. Standard Stock Solution Preparation (100 µg/mL)

Accurately weigh approximately 10 mg of CPNP reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8°C and protected from light.

3.3.3. Working Standard Solutions and Calibration Curve

Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 0.5 ng/mL to 100 ng/mL.[6] These solutions are used to construct the calibration curve.

Sample Preparation

3.4.1. Rifapentine Drug Substance

  • Accurately weigh approximately 100 mg of the rifapentine drug substance into a 10 mL volumetric flask.[6]

  • Add 7 mL of methanol and sonicate for 10 minutes to dissolve the sample.[6]

  • Dilute to volume with methanol and mix well.[6]

  • Transfer the solution to a centrifuge tube and centrifuge at 3000 x g for 5 minutes.[6]

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.[6]

3.4.2. Rifapentine Drug Product (Tablets/Capsules)

  • Take a representative number of tablets or capsules, determine the average weight, and crush them into a fine powder.

  • Accurately weigh a portion of the powder equivalent to 100 mg of rifapentine into a 10 mL volumetric flask.

  • Follow steps 2-5 as described for the drug substance preparation.

LC-MS/MS Instrumental Conditions

3.5.1. Liquid Chromatography

ParameterCondition
Column Poroshell 120 Phenyl Hexyl, 2.7 µm, 4.6 mm i.d. × 10 cm, or equivalent[6]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 9.0[6]
Mobile Phase B Methanol[6]
Gradient Program Time (min)
0.0
5.0
6.0
10.5
11.0
15.0
Flow Rate 0.5 mL/min[6]
Injection Volume 5 µL[6]
Column Temperature 35°C[6]

3.5.2. Mass Spectrometry

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[6]
Ion Spray Voltage 4.5 kV[6]
Ion Source Temperature 500°C[6]
Nebulizer Gas (Gas 1) 60 psi[6]
Heated Gas (Gas 2) 40 psi[6]
Curtain Gas 25 psi[6]
Collision Gas Low[6]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (CPNP) To be optimized based on instrument
Precursor Ion (m/z)184.1
Product Ion (m/z)To be determined (e.g., fragments corresponding to loss of NO, cyclopentyl group)
Collision Energy To be optimized based on instrument

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use to achieve the best sensitivity and specificity.

Data Presentation and Analysis

Calibration Curve

Inject the working standard solutions and plot the peak area of CPNP against the corresponding concentration to generate a calibration curve. A linear regression analysis should be performed, and the coefficient of determination (r²) should be ≥ 0.99.

Quantification of CPNP in Samples

Inject the prepared sample solutions and determine the peak area of CPNP. Calculate the concentration of CPNP in the sample using the linear regression equation from the calibration curve.

The amount of CPNP in the sample is typically expressed in parts per million (ppm) relative to the amount of rifapentine.

Method Validation Summary

A summary of typical method validation parameters for the quantification of CPNP in rifapentine is presented in the table below. Laboratories should perform their own validation to ensure the method is fit for its intended purpose.

Validation ParameterAcceptance CriteriaTypical Performance
Linearity (r²) ≥ 0.99> 0.995
Range To cover expected impurity levels and specification limits0.5 - 100 ng/mL
Precision (%RSD) ≤ 15%< 10%
Accuracy (% Recovery) 80 - 120%90 - 110%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3~0.01 ppm
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10~0.03 ppm

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Rifapentine_Sample Rifapentine Sample (Drug Substance/Product) Dissolution Dissolve in Methanol Rifapentine_Sample->Dissolution CPNP_Standard CPNP Reference Standard Serial_Dilution Serial Dilution CPNP_Standard->Serial_Dilution Sonication Sonicate Dissolution->Sonication Centrifugation Centrifuge Sonication->Centrifugation Filtration Filter (0.22 µm) Centrifugation->Filtration HPLC HPLC Separation Filtration->HPLC Working_Standards Working Standards Serial_Dilution->Working_Standards Working_Standards->HPLC MS Mass Spectrometry (ESI+, MRM) HPLC->MS Calibration_Curve Calibration Curve Generation MS->Calibration_Curve Quantification Quantification of CPNP MS->Quantification Calibration_Curve->Quantification Report Final Report (ppm) Quantification->Report

Caption: Experimental workflow for CPNP quantification.

Logical Relationship of Nitrosamine Formation

nitrosamine_formation cluster_precursors Precursors cluster_conditions Reaction Conditions cluster_product Product Secondary_Amine Secondary/Tertiary Amine (e.g., from Rifapentine degradation) CPNP This compound (CPNP) Secondary_Amine->CPNP Nitrosating_Agent Nitrosating Agent (e.g., Nitrites) Nitrosating_Agent->CPNP Acidic_pH Acidic pH Acidic_pH->CPNP  promotes Elevated_Temp Elevated Temperature Elevated_Temp->CPNP  promotes

Caption: Formation of CPNP from precursors.

Conclusion

The quantification of this compound in rifapentine is a critical aspect of quality control in the pharmaceutical industry. The LC-MS/MS method detailed in these application notes provides a robust, sensitive, and specific approach for monitoring this potential genotoxic impurity. Adherence to these protocols and proper method validation will ensure the safety and quality of rifapentine products, contributing to public health. Researchers and drug development professionals are encouraged to adapt and validate these methods for their specific laboratory conditions and regulatory requirements.

References

Application Note: Solid-Phase Extraction for the Determination of 1-Cyclopentyl-4-nitrosopiperazine in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Cyclopentyl-4-nitrosopiperazine (CPNP) is a nitrosamine (B1359907) impurity of concern in pharmaceutical products, particularly identified in antimicrobial agents like rifapentine.[1] Due to the potential carcinogenic nature of N-nitrosamines, regulatory agencies have set stringent limits on their presence in drug substances and products.[2] Consequently, highly sensitive and robust analytical methods are required for the accurate quantification of CPNP at trace levels.

Solid-phase extraction (SPE) is a crucial sample preparation technique that facilitates the isolation and pre-concentration of analytes from complex matrices.[3][4][5] This process enhances the accuracy, sensitivity, and reliability of subsequent analytical determination by chromatography-mass spectrometry techniques.[6][7] This application note provides a detailed protocol for the solid-phase extraction of this compound from complex matrices, intended for research and quality control purposes.

Materials and Methods

This section outlines the necessary reagents, consumables, and instrumentation for the successful implementation of the SPE protocol.

2.1 Reagents and Chemicals

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water (resistivity ≥ 18 MΩ·cm)

  • Ammonium formate

  • Formic acid

  • This compound (CPNP) reference standard

  • Isotopically labeled internal standard (e.g., CPNP-d4)

2.2 Consumables

  • Volumetric flasks

  • Pipettes and tips

  • Centrifuge tubes

  • Syringe filters (0.22 µm)

  • SPE cartridges (e.g., Strong Cation-Exchange or Reversed-Phase Polymeric Sorbents like Oasis HLB)[3][8]

2.3 Instrumentation

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)

Experimental Protocols

A detailed, step-by-step procedure for the extraction of CPNP from a representative complex matrix (e.g., a dissolved drug product) is provided below.

3.1 Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of CPNP reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with an appropriate solvent (e.g., 50:50 methanol:water) to construct a calibration curve (e.g., 0.1 ng/mL to 100 ng/mL).

  • Internal Standard Spiking Solution: Prepare a solution of the isotopically labeled internal standard at a concentration of approximately 100 ng/mL in methanol.

3.2 Sample Preparation

  • Accurately weigh a representative amount of the sample (e.g., 100 mg of ground tablet or 1 mL of a liquid formulation) into a centrifuge tube.

  • Add a suitable volume of extraction solvent (e.g., 10 mL of methanol or a mixture of methanol and water). To minimize the risk of secondary nitrosation, it is advisable to use non-reactive solvents.[9]

  • Spike the sample with the internal standard solution.

  • Vortex the sample for 5 minutes to ensure thorough mixing.

  • Centrifuge the sample at 4000 rpm for 10 minutes to pellet any undissolved excipients.

  • Carefully collect the supernatant for the SPE procedure.

3.3 Solid-Phase Extraction (SPE) Protocol

The following protocol is a general guideline and may require optimization based on the specific matrix and SPE sorbent used.

  • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. For cation-exchange cartridges, an acidic aqueous solution may be used for the final conditioning step.[2]

  • Loading: Load the prepared sample supernatant onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove any unretained matrix components. This step is critical for reducing matrix effects.[9]

  • Elution: Elute the retained CPNP from the cartridge with 5 mL of an appropriate elution solvent (e.g., methanol, or methanol with a small percentage of a basic modifier for cation-exchange sorbents).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known, small volume (e.g., 500 µL) of the mobile phase used for the LC-MS/MS analysis.

3.4 Analytical Determination

Analyze the reconstituted sample using a validated LC-MS/MS method. The use of multiple reaction monitoring (MRM) is recommended for selective and sensitive quantification.[3]

Data Presentation

Quantitative data from validation studies are crucial for assessing the performance of the analytical method. The following table summarizes typical performance data for the analysis of N-nitrosamines using SPE followed by chromatographic analysis. While specific data for CPNP is not widely published, the values for similar compounds provide a benchmark for expected performance.

ParameterN-Nitrosodimethylamine (NDMA)N-Nitrosodiethylamine (NDEA)N-Nitrosodiisopropylamine (NDIPA)
Matrix Cough SyrupCough SyrupCough Syrup
Recovery (%) 90 - 12090 - 12090 - 120
LOD (ng/mL) 0.10.020.02
LOQ (ng/mL) 0.30.060.06
Linearity (r²) > 0.99> 0.99> 0.99

Data is representative and based on published results for similar N-nitrosamines.[3]

Visualizations

5.1 Diagram of the Solid-Phase Extraction Workflow

SPE_Workflow cluster_prep SPE Cartridge Preparation cluster_extraction Extraction Process cluster_post Post-Elution Condition 1. Conditioning (Methanol, Water) Load 2. Sample Loading Condition->Load Wash 3. Washing (e.g., 5% Methanol in Water) Load->Wash Elute 4. Elution (e.g., Methanol) Wash->Elute Evaporate 5. Evaporation Elute->Evaporate Reconstitute 6. Reconstitution Evaporate->Reconstitute Analysis Analysis Reconstitute->Analysis LC-MS/MS Analysis

Caption: Workflow of the solid-phase extraction protocol.

5.2 Diagram of the Overall Experimental Workflow

Overall_Workflow cluster_sample Sample Handling cluster_cleanup Cleanup & Concentration cluster_analysis Analysis & Reporting Sample Complex Matrix (e.g., Drug Product) Preparation Sample Preparation (Weighing, Dissolution, Spiking) Sample->Preparation SPE Solid-Phase Extraction Preparation->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data Data Processing & Quantification LCMS->Data Report Final Report Data->Report

Caption: Overall experimental workflow from sample to report.

Conclusion

This application note provides a comprehensive and detailed protocol for the solid-phase extraction of this compound from complex matrices. The outlined SPE method, coupled with a sensitive analytical technique such as LC-MS/MS, is essential for the accurate and reliable quantification of this potential impurity in pharmaceutical products. Adherence to these procedures will aid researchers and drug development professionals in ensuring product quality and regulatory compliance.

References

Troubleshooting & Optimization

Technical Support Center: Trace Analysis of 1-Cyclopentyl-4-nitrosopiperazine (CPNP)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the trace analysis of 1-Cyclopentyl-4-nitrosopiperazine (CPNP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantitative analysis of this nitrosamine (B1359907) impurity.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is this compound (CPNP) and why is its trace analysis important?

A1: this compound (CPNP) is a nitrosamine impurity that can form during the synthesis of certain active pharmaceutical ingredients (APIs), such as rifapentine.[1][2] Nitrosamines are classified as a "cohort of concern" due to their potential mutagenic and carcinogenic properties.[1][3] Therefore, highly sensitive analytical methods are required to detect and quantify CPNP at trace levels to ensure the safety and quality of pharmaceutical products.[4][5]

Q2: What are the main analytical challenges in CPNP trace analysis?

A2: The primary challenges in CPNP trace analysis include:

  • High Sensitivity Requirements: Regulatory agencies mandate very low detection limits, often in the parts-per-billion (ppb) range, necessitating the use of highly sensitive instrumentation like tandem mass spectrometry (LC-MS/MS).[6]

  • Matrix Effects: The complex nature of pharmaceutical formulations can interfere with the detection of the analyte, causing ionization suppression or enhancement in the mass spectrometer.[6]

  • Analyte Stability: CPNP, like other nitrosamines, can be susceptible to degradation, particularly from light and heat, during sample preparation and analysis.[6]

  • In-situ Formation: There is a risk of artificial CPNP formation during the analytical process if precursor amines and nitrosating agents are present in the sample matrix.[6]

  • Chromatographic Resolution: Achieving good separation from other impurities and matrix components is crucial to avoid false-positive results.[7]

Troubleshooting Guide

Q3: I am observing low or no recovery of CPNP. What are the possible causes and solutions?

A3: Low recovery of CPNP can stem from several factors. The following table outlines potential causes and troubleshooting steps.

Potential CauseTroubleshooting Steps
Poor Extraction Efficiency Optimize the extraction solvent and procedure. Sonication and vortex mixing can improve extraction, but care must be taken to avoid degradation.[6][8] For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.
Analyte Degradation Protect samples from light and heat throughout the analytical process.[6] Use amber vials and control the temperature of the autosampler.[8][9] The stability of CPNP in the chosen solvent should be evaluated.
Interaction with Excipients Undissolved excipients in the sample solution can interact with CPNP, leading to poor recovery.[6] Ensure complete dissolution of the sample or use appropriate filtration steps. The use of an internal standard can help compensate for recovery losses.[6]
Adsorption to Surfaces CPNP may adsorb to glassware or plasticware. Silanized glassware or polypropylene (B1209903) tubes can minimize this effect. Rinsing surfaces with the extraction solvent can also help.

Q4: My results show high variability and poor reproducibility. How can I improve this?

A4: High variability in results can be addressed by carefully controlling the experimental conditions.

  • Internal Standard: The use of a stable isotope-labeled internal standard, such as this compound-d9, is highly recommended to correct for variations in sample preparation, injection volume, and instrument response.[8][9]

  • Sample Preparation: Ensure that the sample preparation workflow is consistent for all samples, standards, and blanks. This includes precise weighing, pipetting, and consistent timing of extraction and dilution steps.

  • Instrument Performance: Regularly check the performance of your LC-MS/MS system, including calibration, sensitivity, and peak shape, to ensure it is operating within specifications.

Q5: I am concerned about matrix effects in my analysis. How can I identify and mitigate them?

A5: Matrix effects can significantly impact the accuracy of quantitation.

  • Identification: To assess matrix effects, compare the signal response of a standard in a pure solvent to the response of a standard spiked into a blank matrix extract. A significant difference in response indicates the presence of matrix effects.

  • Mitigation Strategies:

    • Chromatographic Separation: Optimize the chromatographic method to separate CPNP from co-eluting matrix components.

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[8]

    • Alternative Ionization Source: Atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to matrix effects than electrospray ionization (ESI).[6]

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to compensate for matrix effects.

Experimental Protocols

Q6: Can you provide a general experimental protocol for the LC-MS/MS analysis of CPNP?

A6: The following is a generalized protocol based on methods for similar nitrosamine compounds. This should be optimized and validated for your specific application.

1. Reagents and Materials:

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare stock solutions of CPNP and the internal standard in methanol. Store these solutions at a low temperature and protected from light.[9]

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solutions with an appropriate solvent mixture (e.g., methanol/water). Each working standard should contain a constant concentration of the internal standard.

  • Sample Preparation:

    • Accurately weigh the powdered drug product or API into a centrifuge tube.[8]

    • Add a known volume of the internal standard solution and the extraction solvent (e.g., methanol).[9]

    • Vortex and sonicate the sample to ensure complete extraction.[8][9]

    • Centrifuge the sample to pellet any undissolved material.[8][9]

    • Filter the supernatant through a 0.2 µm filter into an HPLC vial.[8][9]

3. LC-MS/MS Conditions (Example):

ParameterExample Condition
LC System UPLC or HPLC system
Column Phenyl-Hexyl column (e.g., 4.6 mm x 150 mm, 3 µm) or equivalent[8]
Mobile Phase A 10 mM Ammonium formate in water (pH adjusted if necessary)[8][9]
Mobile Phase B Methanol[8][9]
Flow Rate 0.6 mL/min[8]
Injection Volume 5 µL[8]
Column Temperature 30 °C[8]
MS System Triple Quadrupole Mass Spectrometer
Ionization Source ESI or APCI, positive mode
MRM Transitions To be determined by infusing pure CPNP and its internal standard.

4. Data Analysis:

  • Create a calibration curve by plotting the peak area ratio of CPNP to the internal standard against the concentration of the working standards.

  • Quantify the amount of CPNP in the samples using the calibration curve.

Visualizations

Experimental_Workflow Figure 1. General Experimental Workflow for CPNP Trace Analysis cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_weigh 1. Weigh Sample add_is 2. Add Internal Standard sample_weigh->add_is add_solvent 3. Add Extraction Solvent add_is->add_solvent extract 4. Vortex & Sonicate add_solvent->extract centrifuge 5. Centrifuge extract->centrifuge filter 6. Filter Supernatant centrifuge->filter inject 7. Inject into LC-MS/MS filter->inject separate 8. Chromatographic Separation inject->separate detect 9. MS/MS Detection (MRM) separate->detect integrate 10. Peak Integration detect->integrate calibrate 11. Generate Calibration Curve integrate->calibrate quantify 12. Quantify CPNP calibrate->quantify Troubleshooting_Logic Figure 2. Troubleshooting Logic for Low CPNP Recovery start Low CPNP Recovery Observed check_extraction Is Extraction Efficient? start->check_extraction check_stability Is Analyte Stable? check_extraction->check_stability Yes solution_extraction Optimize Extraction (Solvent, Sonication) check_extraction->solution_extraction No check_matrix Matrix Effects Present? check_stability->check_matrix Yes solution_stability Protect from Light/Heat Use Amber Vials check_stability->solution_stability No solution_matrix Use Matrix-Matched Standards Optimize Chromatography check_matrix->solution_matrix Yes end Recovery Improved check_matrix->end No solution_extraction->end solution_stability->end solution_matrix->end

References

Technical Support Center: Mitigating Matrix Effects in LC-MS Analysis of 1-Cyclopentyl-4-nitrosopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 1-Cyclopentyl-4-nitrosopiperazine (CPNP).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as CPNP, by co-eluting, undetected components in the sample matrix.[1] This interference can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), which ultimately compromises the accuracy, precision, and sensitivity of quantitative analysis.[1]

Q2: What are the primary causes of matrix effects in pharmaceutical analysis?

A2: Matrix effects primarily arise from competition between the analyte and co-eluting matrix components for ionization in the mass spectrometer's source.[1] In pharmaceutical analysis, common culprits include active pharmaceutical ingredients (APIs), excipients, and formulation components.[1] Compounds with high mass, polarity, and basicity are often responsible for these effects.[1]

Q3: What are the common signs that my CPNP analysis is affected by matrix effects?

A3: Common indicators of matrix effects include:

  • Poor reproducibility of the analyte response between different sample preparations.[1]

  • Inaccurate quantification, with recovery values significantly deviating from 100%.[1]

  • Non-linear calibration curves when using standards prepared in a neat solvent.[1]

  • A significant difference in the analyte's peak area when comparing a standard in a pure solvent to a standard spiked into a blank matrix extract (post-extraction spike).[1]

Q4: How can I quantitatively assess the extent of matrix effects in my CPNP analysis?

A4: The post-extraction spike method is a widely accepted approach for the quantitative assessment of matrix effects.[1] This involves comparing the peak area of CPNP spiked into a blank matrix extract with the peak area of CPNP at the same concentration in a neat solvent. The matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100[1]

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q5: What is the most effective way to compensate for matrix effects?

A5: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective method to correct for variability in matrix effects.[1] A SIL-IS for CPNP would be a CPNP molecule where some atoms have been replaced with their heavy isotopes (e.g., ¹³C, ²H). The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.

Q6: Can changing the ionization source on my mass spectrometer help reduce matrix effects?

A6: Yes, in some cases. While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain nitrosamines because the ionization occurs in the gas phase.[2] The choice of ionization source should be evaluated during method development for your specific application.[2]

Troubleshooting Guide

Issue 1: Low signal intensity and poor sensitivity for CPNP.

  • Possible Cause: Significant ion suppression due to co-eluting matrix components.

  • Troubleshooting Steps:

    • Enhance Sample Preparation: Implement a more rigorous sample cleanup method, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), to remove interfering matrix components.[3]

    • Optimize Chromatography: Modify the chromatographic conditions (e.g., gradient profile, column chemistry) to improve the separation of CPNP from matrix interferences.[3]

    • Sample Dilution: A simple first step is to dilute the sample, which can reduce the concentration of interfering matrix components. This is only feasible if the assay sensitivity is high enough.[4]

Issue 2: Inconsistent and irreproducible quantitative results for the same sample.

  • Possible Cause: Variable matrix effects between different sample preparations or injections, potentially due to inconsistencies in the sample preparation process or variations in the matrix composition between different sample lots.[1]

  • Troubleshooting Steps:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variability in matrix effects.[1] The SIL-IS will experience the same variations as the analyte, allowing for reliable normalization.

    • Standardize Sample Preparation: Ensure that the sample preparation protocol is followed precisely for all samples to minimize variability.

    • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed. This helps to ensure that the standards and samples experience similar matrix effects.

Issue 3: High background noise in the chromatogram.

  • Possible Cause: Contamination from the sample matrix, solvents, or the LC-MS system itself.[5]

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Use SPE or LLE to remove a broader range of interfering compounds.

    • Use High-Purity Solvents: Ensure that all solvents and reagents are of high purity (e.g., LC-MS grade) to minimize background contamination.[5]

    • System Cleaning: Perform a thorough cleaning of the LC system and the mass spectrometer's ion source to remove any accumulated contaminants.[5]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method

This protocol describes how to quantify the extent of matrix effects in your CPNP analysis.

Methodology:

  • Prepare Blank Matrix Extract:

    • Weigh an appropriate amount of the drug product placebo (containing all excipients without the API).

    • Extract the placebo using the same sample preparation procedure developed for the CPNP analysis.

    • After the final extraction step, evaporate the solvent to dryness and reconstitute the residue in a known volume of the initial mobile phase. This is your blank matrix extract.[1]

  • Prepare Two Sets of Samples:

    • Set A (Post-Spike Sample): Spike a known amount of the CPNP standard solution into the blank matrix extract to achieve a final concentration within the calibration range.[1]

    • Set B (Neat Solution Standard): Prepare a standard solution of CPNP in the initial mobile phase at the exact same final concentration as Set A.[1]

  • LC-MS/MS Analysis:

    • Inject both Set A and Set B into the LC-MS/MS system and acquire the data under the same conditions.[1]

  • Calculate Matrix Effect:

    • Determine the peak area of CPNP in both the post-spike sample (AreaMatrix) and the neat solution standard (AreaSolvent).[1]

    • Calculate the matrix effect using the formula: Matrix Effect (%) = (AreaMatrix / AreaSolvent) x 100 [1]

Protocol 2: Mitigation of Matrix Effects using Solid-Phase Extraction (SPE)

This protocol provides a general workflow for using SPE to clean up samples for CPNP analysis. The specific SPE cartridge and solvents should be optimized based on the physicochemical properties of CPNP and the sample matrix.

Methodology:

  • Sample Pre-treatment:

    • Accurately weigh the drug product sample and dissolve it in an appropriate solvent (e.g., methanol (B129727)/water).

    • If the sample contains solid particulates, centrifuge and filter the supernatant.

  • SPE Cartridge Conditioning:

    • Select an appropriate SPE cartridge (e.g., a polymeric reversed-phase or mixed-mode sorbent).

    • Condition the cartridge by passing methanol followed by water (or an appropriate buffer) through it.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a controlled flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences and salts.

  • Elution:

    • Elute the retained CPNP from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Nitrosamine Analysis

Sample Preparation TechniqueAnalyte RecoveryMatrix Effect ReductionThroughputCostKey Advantages
Dilute-and-Shoot HighLowHighLowSimple, fast, and requires minimal method development.
Protein Precipitation (PPT) GoodModerateHighLowEffective for removing proteins from biological samples.
Liquid-Liquid Extraction (LLE) Good to HighModerate to HighModerateModerateGood for separating analytes based on their solubility.[6]
Solid-Phase Extraction (SPE) HighHighModerateHighHighly effective for cleaning up complex samples and concentrating analytes.[6] Provides cleaner extracts and improved sensitivity.[6]
Dispersive SPE (dSPE) HighHighHighModerateA variation of SPE that offers rapid and high-throughput sample cleanup.

Note: The effectiveness of each technique can vary depending on the specific analyte, matrix, and experimental conditions.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Matrix Effects cluster_sample_prep Sample Preparation Strategies cluster_chromatography Chromatographic Optimization cluster_is Internal Standard Strategy cluster_ms Mass Spectrometry Optimization start Inconsistent Results or Poor Sensitivity for CPNP sample_prep Step 1: Evaluate & Optimize Sample Preparation start->sample_prep chromatography Step 2: Optimize Chromatographic Conditions sample_prep->chromatography internal_standard Step 3: Implement or Verify Internal Standard Strategy chromatography->internal_standard ms_optimization Step 4: Evaluate & Optimize MS Parameters internal_standard->ms_optimization end Resolution: Method Optimized and Validated ms_optimization->end spe Solid-Phase Extraction (SPE) lle Liquid-Liquid Extraction (LLE) dilution Sample Dilution gradient Modify Gradient Profile column Change Stationary Phase injection_vol Reduce Injection Volume sil_is Use Stable Isotope-Labeled (SIL) IS coelution Ensure Co-elution of Analyte and IS ionization Switch Ionization Source (e.g., APCI) parameters Optimize Cone Voltage, Collision Energy, etc.

Caption: A stepwise approach to troubleshooting matrix effects in LC-MS analysis.

Matrix_Effect_Quantification Workflow for Quantifying Matrix Effects cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_calculation Calculation blank_matrix Prepare Blank Matrix Extract (without CPNP) post_spike Spike CPNP into Blank Matrix Extract blank_matrix->post_spike Use extract neat_solvent Prepare Neat Solvent Standard (CPNP in Mobile Phase) analyze_neat Analyze Neat Standard (Area_Solvent) neat_solvent->analyze_neat analyze_spike Analyze Post-Spike Sample (Area_Matrix) post_spike->analyze_spike formula Matrix Effect (%) = (Area_Matrix / Area_Solvent) x 100 analyze_neat->formula analyze_spike->formula

Caption: Workflow for the quantification of matrix effects using the post-extraction spike method.

SPE_Workflow Solid-Phase Extraction (SPE) Workflow start Sample Pre-treatment (Dissolve & Filter) condition Condition SPE Cartridge (e.g., Methanol, Water) start->condition load Load Sample onto Cartridge condition->load wash Wash Cartridge (Remove Interferences) load->wash elute Elute CPNP (with Organic Solvent) wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Analyze by LC-MS reconstitute->end

Caption: General workflow for sample cleanup using solid-phase extraction (SPE).

References

Technical Support Center: Optimizing 1-Cyclopentyl-4-nitrosopiperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 1-Cyclopentyl-4-nitrosopiperazine (CPNP). The information is presented in a question-and-answer format to directly address potential challenges, enhance yield, and improve purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CPNP)?

A1: this compound (CAS No. 61379-66-6) is a nitrosamine (B1359907) compound with the molecular formula C9H17N3O.[1] It is primarily known as a drug substance-related impurity (NDSRI) found in certain antimicrobial agents, making it a critical analytical standard for ensuring drug safety.[1][2] It is also used as a research chemical.[1]

Q2: What is the general synthetic route for CPNP?

A2: The synthesis of CPNP involves two main steps. First, the precursor 1-cyclopentylpiperazine (B42781) is synthesized, typically through the catalytic hydrogen reduction of piperazine (B1678402) and cyclopentanone (B42830).[3] The second step is the nitrosation of 1-cyclopentylpiperazine, where the secondary amine on the piperazine ring reacts with a nitrosating agent, often under acidic conditions, to form the N-nitroso derivative.[1][4]

Q3: Why is controlling the synthesis of CPNP important?

A3: As a potential genotoxic and carcinogenic impurity, the formation of CPNP in pharmaceutical manufacturing is strictly controlled to ensure patient safety.[4] For researchers synthesizing CPNP as an analytical standard or for other research purposes, controlling the reaction is crucial for achieving high purity and yield, which is essential for accurate experimental results.

Q4: What are the main factors influencing the yield and purity of CPNP?

A4: The key factors that influence the nitrosation reaction include pH, temperature, the concentration and type of nitrosating agent, and the purity of the starting materials.[1] Careful control of these parameters is essential for optimizing the synthesis.

Q5: What safety precautions should be taken when handling CPNP?

A5: CPNP is a suspected human carcinogen and should be handled with extreme care using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[5][6] All work should be conducted in a well-ventilated fume hood.[5][6] It may also be sensitive to light and heat, requiring careful storage.[7]

Troubleshooting Guide

Low Reaction Yield

Q: My yield of this compound is consistently low. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors. Below is a breakdown of common causes and their solutions:

  • Incomplete Reaction: The nitrosation reaction may not have gone to completion.

    • Solution: Increase the reaction time or slightly increase the reaction temperature. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Suboptimal pH: The pH of the reaction mixture is critical for the formation of the active nitrosating species.

    • Solution: Nitrosation of secondary amines is typically most efficient under acidic conditions (pH ~3-4).[1][8] Carefully adjust the pH of the reaction mixture using a suitable acid (e.g., hydrochloric acid or sulfuric acid) and monitor it throughout the reaction.

  • Degradation of Product: CPNP, like other nitrosamines, can be sensitive to heat and light.[7]

    • Solution: Conduct the reaction at a controlled, moderate temperature and protect the reaction vessel from light by wrapping it in aluminum foil.

  • Loss During Workup and Purification: Significant amounts of the product may be lost during extraction and purification steps.

    • Solution: Optimize the extraction procedure by selecting an appropriate solvent and performing multiple extractions. For purification, consider using column chromatography in addition to or instead of recrystallization if the product is highly soluble in the recrystallization solvent.

Low Purity

Q: I am observing significant impurities in my final product. How can I improve the purity of my CPNP?

A: Purity issues often arise from unreacted starting materials, the formation of byproducts, or residual solvents.

  • Unreacted 1-Cyclopentylpiperazine: The presence of the starting amine is a common impurity.

    • Solution: Ensure the nitrosating agent is added in a slight molar excess to drive the reaction to completion. After the reaction, a wash with a dilute acid solution can help remove any unreacted basic amine.

  • Formation of 1,4-Dinitrosopiperazine (B30178): If the starting 1-cyclopentylpiperazine contains residual piperazine, the formation of 1,4-dinitrosopiperazine is possible.

    • Solution: Use highly pure 1-cyclopentylpiperazine as the starting material. If piperazine contamination is suspected, purify the 1-cyclopentylpiperazine by distillation before the nitrosation step.[3]

  • Residual Solvents or Reagents: Solvents and excess reagents from the reaction or workup may remain.

    • Solution: Ensure the final product is thoroughly dried under vacuum. If purification is done by crystallization, wash the crystals with a small amount of cold solvent to remove residual impurities. Advanced purification techniques like flash column chromatography can be very effective in removing persistent impurities.[1]

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis of the precursor, 1-cyclopentylpiperazine, and the purity of the final product, this compound, as found in the literature. Note that detailed studies optimizing the yield of CPNP are not widely published, likely due to its classification as a pharmaceutical impurity.

ParameterValuePrecursor/ProductReference
Precursor Synthesis
Yield69.4%1-Cyclopentylpiperazine[3]
Purity (GC)99%1-Cyclopentylpiperazine[3]
Final Product Purity
Purity (HPLC)97.62%This compound[9]
Purity (HPLC)>95%This compound[5]
Purity (GC)>95.0%This compound[10]

Experimental Protocols

Protocol 1: Synthesis of 1-Cyclopentylpiperazine (Precursor)

This protocol is adapted from patent literature describing the synthesis of the precursor amine.[3]

  • Reaction Setup: In a high-pressure reactor, charge piperazine, cyclopentanone (in a molar ratio of approximately 1:1 to 1:1.5), a hydrogenation catalyst (e.g., Raney-nickel at 2-50 wt% or a Palladium catalyst at 0.1-20 wt% based on piperazine), and a solvent such as toluene.

  • Hydrogenation: Seal the reactor and introduce hydrogen gas to a pressure of 5-50 atm.

  • Heating and Reaction: Heat the reaction mixture to 50-130°C and maintain for 30 minutes to 6 hours, or until hydrogen consumption ceases.

  • Workup: Cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Catalyst Removal: Filter the reaction mixture to remove the catalyst.

  • Purification: Purify the filtrate by distillation under reduced pressure to isolate 1-cyclopentylpiperazine. The product is reported to have a boiling point of 118-120°C at 13 mmHg.[3]

Protocol 2: Synthesis of this compound (CPNP)

This is a general procedure for the nitrosation of a secondary amine. Optimization of stoichiometry, temperature, and reaction time is recommended.

  • Dissolution: Dissolve 1-cyclopentylpiperazine in an aqueous acidic solution (e.g., 1M HCl) in a round-bottom flask, and cool the mixture to 0-5°C in an ice bath.

  • Nitrosating Agent Preparation: In a separate beaker, prepare a solution of sodium nitrite (B80452) (NaNO2) in water. A slight molar excess (e.g., 1.1 equivalents) relative to the 1-cyclopentylpiperazine is recommended.

  • Addition: Add the sodium nitrite solution dropwise to the cooled amine solution over 30-60 minutes, ensuring the temperature remains below 10°C.

  • Reaction: Stir the reaction mixture at 0-5°C for 1-2 hours after the addition is complete. Monitor the reaction by TLC or LC-MS.

  • Workup:

    • Neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate solution) to a pH of ~7-8.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Further purify the crude product by flash column chromatography or crystallization to yield pure this compound.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis of CPNP.

G cluster_precursor Precursor Synthesis cluster_nitrosation Nitrosation Reaction start Piperazine + Cyclopentanone reaction1 Catalytic Hydrogenation (Raney-Ni or Pd/C, H2, Toluene, 50-130°C, 5-50 atm) start->reaction1 purification1 Filtration & Distillation reaction1->purification1 precursor 1-Cyclopentylpiperazine purification1->precursor reaction2 Nitrosation (0-5°C) precursor->reaction2 reagents NaNO2, Aqueous Acid (HCl) reagents->reaction2 workup Neutralization & Extraction reaction2->workup purification2 Chromatography / Crystallization workup->purification2 product This compound purification2->product

Caption: Experimental workflow for the synthesis of this compound.

G start Synthesis Issue Encountered low_yield Low Yield? start->low_yield low_purity Low Purity? start->low_purity incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Yes unreacted_sm Unreacted Starting Material? low_purity->unreacted_sm Yes solution_time_temp Increase reaction time/temperature. Monitor with TLC/LC-MS. incomplete_rxn->solution_time_temp Yes wrong_ph Incorrect pH? incomplete_rxn->wrong_ph No solution_ph Adjust pH to ~3-4 with acid. wrong_ph->solution_ph Yes degradation Product Degradation? wrong_ph->degradation No solution_degradation Protect from light. Use moderate temperature. degradation->solution_degradation Yes solution_sm Use slight excess of NaNO2. Wash with dilute acid. unreacted_sm->solution_sm Yes byproducts Byproducts Present? unreacted_sm->byproducts No solution_byproducts Use pure starting materials. Optimize purification (chromatography). byproducts->solution_byproducts Yes

Caption: Troubleshooting decision tree for CPNP synthesis.

References

Technical Support Center: Synthesis of 1-Cyclopentyl-4-nitrosopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Cyclopentyl-4-nitrosopiperazine.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts observed during the synthesis of this compound?

A1: During the synthesis of this compound, several byproducts can be formed. The most common include:

  • Unreacted 1-Cyclopentylpiperazine (B42781): Incomplete nitrosation can lead to the presence of the starting material in the final product.

  • 1,4-Dicyclopentylpiperazine: This byproduct can be carried over from the synthesis of the precursor, 1-cyclopentylpiperazine, which is often prepared by the reaction of piperazine (B1678402) with cyclopentanone.[1]

  • Di-nitrosated Piperazine Derivative: Over-reaction or non-selective nitrosation can potentially lead to the formation of a dinitroso-piperazine species, although the mono-nitrosated product is generally favored under controlled conditions.

Q2: My reaction yield is low. What are the potential causes?

A2: Low yields of this compound can be attributed to several factors:

  • Suboptimal Reaction Temperature: The nitrosation reaction is temperature-sensitive. Running the reaction at a temperature that is too high or too low can affect the reaction rate and lead to the formation of degradation products or incomplete conversion.

  • Incorrect pH: The formation of the active nitrosating species from sodium nitrite (B80452) requires an acidic medium. If the pH is not sufficiently acidic, the reaction will be slow and inefficient. Conversely, a very low pH can lead to degradation of the product.

  • Inefficient Stirring: In a heterogeneous reaction mixture, inefficient stirring can lead to poor mixing of reactants, resulting in localized areas of high or low reactant concentration and, consequently, incomplete reaction and byproduct formation.

  • Impure Starting Materials: The purity of the 1-cyclopentylpiperazine precursor is crucial. The presence of impurities, such as 1,4-dicyclopentylpiperazine, will not only lower the theoretical yield but can also introduce additional byproducts.

Q3: I am observing an unexpected peak in my HPLC/GC-MS analysis. How can I identify it?

A3: An unexpected peak in your chromatogram could be one of the common byproducts mentioned in Q1 or a less common impurity. To identify it:

  • Mass Spectrometry (MS) Analysis: If you are using a mass detector, analyze the mass-to-charge ratio (m/z) of the unknown peak. Compare this with the molecular weights of the potential byproducts listed in the data table below.

  • Reference Standards: If available, inject reference standards of the suspected byproducts (e.g., 1-cyclopentylpiperazine, 1,4-dicyclopentylpiperazine) to compare retention times.

  • Forced Degradation Studies: Subjecting your purified product to stress conditions (e.g., heat, acid, base) can help to intentionally generate degradation products, which may correspond to the unknown peak.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Low Purity of Final Product Presence of unreacted starting material (1-cyclopentylpiperazine).- Ensure the molar ratio of the nitrosating agent is sufficient. - Optimize reaction time and temperature to drive the reaction to completion. - Purify the crude product using column chromatography.
Presence of 1,4-dicyclopentylpiperazine.- Purify the 1-cyclopentylpiperazine precursor before the nitrosation step. - Optimize the separation conditions of your purification method (e.g., HPLC, column chromatography) to effectively remove this byproduct.
Formation of di-nitrosated species.- Carefully control the stoichiometry of the nitrosating agent. Use of a slight excess should be evaluated cautiously. - Maintain a controlled, low temperature during the addition of the nitrosating agent.
Inconsistent Reaction Results Variability in the quality of reagents.- Use reagents from a reliable source and check their purity before use. - Ensure the sodium nitrite is dry and has been stored properly.
Fluctuations in reaction temperature.- Use a temperature-controlled reaction setup (e.g., ice bath, cryostat) to maintain a consistent temperature throughout the reaction.
Difficulty in Product Isolation Product is an oil or low-melting solid.- After aqueous workup, ensure the organic extracts are thoroughly dried before solvent evaporation. - Consider purification by column chromatography on silica (B1680970) gel.

Data Presentation

Table 1: Physicochemical and Chromatographic Data of this compound and Potential Byproducts

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected m/z [M+H]⁺Typical HPLC Retention Time (min)1
This compound C₉H₁₇N₃O183.25184.1412.5
1-CyclopentylpiperazineC₉H₁₈N₂154.26155.158.2
1,4-DicyclopentylpiperazineC₁₄H₂₆N₂222.37223.2218.7
1,4-Dinitroso-piperazineC₄H₈N₄O₂144.13145.076.5

¹ Hypothetical retention times for illustrative purposes, actual values will depend on the specific HPLC method used.

Experimental Protocols

Synthesis of this compound

This protocol is a general representation and may require optimization.

Materials:

  • 1-Cyclopentylpiperazine

  • Sodium Nitrite (NaNO₂)

  • Glacial Acetic Acid

  • Deionized Water

  • Dichloromethane (B109758) (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice Bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-cyclopentylpiperazine (1.0 eq) in a mixture of deionized water and glacial acetic acid.

  • Cool the flask to 0-5 °C using an ice bath.

  • Prepare a solution of sodium nitrite (1.1 eq) in deionized water.

  • Add the sodium nitrite solution dropwise to the stirred solution of 1-cyclopentylpiperazine over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral to slightly basic.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Analytical Method for Byproduct Identification (HPLC-UV)

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve a small amount of the crude reaction mixture or purified product in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Mandatory Visualization

Synthesis_Byproducts Piperazine Piperazine Precursor_Synth Precursor Synthesis Piperazine->Precursor_Synth Cyclopentanone Cyclopentanone Cyclopentanone->Precursor_Synth Cyclopentylpiperazine 1-Cyclopentylpiperazine Precursor_Synth->Cyclopentylpiperazine Desired Product Dicyclopentylpiperazine 1,4-Dicyclopentylpiperazine (Byproduct) Precursor_Synth->Dicyclopentylpiperazine Side Reaction Nitrosation Nitrosation (NaNO2, Acid) Cyclopentylpiperazine->Nitrosation Main_Product This compound (Target Product) Nitrosation->Main_Product Main Reaction Unreacted Unreacted 1-Cyclopentylpiperazine Nitrosation->Unreacted Incomplete Reaction Dinitroso Di-nitrosated Byproduct Nitrosation->Dinitroso Over-reaction

Caption: Synthetic pathway and potential byproduct formation in the synthesis of this compound.

References

stability issues and degradation of 1-Cyclopentyl-4-nitrosopiperazine standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, degradation, and analysis of 1-Cyclopentyl-4-nitrosopiperazine (CPNP) standards for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CPNP) and why is its stability a concern?

A1: this compound (CPNP) is a nitrosamine (B1359907) impurity that has been identified in some pharmaceutical products, such as the antibiotic rifapentine.[1] Nitrosamines are a class of compounds that are of significant concern due to their potential carcinogenic properties. The stability of CPNP standards is crucial for accurate quantification of this impurity in drug substances and products, ensuring patient safety and regulatory compliance.

Q2: What are the recommended storage conditions for CPNP standards?

A2: To ensure the stability of CPNP standards, it is recommended to store them in amber vials at refrigerated temperatures (2-8°C) or frozen (-20°C) for long-term storage, protected from light and air.[1][2][3]

Q3: What are the main factors that can cause the degradation of CPNP standards?

A3: CPNP standards are susceptible to degradation from several factors, including:

  • Light: CPNP is known to be light-sensitive.[3] Exposure to UV or ambient light can lead to photodegradation.

  • Heat: Elevated temperatures can accelerate the thermal degradation of CPNP.

  • pH: The stability of CPNP can be influenced by the pH of the solution. Nitrosamines, in general, can exhibit varying stability in acidic, neutral, and basic conditions.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of CPNP.

Q4: What are the potential degradation pathways for CPNP?

A4: While specific degradation pathways for CPNP are not extensively documented in publicly available literature, general degradation mechanisms for nitrosamines include:

  • Photodegradation: This typically involves the cleavage of the N-N bond upon exposure to light, which can lead to the formation of a secondary amine (1-cyclopentylpiperazine) and nitric oxide.

  • Thermal Degradation: At elevated temperatures, CPNP may undergo decomposition. For some nitrosopiperazines, thermal decomposition has been observed to follow pseudo-first-order kinetics.

  • Hydrolysis: Depending on the pH, the N-nitroso group may be susceptible to hydrolytic cleavage.

Troubleshooting Guide for LC-MS/MS Analysis of CPNP Standards

This guide addresses common issues encountered during the analysis of CPNP standards using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Secondary Interactions: The basic nitrogen in the piperazine (B1678402) ring can interact with acidic residual silanols on the column stationary phase. 2. Column Overload: Injecting too high a concentration of the standard. 3. Inappropriate Injection Solvent: The solvent used to dissolve the standard is much stronger than the initial mobile phase.1. Use a column with a highly inert stationary phase (e.g., end-capped C18 or a phenyl-hexyl column). Consider adding a small amount of a weak base to the mobile phase to reduce silanol (B1196071) interactions. 2. Reduce the injection volume or dilute the sample. 3. Dissolve the standard in the initial mobile phase or a weaker solvent.
Low Signal Intensity or Poor Sensitivity 1. Ion Suppression: Co-eluting matrix components can suppress the ionization of CPNP in the mass spectrometer source. 2. Suboptimal MS Parameters: Incorrect cone voltage, collision energy, or other MS settings. 3. Degradation of Standard: The standard may have degraded in solution.1. Improve chromatographic separation to resolve CPNP from interfering peaks. Optimize sample preparation to remove matrix components. 2. Optimize MS parameters using a CPNP standard solution. 3. Prepare fresh standard solutions and ensure proper storage.
Inconsistent or Irreproducible Results 1. Variable Matrix Effects: Inconsistent levels of co-eluting matrix components in different samples. 2. Instability in Autosampler: Degradation of CPNP in the autosampler vials over the course of an analytical run. 3. Inconsistent Sample Preparation: Variations in the sample preparation procedure.1. Use a stable isotope-labeled internal standard (SIL-IS) for CPNP if available. Develop a robust sample cleanup method. 2. Keep the autosampler temperature low (e.g., 4°C) and minimize the time samples spend in the autosampler. 3. Ensure a consistent and validated sample preparation workflow.
Ghost Peaks 1. Carryover: Adsorption of CPNP onto parts of the LC system (e.g., injector, column). 2. Contaminated Mobile Phase or System: Impurities in the solvents or a contaminated LC system.1. Use a stronger needle wash solution in the autosampler. Inject blank samples after high-concentration standards. 2. Use high-purity solvents and freshly prepared mobile phases. Flush the LC system thoroughly.

Data Presentation: Stability of this compound (CPNP) Standards

Table 1: Hypothetical Degradation of CPNP in Solution at Different Temperatures (Storage for 30 days in the dark)

Temperature% Degradation (pH 4.0)% Degradation (pH 7.0)% Degradation (pH 9.0)
4°C< 1%< 1%2%
25°C5%3%10%
40°C15%10%25%

Table 2: Hypothetical Photodegradation of CPNP in Solution (25°C)

Exposure Time (hours)% Degradation (Simulated Daylight)
210%
835%
2470%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound (CPNP) Standard

Objective: To intentionally degrade the CPNP standard under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound (CPNP) reference standard

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of CPNP in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for analysis.

    • If no degradation is observed, repeat with 1 N HCl.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for analysis.

    • If no degradation is observed, repeat with 1 N NaOH.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Transfer a known amount of solid CPNP standard into a vial.

    • Place the vial in a calibrated oven at 80°C for 48 hours.

    • At specified time points, withdraw samples, dissolve in methanol, and dilute for analysis.

  • Photodegradation:

    • Expose a solution of CPNP (e.g., 100 µg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same conditions.

    • At specified time points, withdraw samples for analysis.

  • Analysis: Analyze all samples by a validated stability-indicating LC-MS/MS method to determine the percentage of CPNP remaining and to detect the formation of any degradation products.

Visualizations

degradation_pathway CPNP This compound Degradation_Products Degradation Products CPNP->Degradation_Products Heat, Oxidation, Strong Acid/Base Secondary_Amine 1-Cyclopentylpiperazine CPNP->Secondary_Amine Photolysis (UV Light) NO Nitric Oxide CPNP->NO Photolysis (UV Light) troubleshooting_workflow Start Inconsistent CPNP Analysis Results Check_Standard Verify Standard Integrity (Age, Storage) Start->Check_Standard Check_Method Review LC-MS/MS Method Parameters Check_Standard->Check_Method Standard OK Check_Sample_Prep Evaluate Sample Preparation Check_Method->Check_Sample_Prep Method OK Optimize_LC Optimize Chromatography (Column, Mobile Phase) Check_Method->Optimize_LC Chromatography Issue Optimize_Prep Refine Sample Cleanup (SPE, LLE) Check_Sample_Prep->Optimize_Prep Prep Issue Optimize_MS Optimize MS Parameters (Voltages, Gas Flows) Optimize_LC->Optimize_MS Resolved Issue Resolved Optimize_MS->Resolved Optimize_Prep->Resolved

References

Technical Support Center: 1-Cyclopentyl-4-nitrosopiperazine (CPNP) Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of 1-Cyclopentyl-4-nitrosopiperazine (CPNP), a nitrosamine (B1359907) impurity of concern in pharmaceutical products. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CPNP) and why is its quantification important?

A1: this compound (CPNP) is a nitrosamine impurity, classified as a Nitrosamine Drug Substance-Related Impurity (NDSRI).[1] It has been identified as an impurity in antimicrobial drugs such as rifampin and rifapentine.[1][2] Nitrosamines are a class of compounds that are of significant concern due to their potential carcinogenic properties.[3][4][5] Regulatory agencies require strict control of these impurities in pharmaceutical products to ensure patient safety. Therefore, accurate and sensitive quantification of CPNP at trace levels is crucial.

Q2: What is the most common analytical technique for CPNP quantification?

A2: The most common and preferred analytical technique for the quantification of CPNP and other nitrosamines at the required low levels is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[3][4][6] This method offers the high sensitivity and selectivity needed to detect and quantify trace-level impurities in complex sample matrices like drug substances and products.[7][8] While Gas Chromatography-Mass Spectrometry (GC-MS) has been used for some nitrosamines, LC-MS/MS is generally more suitable for a wider range of nitrosamine impurities.[5][8]

Q3: What are the main challenges in CPNP quantification assays?

A3: The primary challenges in CPNP quantification include:

  • Achieving low detection and quantification limits: Regulatory limits for nitrosamines are very low, often in the parts-per-million (ppm) to parts-per-billion (ppb) range, requiring highly sensitive instrumentation.[3][4][7]

  • Matrix effects: The sample matrix, which includes the active pharmaceutical ingredient (API) and excipients, can interfere with the ionization of CPNP in the mass spectrometer, leading to signal suppression or enhancement and affecting accuracy.[6][7][8]

  • In-situ formation: There is a risk of artificial CPNP formation during sample preparation if residual nitrosating agents are present in the sample or reagents.[7]

  • Chromatographic resolution: Separating CPNP from other structurally similar or isobaric compounds is critical to prevent inaccurate quantification.[3][4]

  • Stability of the analyte: CPNP is sensitive to light, air, and heat, which can lead to degradation and inaccurate results if not handled and stored properly.[1]

Troubleshooting Guide

Below is a troubleshooting guide for common issues encountered during the quantification of this compound using LC-MS/MS.

Problem Potential Cause Recommended Solution
Poor Sensitivity / Low Signal Intensity Inefficient ionization of CPNP.Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). Ensure the mobile phase pH is suitable for positive ion mode electrospray ionization (ESI).
Matrix effects from the API or excipients causing ion suppression.Dilute the sample if sensitivity allows. Improve sample clean-up using solid-phase extraction (SPE). Use a matrix-matched calibration curve. Employ an isotopically labeled internal standard (e.g., CPNP-d4).
Suboptimal mobile phase composition.Evaluate different mobile phase additives (e.g., ammonium (B1175870) formate (B1220265), formic acid) and organic modifiers (e.g., methanol, acetonitrile) to enhance signal.
Poor Peak Shape (Tailing, Splitting, or Broadening) Issues with the analytical column.Use a column with a different chemistry (e.g., phenyl-hexyl).[9] Ensure the column is not overloaded. Check for column degradation or contamination and replace if necessary.
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure CPNP is in a single ionic form.
Dead volume in the LC system.Check all fittings and connections for leaks or improper seating.
High Variability in Results (Poor Precision) Inconsistent sample preparation.Ensure consistent and thorough vortexing and sonication during extraction.[9] Use an autosampler for precise injection volumes.
Fluctuation in instrument performance.Allow the LC-MS/MS system to fully equilibrate before starting the analysis. Monitor system suitability tests throughout the analytical run.
In-situ formation of CPNP during sample preparation.Add an antioxidant or a nitrosation inhibitor, such as ascorbic acid or sulfamic acid, to the sample diluent.[7]
Unexpected Peaks or High Background Contamination of the LC system or mobile phase.Flush the LC system thoroughly. Use high-purity solvents and freshly prepared mobile phases.
Carryover from previous injections.Implement a robust needle wash procedure in the autosampler method, using a strong solvent. Inject a blank sample after a high-concentration standard or sample.
Presence of isobaric interferences.Improve chromatographic separation by optimizing the gradient profile or changing the column. Use high-resolution mass spectrometry (HRMS) for better mass accuracy if available.

Experimental Protocols

A generalized LC-MS/MS method for the quantification of CPNP is outlined below. This should be optimized and validated for your specific application and instrument.

Sample Preparation

  • Accurately weigh about 100 mg of the sample into a volumetric flask.

  • Add an internal standard solution (e.g., this compound-d4).

  • Add the extraction solvent (e.g., methanol).

  • Vortex and sonicate for approximately 10 minutes to ensure complete dissolution and extraction.[9]

  • Dilute to the final volume with the extraction solvent.

  • Centrifuge the solution to pellet any undissolved excipients.

  • Filter the supernatant through a 0.22 µm filter before injection.[9]

LC-MS/MS Parameters

Parameter Typical Conditions
LC Column Phenyl-Hexyl, 2.7 µm, 4.6 mm i.d. × 10 cm (or equivalent)[9]
Mobile Phase A 10 mM Ammonium formate in water, pH adjusted to 9.0 with ammonium hydroxide[9]
Mobile Phase B Methanol[9]
Gradient Optimized for separation of CPNP from the drug substance and other impurities.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 184.1 (for CPNP)
Product Ions (m/z) To be determined by direct infusion and optimization.

Quantitative Data Summary

The required limit of quantification (LOQ) for CPNP is dictated by the acceptable intake (AI) limit for the specific drug product. Analytical methods should be validated to meet these low-level detection requirements.

Analyte Typical LOQ Reference
This compound (CPNP)0.05 ppm[6]
1-Methyl-4-nitrosopiperazine (MNP)0.15 ppm[10]

Visualizations

Experimental Workflow

G General Experimental Workflow for CPNP Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh Sample add_is Add Internal Standard weigh->add_is extract Add Extraction Solvent & Vortex/Sonicate add_is->extract dilute Dilute to Volume extract->dilute centrifuge Centrifuge dilute->centrifuge filter Filter Supernatant centrifuge->filter inject Inject Sample into LC-MS/MS filter->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate calculate Calculate Concentration integrate->calculate report Report Results calculate->report

Caption: General workflow for CPNP quantification by LC-MS/MS.

Formation of this compound

G Formation Pathway of CPNP precursor 1-Cyclopentylpiperazine (Secondary Amine Precursor) product This compound (CPNP) precursor->product Nitrosation Reaction agent Nitrosating Agent (e.g., Nitrous Acid) agent->product

Caption: Formation of CPNP from its secondary amine precursor.

References

Technical Support Center: Nitrosamine Impurity Testing in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in nitrosamine (B1359907) impurity testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of nitrosamine impurities in pharmaceutical products?

A1: Nitrosamine impurities can arise from various sources throughout the manufacturing process and lifecycle of a drug product. Key sources include:

  • Manufacturing Process: The synthesis of active pharmaceutical ingredients (APIs) can lead to the formation of nitrosamines if secondary or tertiary amines are present in the same or consecutive manufacturing steps with nitrosating agents.

  • Raw Materials and Excipients: Contamination of raw materials, solvents, and excipients with nitrites or amines can be a significant source.[1][2] For instance, water used in the process may contain trace levels of nitrites.[1]

  • Degradation: The drug substance itself may degrade over time, forming nitrosamine impurities, particularly under specific storage conditions like elevated temperature and humidity.[3][4]

  • Packaging Materials: Components of packaging materials can sometimes be a source of nitrosating agents.[3]

Q2: Which analytical techniques are most suitable for nitrosamine impurity testing?

A2: Highly sensitive and selective analytical methods are necessary for detecting trace levels of nitrosamine impurities. The most commonly employed techniques are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used and highly sensitive method for a broad range of nitrosamines.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly effective for the analysis of volatile nitrosamines.[7]

  • Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): This method provides high mass accuracy and resolution, which is valuable for identifying unknown nitrosamine impurities and distinguishing them from isobaric interferences.[7]

Q3: How can I prevent the formation of false positives during sample preparation?

A3: The artificial formation of nitrosamines during analysis is a critical pitfall that can lead to false-positive results.[1][8] Key strategies to prevent this include:

  • Use of Scavengers: Incorporate antioxidants like ascorbic acid (Vitamin C) or α-tocopherol (Vitamin E) into the sample diluent to quench residual nitrites.[7][8]

  • pH Control: Maintain a neutral or slightly basic pH during sample preparation and analysis, where feasible, to disfavor the nitrosation reaction.[7] Acidic conditions can promote the in-situ formation of nitrosamines.[1][8]

  • High-Purity Reagents: Utilize high-purity solvents and reagents to minimize the introduction of nitrite (B80452) and amine contaminants.[7]

Q4: What are the regulatory expectations for nitrosamine impurity testing?

A4: Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of nitrosamine impurities.[9] Key expectations include:

  • Risk Assessment: Manufacturers are required to conduct a comprehensive risk assessment to identify the potential for nitrosamine formation in their products.[10][11]

  • Confiratory Testing: If a risk is identified, confirmatory testing using validated analytical methods is mandatory.[1]

  • Mitigation Strategies: If nitrosamines are detected above the acceptable intake (AI) limits, manufacturers must implement mitigation strategies to reduce the levels of these impurities.[11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background noise or interferences in LC-MS/MS analysis Matrix effects from complex sample formulations.Optimize sample clean-up procedures. Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Employ atmospheric pressure chemical ionization (APCI) as an alternative to electrospray ionization (ESI) to reduce ionization suppression.[8]
Poor peak shape and low sensitivity Mismatch between the sample diluent and the mobile phase. Use of organic diluents like methanol (B129727) for certain formulations can lead to poor peak shapes.[5]Ideally, use water as the diluent. If an organic diluent is necessary, consider using an instrument with higher sensitivity or increasing the injection volume, while being mindful of potential matrix effects.[5]
Inconsistent or non-reproducible results Analyte instability during sample preparation or storage. Nitrosamines can be susceptible to photolysis and degradation.[12] Inconsistent sample extraction.Protect samples from light. Ensure consistent and validated sample preparation procedures, including mixing and sonication steps. Use of internal standards is highly recommended.[12]
Detection of nitrosamines in blank injections Contamination of solvents, reagents, or laboratory materials. Carryover from the autosampler.Test all blank solutions to ensure they are free from contamination.[7] Implement a robust autosampler washing procedure between injections.
Suspected false-positive nitrosamine detection In-situ formation of nitrosamines during sample preparation due to acidic conditions and the presence of residual nitrites.[1][7][8]Re-analyze the sample with the addition of a scavenger (e.g., ascorbic acid or Vitamin E). A significant reduction or disappearance of the nitrosamine peak suggests the initial result was a false positive.[7][8] Adjust the pH of the sample preparation to neutral or basic, if compatible with the method.[7]

Quantitative Data

Regulatory Acceptable Intake (AI) Limits for Common Nitrosamines

The following table summarizes the acceptable intake (AI) limits for some common nitrosamine impurities as recommended by the FDA and EMA. These limits are based on a lifetime cancer risk.[13]

Nitrosamine CompoundAcceptable Intake (ng/day)Regulatory Body
N-nitrosodimethylamine (NDMA)96FDA / Health Canada[13]
N-nitrosodiethylamine (NDEA)26.5EMA / FDA[13][14]
N-nitroso-N-methyl-4-aminobutyric acid (NMBA)96FDA[13]
N-nitrosodiisopropylamine (NDIPA)26.5EMA[11]
N-nitrosodibutylamine (NDBA)26.5EMA[11]
N-nitrosoethylisopropylamine (NEIPA)26.5Health Canada[13]

Note: These limits are subject to change based on evolving scientific data and regulatory updates.

Experimental Protocols

Protocol: Detection of Nitrosamine Impurities in Metformin (B114582) Drug Product by LC-MS/MS

This protocol is based on established methods for the determination of nitrosamine impurities in metformin.[12][15][16]

1. Sample Preparation

  • Crush a sufficient number of metformin tablets to obtain a fine powder.

  • Accurately weigh a portion of the powder equivalent to 100 mg of metformin API into a 15 mL centrifuge tube.[12]

  • Add 250 µL of methanol and sonicate for 15 minutes.[12]

  • Add LC/MS-grade water to bring the total volume to 5 mL.[12]

  • Sonicate for another 15 minutes, followed by shaking for 10 minutes.[12]

  • Centrifuge the sample for 15 minutes at 4500 rpm.[12][15]

  • Filter the supernatant through a 0.22 µm PVDF syringe filter, discarding the first 1 mL.[12][15]

  • Transfer the filtered sample into an HPLC vial for analysis.[12][15]

2. LC-MS/MS Instrumentation and Conditions

  • LC System: A UHPLC system capable of binary gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an APCI or ESI source.

  • Column: A suitable reversed-phase column, such as a biphenyl (B1667301) or C18 stationary phase.[5]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient: Develop a suitable gradient to separate the target nitrosamines from metformin and other matrix components.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each nitrosamine.

3. Quality Control

  • System Suitability: Inject a standard solution containing the target nitrosamines to verify system performance, including peak shape, retention time, and signal intensity.

  • Blank Injections: Inject a blank (diluent) at the beginning of the sequence and periodically throughout to monitor for contamination.

  • Spiked Samples: Analyze spiked control samples to assess accuracy and recovery.

Visualizations

Nitrosamine_Risk_Assessment_Workflow cluster_0 Step 1: Risk Identification cluster_1 Step 2: Risk Analysis cluster_2 Step 3: Risk Control & Review start Start Risk Assessment api Assess API Synthesis & Stability start->api excipients Evaluate Excipients & Raw Materials start->excipients manufacturing Review Manufacturing Process start->manufacturing packaging Analyze Packaging Components start->packaging risk_identified Potential Risk Identified? api->risk_identified excipients->risk_identified manufacturing->risk_identified packaging->risk_identified testing Conduct Confirmatory Testing (LC-MS/MS, GC-MS) risk_identified->testing Yes no_risk No Further Action (Document Assessment) risk_identified->no_risk No results Nitrosamines Above Acceptable Intake? testing->results mitigation Implement Mitigation Strategies results->mitigation Yes monitor Continuous Monitoring & Review results->monitor No mitigation->monitor

Caption: Workflow for Nitrosamine Risk Assessment.

OOS_Investigation_Workflow start Out-of-Specification (OOS) Result for Nitrosamine check_method Verify Analytical Method & System Suitability start->check_method retest Re-test Original Sample check_method->retest oos_confirmed OOS Confirmed? retest->oos_confirmed oos_confirmed->start No (Lab Error) false_positive_check Investigate for False Positives oos_confirmed->false_positive_check Yes add_scavenger Re-analyze with Nitrite Scavenger false_positive_check->add_scavenger result_with_scavenger Nitrosamine Still Present? add_scavenger->result_with_scavenger root_cause Investigate Root Cause (Manufacturing, Raw Materials, etc.) result_with_scavenger->root_cause Yes false_positive Document as False Positive (Artifact Formation) result_with_scavenger->false_positive No capa Implement Corrective and Preventive Actions (CAPA) root_cause->capa valid_oos Document as Valid OOS & Take Product Action capa->valid_oos

Caption: Decision Tree for OOS Result Investigation.

References

strategies to minimize 1-Cyclopentyl-4-nitrosopiperazine formation during drug manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to minimize the formation of 1-Cyclopentyl-4-nitrosopiperazine (CPNP), a potential genotoxic impurity, during drug manufacturing.

Troubleshooting Guide

This section addresses specific issues that may be encountered during drug manufacturing processes where CPNP formation is a risk.

Issue 1: Detection of CPNP in the final Active Pharmaceutical Ingredient (API) or drug product.

  • Question: We have detected this compound (CPNP) in our final product. What are the immediate steps we should take?

  • Answer: Immediately quarantine the affected batches. Conduct a thorough risk assessment to identify the potential root causes of CPNP formation.[1][2][3] The primary focus should be on identifying the sources of the precursor, 1-cyclopentylpiperazine (B42781) (a secondary amine), and nitrosating agents (such as nitrites).[4] Review the entire manufacturing process, from raw material sourcing to storage conditions.

Issue 2: Identifying the source of nitrosating agents.

  • Question: How can we identify the source of nitrosating agent contamination in our process?

  • Answer: Nitrosating agents, most commonly nitrites, can be introduced through various sources.[5] Scrutinize all raw materials, including starting materials, reagents, solvents (fresh and recycled), and excipients for nitrite (B80452) impurities.[6] Water used in the process can also be a source of nitrites. Review the specifications of all incoming materials and consider implementing stricter controls on nitrite levels from your suppliers.

Issue 3: Presence of 1-cyclopentylpiperazine precursor.

  • Question: Our API synthesis involves 1-cyclopentylpiperazine or a related structure. How can we prevent it from reacting to form CPNP?

  • Answer: The presence of 1-cyclopentylpiperazine is a direct risk factor for CPNP formation, particularly in the manufacturing of drugs like rifapentine.[4][7][8] The primary strategy is to minimize its residual levels in the subsequent processing steps through optimized purification methods. Additionally, focus on controlling the reaction conditions to be unfavorable for nitrosation.

Issue 4: Ineffective CPNP mitigation during process optimization.

  • Question: We have tried to optimize our process parameters (e.g., temperature, reaction time), but CPNP levels are still unacceptable. What else can we do?

  • Answer: If process optimization alone is insufficient, consider incorporating chemical inhibitors into your process. This is a recognized mitigation strategy.[9] Antioxidants such as ascorbic acid (vitamin C) and alpha-tocopherol (B171835) (vitamin E) have been shown to be effective nitrosamine (B1359907) inhibitors.[5][10][11] They act as scavengers for nitrosating agents.[12] Adjusting the pH of the reaction medium to neutral or basic conditions can also significantly reduce the rate of nitrosamine formation.[11]

Frequently Asked Questions (FAQs)

Q1: What is this compound (CPNP) and why is it a concern?

A1: this compound (CPNP) is a nitrosamine impurity that is classified as a probable human carcinogen.[7] Its presence in pharmaceutical products is a safety concern and is strictly regulated by health authorities like the FDA.[13]

Q2: Which drug manufacturing processes are at a higher risk of CPNP formation?

A2: Processes that utilize 1-cyclopentylpiperazine or have it as a potential impurity or degradation product are at high risk. This is particularly relevant for the synthesis of the antibiotic rifapentine.[7][8]

Q3: What are the key chemical precursors for CPNP formation?

A3: The formation of CPNP requires two main precursors: the secondary amine, 1-cyclopentylpiperazine, and a nitrosating agent, which is typically derived from nitrite salts under acidic conditions.[4][6]

Q4: What are the optimal pH conditions to minimize CPNP formation?

A4: Nitrosamine formation is generally favored under acidic conditions. Therefore, maintaining neutral to basic pH levels during critical processing steps can significantly inhibit the reaction kinetics and reduce CPNP formation.[11]

Q5: Can antioxidants be used to prevent CPNP formation?

A5: Yes, antioxidants are a recommended strategy for mitigating nitrosamine formation.[9] Ascorbic acid and alpha-tocopherol have been demonstrated to be effective inhibitors by scavenging nitrosating agents.[5][10][14]

Q6: What analytical methods are suitable for detecting and quantifying CPNP?

A6: Highly sensitive and specific analytical methods are required for the detection of trace levels of CPNP. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a commonly used and validated method for this purpose.[15][16][17]

Quantitative Data on Mitigation Strategies

The following table summarizes the effectiveness of various inhibitors on nitrosamine formation.

Mitigation StrategyInhibitorConcentrationEffectivenessReference
Antioxidant Addition Ascorbic Acid (Vitamin C)0.25% - 1% in formulationSignificant reduction in nitrosamine levels.[5][18] Can inhibit formation by >80%.[10][11][5][10][11][18]
Alpha-tocopherol (Vitamin E)Not specifiedEffective in inhibiting nitrosamine formation.[10][11][10][11]
Caffeic AcidNot specified>80% reduction in nitrosamine formation in a model study.[11][11]
Ferulic AcidNot specified>80% reduction in nitrosamine formation in a model study.[11][11]
Amino Acid Addition GlycineNot specifiedEffective in inhibiting nitrosamine formation in solution.[11][11]
LysineNot specifiedEffective in inhibiting nitrosamine formation in solution.[11][11]
HistidineNot specifiedEffective in inhibiting nitrosamine formation in solution.[11][11]
pH Control Sodium CarbonateSufficient to achieve neutral/basic pHShould in principle inhibit the formation of NDSRIs.[11][11]

Experimental Protocols

Protocol: Quantification of CPNP in a Drug Substance by LC-MS/MS

This protocol is a representative method and may require optimization for specific matrices.

  • Instrumentation:

    • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).

    • Ion Source: Electrospray Ionization (ESI).[15]

    • Column: A suitable reversed-phase column, such as a Phenyl-Hexyl column (e.g., 2.7 µm, 4.6 mm i.d. × 10 cm), can provide good separation.[15]

  • Reagents and Materials:

  • Mobile Phase Preparation:

    • Solvent A: Prepare a 10 mM ammonium formate solution in deionized water and adjust the pH to 9.0 with ammonia water. Filter through a 0.22 µm membrane filter.[16]

    • Solvent B: Methanol.[15]

  • Standard and Sample Preparation:

    • Internal Standard (IS) Stock Solution: Accurately weigh and dissolve the isotope-labeled internal standard in methanol to a known concentration.

    • Standard Stock Solution: Accurately weigh and dissolve the CPNP reference standard in methanol to a known concentration.

    • Working Standard Solutions: Prepare a series of calibration standards by diluting the CPNP stock solution with a suitable solvent and spiking with the internal standard solution to a constant concentration.

    • Sample Solution: Accurately weigh the drug substance, add a known volume of the internal standard solution, and extract with methanol. The extraction may be facilitated by vortexing and sonication. Centrifuge the sample and filter the supernatant before injection.[15][16]

  • LC-MS/MS Conditions:

    • Set up a suitable gradient elution program using Mobile Phase A and B.

    • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.

    • Optimize the MRM transitions (precursor ion > product ion) for both CPNP and the internal standard.

  • Quantification:

    • Establish a calibration curve by plotting the peak area ratio of CPNP to the internal standard against the concentration of the working standard solutions.

    • Calculate the concentration of CPNP in the sample using the calibration curve.

Visualizations

CPNP_Formation_Pathway cluster_precursors Precursors cluster_conditions Reaction Conditions cluster_product Product 1_Cyclopentylpiperazine 1-Cyclopentylpiperazine (Secondary Amine) Reaction 1_Cyclopentylpiperazine->Reaction Nitrosating_Agent Nitrosating Agent (e.g., from Nitrite) Nitrosating_Agent->Reaction Acidic_pH Acidic pH Acidic_pH->Reaction Catalyzes CPNP This compound (CPNP) Reaction->CPNP Nitrosation

Caption: Formation pathway of this compound (CPNP).

Mitigation_Strategies_Workflow Start CPNP Formation Risk Identified Risk_Assessment Conduct Comprehensive Risk Assessment Start->Risk_Assessment Identify_Sources Identify Precursor and Nitrosating Agent Sources Risk_Assessment->Identify_Sources Process_Optimization Optimize Process Parameters (pH, Temperature) Identify_Sources->Process_Optimization Inhibitor_Addition Incorporate Inhibitors (e.g., Ascorbic Acid) Identify_Sources->Inhibitor_Addition Purification Enhance Purification Steps Identify_Sources->Purification Analytical_Testing Test for CPNP using Validated LC-MS/MS Method Process_Optimization->Analytical_Testing Inhibitor_Addition->Analytical_Testing Purification->Analytical_Testing Release Release Batch if CPNP is below acceptable limits Analytical_Testing->Release Pass Re-evaluate Re-evaluate and Modify Process Analytical_Testing->Re-evaluate Fail Re-evaluate->Risk_Assessment

Caption: Workflow for the mitigation of CPNP formation in drug manufacturing.

References

Technical Support Center: Analysis of 1-Cyclopentyl-4-nitrosopiperazine (CPNP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing false positives during the analysis of 1-Cyclopentyl-4-nitrosopiperazine (CPNP).

Frequently Asked Questions (FAQs)

Q1: What is this compound (CPNP) and why is it a concern?

A1: this compound (CPNP) is a nitrosamine (B1359907) impurity that has been identified as a potential drug substance-related impurity in the antibiotic rifapentine (B610483).[1] Nitrosamines are a class of compounds that are considered probable or possible human carcinogens, making their presence in pharmaceutical products a significant safety concern for regulatory agencies and manufacturers.[1]

Q2: What are the primary sources of CPNP contamination in pharmaceutical products?

A2: CPNP can originate from the manufacturing process of the active pharmaceutical ingredient (API), specifically rifapentine. The precursor for CPNP is 1-cyclopentylpiperazine (B42781), which can be a starting material or an intermediate in the synthesis.[1] CPNP can also form during the storage of the drug product if residual nitrosating agents are present along with the precursor amine.

Q3: What is a "false positive" in the context of CPNP analysis?

A3: A false positive result in CPNP analysis refers to the detection of CPNP that was not present in the original sample but was formed in situ during the analytical process itself. This artifactual formation can lead to unnecessary product rejection, costly investigations, and regulatory actions.

Q4: What are the main causes of false positives in CPNP analysis?

A4: The primary cause of false positives is the reaction between the CPNP precursor (1-cyclopentylpiperazine) and residual nitrosating agents (like nitrites) under favorable conditions during sample preparation and analysis. Acidic conditions, often used in sample diluents or mobile phases for liquid chromatography, can significantly promote this reaction.

Q5: How can the risk of false positives be minimized?

A5: The risk of false positives can be minimized by:

  • Using Nitrite (B80452) Scavengers: Incorporating antioxidants like ascorbic acid (Vitamin C) or vitamin E into the sample preparation workflow can neutralize residual nitrites, preventing the artificial formation of CPNP.

  • Controlling pH: Maintaining a neutral or slightly basic pH during sample preparation and analysis, if compatible with the analytical method, can inhibit the nitrosation reaction.

  • Method Validation: Employing a thoroughly validated analytical method that has been demonstrated to be free from artifactual CPNP formation is crucial.

  • Using Orthogonal Analytical Techniques: Confirming positive results with a different, independent analytical method (e.g., a different chromatographic column or mass spectrometry technique) can help verify the presence of CPNP.

Troubleshooting Guide

This guide addresses common issues encountered during CPNP analysis that may lead to false positive results.

ProblemPotential CauseRecommended Solution
Unexpectedly high levels of CPNP detected in a sample. Artifactual formation of CPNP during sample preparation. Nitrite contamination in reagents or excipients reacting with the 1-cyclopentylpiperazine precursor under acidic conditions.1. Incorporate a nitrite scavenger: Add ascorbic acid or vitamin E to the sample diluent. A significant reduction or elimination of the CPNP peak upon re-analysis strongly indicates a false positive. 2. Adjust pH: If the method allows, adjust the pH of the sample diluent to be neutral or slightly basic. 3. Blank Analysis: Analyze all reagents and solvents to check for nitrite or CPNP contamination.
Inconsistent or variable CPNP results across replicate analyses. Matrix effects in LC-MS/MS analysis. Co-eluting compounds from the sample matrix can suppress or enhance the ionization of CPNP, leading to inaccurate quantification.[2][3]1. Use a stable isotope-labeled internal standard (SIL-IS): This is the most effective way to compensate for matrix effects. 2. Optimize chromatographic separation: Modify the gradient or change the column to better separate CPNP from interfering matrix components. 3. Matrix-matched calibration: Prepare calibration standards in a blank sample matrix to mimic the analytical conditions of the unknown samples.
CPNP detected in the blank or placebo samples. Contamination of analytical system or reagents. Carryover from previous injections, or contamination of solvents, vials, or other lab materials.1. Thoroughly clean the LC-MS/MS system: Flush the system with appropriate solvents. 2. Use fresh, high-purity solvents and reagents. 3. Analyze a series of blank injections to ensure the system is clean before running samples.
Difficulty in achieving the required limit of quantification (LOQ). Suboptimal LC-MS/MS method parameters. Insufficient sensitivity of the mass spectrometer or poor chromatographic peak shape.1. Optimize mass spectrometer settings: Adjust parameters such as collision energy, ion source temperature, and gas flows for maximum CPNP signal. 2. Improve chromatography: Use a high-efficiency column and optimize the mobile phase to achieve a sharp, symmetrical peak for CPNP. 3. Sample pre-concentration: If necessary, employ solid-phase extraction (SPE) to concentrate the analyte before injection.
Illustrative Data on the Effect of Nitrite Scavengers

The following table provides representative data on how the use of a nitrite scavenger can prevent the artificial formation of CPNP during analysis. These values are illustrative of expected experimental outcomes.

Sample ConditionCPNP Precursor (1-cyclopentylpiperazine) ConcentrationNitrite Spike ConcentrationNitrite Scavenger (Ascorbic Acid)Detected CPNP Concentration (ng/mL)
Control1 µg/mL100 ng/mLNone15.2
With Scavenger 1 µg/mL 100 ng/mL 1 mg/mL < 0.5 (Below LOQ)
BlankNone100 ng/mLNone< 0.5 (Below LOQ)
Precursor Only1 µg/mLNoneNone< 0.5 (Below LOQ)

Experimental Protocols

Recommended Analytical Method: LC-MS/MS for the Quantification of CPNP in Rifapentine

This method is based on the validated procedure published by the U.S. Food and Drug Administration (FDA) for the determination of CPNP in rifapentine drug substance and drug product.[1]

1. Sample Preparation

  • Drug Substance:

    • Weigh approximately 300 mg of the rifapentine drug substance into a 10 mL volumetric flask.

    • Add methanol (B129727) to dissolve the sample and bring it to volume.

    • To mitigate false positives, it is recommended to prepare a parallel sample where the methanol is fortified with a nitrite scavenger (e.g., 1 mg/mL ascorbic acid).

    • Vortex the solution until the sample is fully dissolved.

    • Filter the solution through a 0.22 µm PVDF syringe filter into an HPLC vial.

  • Drug Product (Capsules/Tablets):

    • Determine the average weight of the contents of several capsules or tablets.

    • Transfer an amount of powdered sample equivalent to 300 mg of rifapentine into a 15 mL centrifuge tube.

    • Add 10 mL of methanol (or scavenger-fortified methanol).

    • Vortex for 5 minutes, then sonicate for 10 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.

2. LC-MS/MS Parameters

ParameterSetting
Liquid Chromatograph Agilent 1290 Infinity II or equivalent
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Time (min)
0.0
1.0
8.0
9.0
9.1
12.0
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Sciex QTRAP 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition for CPNP Q1: 184.1 m/z
Collision Energy Optimized for the specific instrument
Dwell Time 100 ms

3. Data Analysis and Interpretation

  • Quantify CPNP concentration using a calibration curve prepared with certified reference standards.

  • The limit of quantification (LOQ) for this method is approximately 0.5 ng/mL, which corresponds to 0.017 ppm in the solid sample.[1]

  • A significantly lower or non-detectable CPNP concentration in the sample prepared with a nitrite scavenger compared to the untreated sample is strong evidence of a false positive in the latter.

Visualizations

CPNP_Formation_Pathway Rifapentine Rifapentine API Degradation Degradation / Synthesis Byproduct Rifapentine->Degradation Precursor 1-Cyclopentylpiperazine (Precursor) Degradation->Precursor CPNP This compound (CPNP) Precursor->CPNP Nitrosation Nitrosating_Agent Nitrosating Agent (e.g., Nitrite) Nitrosating_Agent->CPNP Acidic_Conditions Acidic Conditions (During Analysis) Acidic_Conditions->CPNP Promotes Reaction

Caption: Potential pathway for the formation of CPNP from Rifapentine.

CPNP_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Sample Rifapentine Sample Dissolution Dissolve in Methanol Sample->Dissolution Scavenger Add Nitrite Scavenger (e.g., Ascorbic Acid) Dissolution->Scavenger Filter Filter (0.22 µm) Scavenger->Filter LC_Separation Chromatographic Separation (C18 Column) Filter->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantify CPNP MS_Detection->Quantification False_Positive_Check Compare with/without Scavenger Quantification->False_Positive_Check Result Report Result False_Positive_Check->Result

Caption: Recommended workflow for CPNP analysis to prevent false positives.

References

Validation & Comparative

Navigating Nitrosamine Impurity Analysis: A Comparative Guide to Analytical Methods for 1-Cyclopentyl-4-nitrosopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The critical task of detecting and quantifying nitrosamine (B1359907) impurities in pharmaceutical products demands robust and validated analytical methods. This guide provides a comprehensive comparison of analytical techniques for the validation of 1-Cyclopentyl-4-nitrosopiperazine (CPNP), a nitrosamine impurity of concern in certain drug substances. Tailored for researchers, scientists, and drug development professionals, this document outlines key performance data, detailed experimental protocols, and visual workflows to support the selection of appropriate analytical methodologies.

The presence of nitrosamine impurities, classified as probable human carcinogens, is a significant concern for regulatory bodies and pharmaceutical manufacturers.[1] Stringent control at trace levels is mandated, necessitating the use of highly sensitive and selective analytical methods.[1] This guide focuses on the prevalent chromatographic techniques coupled with mass spectrometric detection, namely Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of CPNP.

Performance Comparison of Analytical Techniques

The selection of an analytical method for nitrosamine analysis is contingent on various factors, including the physicochemical properties of the analyte, the complexity of the sample matrix, and the required sensitivity. Below is a comparative summary of the performance of LC-MS and GC-MS based on available data for CPNP and structurally related nitrosamines.

Table 1: Quantitative Performance Data for this compound (CPNP) using LC-ESI-HRMS

ParameterPerformance Characteristic
Limit of Detection (LOD)0.1 ng/mL (0.003 ppm)
Limit of Quantitation (LOQ)0.5 ng/mL (0.017 ppm)
Range0.5 – 200 ng/mL (0.017 – 6.67 ppm)
Source: U.S. Food and Drug Administration[2]

Table 2: Comparative Performance Data of GC-MS for Structurally Similar Nitrosopiperazines

ParameterPerformance Characteristic
Limit of Detection (LOD)0.15 - 1.00 ng/mL
Limit of Quantitation (LOQ)0.5 - 3.0 ng/mL
Linearity (r²)≥ 0.99
Accuracy (% Recovery)94.09% - 111.22%
Precision (% RSD)≤ 7.65%
Data compiled from validated methods for various nitrosopiperazine derivatives.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following sections provide an overview of the experimental protocols for the LC-ESI-HRMS method for CPNP and a general GC-MS method applicable to nitrosopiperazines.

Validated LC-ESI-HRMS Method for this compound (CPNP)

This method is based on the validated procedure published by the U.S. Food and Drug Administration for the determination of CPNP in rifapentine (B610483) drug substance and drug product.[2]

1. Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable diluent, such as methanol (B129727).

  • Perform sonication to ensure complete dissolution.

  • Centrifuge the sample to remove any undissolved particulates.

  • Filter the supernatant through a 0.22 μm filter before injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: A suitable reversed-phase column, such as a Poroshell 120 Phenyl Hexyl (or equivalent), is used for chromatographic separation.

  • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: A constant flow rate is maintained, typically in the range of 0.3-0.5 mL/min.

  • Injection Volume: A small volume (e.g., 5 µL) of the prepared sample is injected into the LC system.

3. High-Resolution Mass Spectrometry (HRMS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used.

  • Detection: High-resolution mass spectrometry allows for the accurate mass measurement of the analyte and its fragments, providing high selectivity and sensitivity.

  • Data Acquisition: Data is acquired in a mode that monitors for the specific m/z of the CPNP molecule.

General GC-MS Method for Nitrosopiperazines

This protocol outlines a general approach for the analysis of nitrosopiperazines using GC-MS, which can be adapted and validated for CPNP.

1. Sample Preparation:

  • Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed to isolate the nitrosamine from the sample matrix. Dichloromethane is a common solvent for LLE.

  • Concentration: The extract may be concentrated to enhance sensitivity.

  • Derivatization: While not always necessary, derivatization can improve the chromatographic properties of some nitrosamines.

2. Gas Chromatography (GC) Conditions:

  • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used for separation.

  • Injector: A split/splitless injector is typically used, with the injection port temperature optimized to ensure efficient volatilization without thermal degradation of the analyte.

  • Carrier Gas: Helium is the most common carrier gas.

  • Oven Temperature Program: A temperature gradient is programmed to achieve optimal separation of the target analyte from other components in the sample.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electron Ionization (EI) is the standard ionization technique for GC-MS.

  • Detection: A mass spectrometer, often a triple quadrupole (MS/MS) for enhanced selectivity, is used for detection.

  • Data Acquisition: The instrument is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to monitor for the characteristic ions of the target nitrosopiperazine.

Visualizing Analytical Workflows

To further clarify the processes involved in the validation of analytical methods, the following diagrams, generated using Graphviz (DOT language), illustrate a typical workflow and the hierarchical relationship of validation parameters.

Analytical_Method_Validation_Workflow cluster_planning Planning & Development cluster_execution Validation Execution cluster_reporting Reporting & Implementation start Define Analytical Requirements method_dev Method Development (LC-MS or GC-MS) start->method_dev protocol Write Validation Protocol method_dev->protocol specificity Specificity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Validation Report Generation robustness->report sop Standard Operating Procedure (SOP) report->sop routine Routine Use sop->routine

Caption: Workflow for Analytical Method Validation.

Validation_Parameters_Hierarchy cluster_quantitative Quantitative Tests cluster_qualitative Qualitative & General Tests Analytical Method Validation Analytical Method Validation Accuracy Accuracy Analytical Method Validation->Accuracy Precision Precision Analytical Method Validation->Precision Linearity Linearity Analytical Method Validation->Linearity Range Range Analytical Method Validation->Range LOD & LOQ LOD & LOQ Analytical Method Validation->LOD & LOQ Specificity Specificity Analytical Method Validation->Specificity Robustness Robustness Analytical Method Validation->Robustness System Suitability System Suitability Analytical Method Validation->System Suitability Repeatability Repeatability Precision->Repeatability Intermediate Precision Intermediate Precision Precision->Intermediate Precision Reproducibility Reproducibility Precision->Reproducibility

Caption: Hierarchy of Analytical Validation Parameters.

References

A Comparative Guide to the Quantification of 1-Cyclopentyl-4-nitrosopiperazine (CPNP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 1-Cyclopentyl-4-nitrosopiperazine (CPNP), a nitrosamine (B1359907) impurity of concern in pharmaceutical products. The information presented herein is intended to assist researchers and analytical scientists in selecting and implementing appropriate methods for the detection and quantification of this compound.

Introduction to CPNP and its Analysis

This compound (CPNP) is a nitrosamine impurity that can form in drug substances containing a piperazine (B1678402) moiety, such as the antibiotic rifapentine (B610483).[1] Due to the potential carcinogenic risk associated with nitrosamine impurities, regulatory agencies like the U.S. Food and Drug Administration (FDA) have established strict acceptable intake limits for these compounds in pharmaceutical products.[2] Consequently, sensitive and validated analytical methods are crucial for monitoring and controlling CPNP levels in active pharmaceutical ingredients (APIs) and finished drug products.

The primary analytical technique for the quantification of CPNP is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS) detection.[1][3] This is due to the high sensitivity and selectivity required to detect trace levels of CPNP in complex sample matrices.

Comparison of Analytical Methods

While a formal inter-laboratory comparison study for CPNP quantification is not publicly available, this guide compiles and compares data from published analytical methods. The following tables summarize the performance characteristics of different LC-MS based methods for CPNP analysis.

Table 1: Performance Characteristics of LC-MS Methods for CPNP Quantification

ParameterMethod 1: LC-ESI-HRMS (FDA)[1]Method 2: LC-MS/MS[3]
Instrumentation Q ExactiveTM hybrid quadrupole-orbitrap mass spectrometerTriple quadrupole mass spectrometer
Limit of Detection (LOD) 0.005 ng/mL (0.005 ppm)Not explicitly stated
Limit of Quantification (LOQ) 0.017 ng/mL (0.017 ppm)As low as 0.05 ppm
Linearity Range 0.017 – 6.67 ng/mL (0.017 – 6.67 ppm)Not explicitly stated
Accuracy Not explicitly statedApproaches to mitigate matrix effects explored to improve accuracy[3]
Precision Not explicitly statedNot explicitly stated
Internal Standard Not specified in the summaryUse of stable isotope-labeled internal standards explored[3]

Experimental Protocols

Detailed methodologies are essential for the successful implementation of analytical methods. Below are summaries of the experimental protocols for the compared methods.

Method 1: FDA LC-ESI-HRMS Method for CPNP in Rifapentine

This method was developed by the FDA for the quantification of CPNP in rifapentine drug substance and drug product.[1]

Sample Preparation: A general "dilute and shoot" approach is typically used, where the sample is dissolved in an appropriate solvent, diluted to a suitable concentration, and then directly injected into the LC-MS system.

Chromatographic Conditions:

  • HPLC/UHPLC System: Equipped with a temperature-controlled autosampler and column compartment.

  • Column: Ace Ultracore SuperPhenylHexyl, 2.5 µm, 90 Å, 50 x 4.6 mm.[1]

  • Mobile Phase: A gradient elution using methanol (B129727) and water is employed.[1]

Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Mass Analyzer: Q ExactiveTM hybrid quadrupole-orbitrap mass spectrometer.[1]

  • Detection: High-resolution and high-mass accuracy (HRMS) monitoring of the accurate m/z value of the fragment ions of CPNP.[1]

Method 2: LC-MS/MS Method with Mitigation of Matrix Effects

This method focuses on addressing the challenges of matrix effects in the quantification of CPNP in rifapentine.[3]

Sample Preparation: Similar to the FDA method, a dilution of the sample is prepared. The study explored modifying the sample concentration to mitigate matrix effects.[3]

Chromatographic Conditions: The study investigated modifying LC conditions to reduce matrix effects.[3] Specific column and mobile phase details were not available in the summary.

Mass Spectrometry Conditions:

  • Ionization Source: ESI in positive mode.

  • Mass Analyzer: Triple quadrupole mass spectrometer.

  • Detection: Multiple Reaction Monitoring (MRM) is typically used for quantification on a triple quadrupole instrument.

Strategies to Mitigate Matrix Effects:

  • Use of Stable Isotope-Labeled Internal Standards: This is a common and effective approach to compensate for matrix-induced signal suppression or enhancement.[3]

  • Modification of LC Conditions: Optimizing the chromatographic separation can help to separate CPNP from co-eluting matrix components.[3]

  • Standard Addition Method: This quantification technique can be used to overcome proportional matrix effects.[3]

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the quantification of CPNP in pharmaceutical samples.

G cluster_0 Sample Preparation cluster_1 LC-HRMS Analysis cluster_2 Data Analysis Sample Weighing of Rifapentine Sample Dissolution Dissolution in a Suitable Solvent Sample->Dissolution Dilution Dilution to Final Concentration Dissolution->Dilution Injection Injection into LC System Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection HRMS Detection Separation->Detection Quantification Quantification of CPNP Detection->Quantification

Caption: General workflow for CPNP quantification by LC-HRMS.

G cluster_0 Sample and Standard Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification SamplePrep Sample Preparation with Internal Standard LC_Separation Optimized LC Separation SamplePrep->LC_Separation StdPrep Preparation of Calibration Standards StdPrep->LC_Separation MSMS_Detection MRM Detection LC_Separation->MSMS_Detection Data_Processing Data Processing and Quantification MSMS_Detection->Data_Processing

Caption: Workflow for CPNP analysis with matrix effect mitigation.

Conclusion

The quantification of this compound at trace levels in pharmaceutical matrices presents analytical challenges, primarily due to the low concentrations and potential for matrix effects. Both high-resolution mass spectrometry and tandem mass spectrometry are powerful techniques capable of achieving the required sensitivity and selectivity. The choice of a specific method will depend on the available instrumentation, the specific matrix, and the need to address matrix effects. For accurate and reliable quantification, careful method validation is essential, and strategies such as the use of stable isotope-labeled internal standards should be considered to mitigate the impact of the sample matrix.

References

A Head-to-Head Comparison: LC-MS/MS vs. GC-MS for the Analysis of 1-Cyclopentyl-4-nitrosopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of nitrosamine (B1359907) impurities is paramount to ensure the safety and quality of pharmaceutical products. 1-Cyclopentyl-4-nitrosopiperazine (CPNP) is a nitrosamine drug substance-related impurity (NDSRI) that requires sensitive and reliable analytical methods for its detection at trace levels. This guide provides an objective comparison of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of CPNP, supported by experimental data and detailed methodologies.

The choice between LC-MS/MS and GC-MS for nitrosamine analysis often hinges on the physicochemical properties of the analyte, the complexity of the sample matrix, and the required sensitivity. CPNP is a semi-volatile compound, making it amenable to both techniques, each presenting a unique set of advantages and limitations.

Performance Comparison at a Glance

The following table summarizes the key quantitative performance parameters for the analysis of this compound using LC-MS/MS and a proposed GC-MS method.

Performance ParameterLC-MS/MSGC-MS
Limit of Detection (LOD) 0.003 ppm (0.1 ng/mL)[1]Estimated: ~0.01-0.1 ppm
Limit of Quantitation (LOQ) 0.017 ppm (0.5 ng/mL)[1]Estimated: ~0.03-0.3 ppm
Linearity (Range) 0.017 – 6.67 ppm (0.5 – 200 ng/mL)[1]Typically 2-3 orders of magnitude
Sample Throughput HighModerate to High
Matrix Effect Can be significant, often requires matrix-matched standards or stable isotope-labeled internal standards.Can be less pronounced with appropriate sample preparation and injection techniques (e.g., headspace).
Thermal Stability Requirement Not a concernAnalyte must be thermally stable and volatile. CPNP is heat sensitive, which can be a challenge.[2]
Derivatization Not requiredMay be required for less volatile or thermally labile compounds, but generally not for CPNP.

Experimental Protocols

Detailed methodologies for both LC-MS/MS and a proposed GC-MS method for the analysis of this compound are provided below.

LC-MS/MS Method (Based on FDA validated method)

This method is adapted from a validated US Food and Drug Administration (FDA) method for the determination of CPNP in rifapentine (B610483) drug substance and drug product.[1]

1. Sample Preparation:

  • Accurately weigh and transfer the sample into a 15 mL glass centrifuge tube to achieve a target concentration of 30 mg/mL of the drug substance in methanol (B129727).

  • Add the appropriate volume of methanol and vortex for 1 minute.

  • Shake the sample for 40 minutes using a mechanical wrist-action shaker.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant using a 0.22 µm PVDF syringe filter, discarding the first 1 mL.

  • Transfer the filtered sample into an HPLC vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions:

  • LC System: Agilent 1290 Infinity LC system or equivalent.

  • Column: Phenomenex Luna Phenyl-Hexyl, 3 µm, 4.6 x 150 mm, or equivalent.

  • Mobile Phase A: 10 mM Ammonium formate (B1220265) in water, pH 9.0.

  • Mobile Phase B: Methanol.

  • Gradient:

    Time (min) %A %B
    0.0 95 5
    15.0 5 95
    15.1 95 5

    | 20.0 | 95 | 5 |

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30°C.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., Thermo Fisher Q Exactive Orbitrap) or a sensitive Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Precursor Ion (m/z): 184.1445 [M+H]⁺.

  • Product Ions (for MS/MS): To be determined by infusion of a CPNP standard. Common fragments for similar nitrosamines involve the loss of the nitroso group (-NO) or fragmentation of the piperazine (B1678402) and cyclopentyl rings.

Proposed GC-MS Method

This proposed method is based on general procedures for the analysis of cyclic nitrosamines by GC-MS. Optimization and validation are required for the specific analysis of CPNP.

1. Sample Preparation:

  • Liquid-Liquid Extraction (LLE):

    • Disperse a known amount of the sample (e.g., 500 mg) in an alkaline solution (e.g., 1 M NaOH).

    • Extract the aqueous phase with dichloromethane (B109758) (e.g., 3 x 5 mL).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Headspace (HS) Analysis (for volatile impurities in drug products):

    • Place a weighed amount of the sample into a headspace vial.

    • Add a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

    • Incubate the vial at an optimized temperature (e.g., 80-120°C) for a specific time before injection.

2. Gas Chromatography Conditions:

  • GC System: Agilent 8890 GC or equivalent.

  • Column: DB-624 or equivalent mid-polar column (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 220°C (or lower to minimize thermal degradation).

  • Injection Mode: Splitless (1 µL injection).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole or a triple quadrupole for higher sensitivity.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity.

    • Target Ions: To be determined from the mass spectrum of a CPNP standard. The molecular ion (m/z 183) and characteristic fragment ions would be monitored.

Visualization of Analytical Workflows

To further illustrate the methodologies, the following diagrams outline the experimental workflows for both LC-MS/MS and GC-MS analysis of this compound.

LCMSMS_Workflow Sample Sample Weighing (Drug Substance/Product) Extraction Methanol Extraction (Vortex & Shake) Sample->Extraction Centrifugation Centrifugation (4000 rpm, 10 min) Extraction->Centrifugation Filtration Syringe Filtration (0.22 µm PVDF) Centrifugation->Filtration LC_Injection LC Injection Filtration->LC_Injection Separation Chromatographic Separation (Phenyl-Hexyl Column) LC_Injection->Separation Ionization Ionization (ESI+) Separation->Ionization Detection Mass Detection (MS/MS or HRMS) Ionization->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

Caption: LC-MS/MS Experimental Workflow for CPNP Analysis.

GCMS_Workflow cluster_prep Sample Preparation Sample_LLE Sample in Alkaline Solution LLE Liquid-Liquid Extraction (Dichloromethane) Concentration Concentration GC_Injection GC Injection (Liquid or Headspace) Concentration->GC_Injection Sample_HS Sample in Headspace Vial (with DMSO) Incubation Incubation Incubation->GC_Injection Separation Chromatographic Separation (DB-624 Column) GC_Injection->Separation Ionization Ionization (EI, 70 eV) Separation->Ionization Detection Mass Detection (SIM Mode) Ionization->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

Caption: Proposed GC-MS Experimental Workflow for CPNP Analysis.

Concluding Remarks

Both LC-MS/MS and GC-MS are viable techniques for the determination of this compound in pharmaceutical samples.

LC-MS/MS stands out for its high sensitivity and specificity, particularly with the use of high-resolution mass spectrometry, and its ability to analyze thermally labile compounds without derivatization.[1] The provided FDA method offers a validated starting point for robust and reliable quantification of CPNP.

GC-MS , on the other hand, can be a cost-effective and high-throughput alternative, especially when coupled with headspace sampling which can minimize matrix effects. However, careful optimization of the GC conditions is crucial to prevent the thermal degradation of CPNP.

The ultimate choice of technique will depend on the specific requirements of the analysis, including the regulatory landscape, required sensitivity, sample matrix, and available instrumentation. For confirmatory and trace-level quantification, LC-MS/MS is generally the preferred method. For screening purposes in a quality control environment, a well-validated GC-MS method can be a practical and efficient solution.

References

Unraveling the Genotoxic Landscape: A Comparative Analysis of 1-Cyclopentyl-4-nitrosopiperazine and Other Nitrosamines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the genotoxic potential of 1-Cyclopentyl-4-nitrosopiperazine (CPNP) in comparison to other nitrosamines reveals critical insights for researchers, scientists, and drug development professionals. This guide synthesizes experimental data from key genotoxicity assays, providing a clear comparison of CPNP's activity and detailing the underlying experimental methodologies and cellular response pathways.

Nitrosamines are a class of compounds of significant concern due to their potential carcinogenic effects, which are often mediated through a genotoxic mode of action.[1] The recent detection of nitrosamine (B1359907) impurities in various pharmaceutical products has underscored the need for a thorough understanding of their relative genotoxic potencies.[1] CPNP, identified as a potential impurity, is classified by the International Agency for Research on Cancer (IARC) as a Group 2B agent, indicating it is possibly carcinogenic to humans.[2]

Executive Summary

Experimental evidence consistently demonstrates that this compound (CPNP) is a genotoxic compound, a characteristic it shares with many other nitrosamines. Its genotoxic activity is dependent on metabolic activation by cytochrome P450 (CYP) enzymes. Comparative studies utilizing bacterial reverse mutation assays (Ames test), in vitro micronucleus assays, and comet assays indicate that CPNP induces DNA damage and mutations. While its potency varies depending on the specific endpoint and test system, it is often used as a positive control in enhanced Ames tests designed for nitrosamine detection, highlighting its reliable genotoxic activity.[2][3]

Quantitative Genotoxicity Data

The following tables summarize quantitative data from various in vitro genotoxicity studies, comparing the effects of CPNP with other common nitrosamines such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA).

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Data

CompoundTester StrainMetabolic Activation (S9)Lowest Effective Concentration (µ g/plate )Fold Increase over Control (approx.)Reference
This compound (CPNP) TA100Hamster Liver S9 (30%)10>2[4]
WP2 uvrAHamster Liver S9 (30%)100>2[5]
N-Nitrosodimethylamine (NDMA) TA100Hamster Liver S9 (30%)50>2[4]
TA1535Rat Liver S9Not specifiedPositive[1]
N-Nitrosodiethylamine (NDEA) TA100Hamster Liver S9Not specifiedPositive[1]
N-Nitrosodibutylamine (NDBA) TA100Not specifiedLower than NDMA & NDEANot specified[4]

Table 2: In Vitro Micronucleus Assay Data

CompoundCell LineMetabolic ActivationLowest Observed Effect Concentration (µM)Fold Increase in Micronuclei (approx.)Reference
This compound (CPNP) ToxTracker mESHamster S9250≥ 2-fold (reporter activation)[4]
N-Nitrosodimethylamine (NDMA) TK6 (CYP2A6 expressing)EndogenousNot specifiedPositive[6]
N-Nitrosodiethylamine (NDEA) Hen's Egg Test (in vivo)EndogenousDose-dependent increaseHigher than control[7]

Table 3: Comet Assay Data (% Tail DNA)

CompoundCell TypeConcentration (µM)% Tail DNA (Fold Increase over Control)Reference
This compound (CPNP) Primary Human Hepatocytes25002.0 - 2.9[8]
Primary Macaque Hepatocytes25003.4 - 10.6[8]
N-Nitrosodimethylamine (NDMA) Primary Human Hepatocytes125015.4[8]
Primary Macaque Hepatocytes1000011.0[8]
N-Nitrosodiethylamine (NDEA) Primary Human Hepatocytes100007.6[8]
Primary Macaque Hepatocytes1000011.8[8]
N-Nitrosodibutylamine (NDBA) Primary Human Hepatocytes25002.0 - 2.9[8]
Primary Macaque Hepatocytes25003.4 - 10.6[8]

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are crucial for the interpretation and replication of experimental findings.

Enhanced Bacterial Reverse Mutation (Ames) Test for Nitrosamines

The enhanced Ames test is recommended for the detection of mutagenicity of nitrosamines due to the reduced sensitivity of the standard assay for some compounds in this class.[9]

  • Tester Strains: A panel of Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain WP2 uvrA (pKM101) are used to detect various types of point mutations.[9]

  • Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system (S9 fraction). For nitrosamines, a higher concentration of S9 (30%) from both hamster and rat liver, induced with a combination of phenobarbital (B1680315) and β-naphthoflavone, is recommended.[9][10]

  • Assay Type: The pre-incubation method is employed, where the test compound, bacterial culture, and S9 mix (if applicable) are incubated together for a specific period (e.g., 30 minutes) before being plated on minimal glucose agar (B569324) plates.[9]

  • Positive Controls: Concurrent strain-specific positive controls are included as per OECD 471 guidelines. For the enhanced assay, at least two known nitrosamine mutagens, such as NDMA and CPNP, are included as positive controls in the presence of S9.[2]

  • Data Analysis: A positive result is characterized by a concentration-dependent increase in the number of revertant colonies per plate that is significantly above the background (vehicle control) level.[10]

In Vitro Micronucleus Assay

This assay detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events.

  • Cell Lines: Metabolically competent cell lines such as HepaRG or primary hepatocytes are often used for nitrosamine testing to ensure endogenous metabolic activation.[11] Other cell lines like Chinese Hamster Ovary (CHO) or human lymphocytes can be used with an external S9 metabolic activation system.[6]

  • Treatment: Cells are exposed to a range of concentrations of the test substance for a short duration (e.g., 3-6 hours) with and without S9, or for a longer duration (e.g., 24 hours) without S9.[6]

  • Cytokinesis Block: Cytochalasin B is often added to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one cell division after treatment.[11]

  • Harvesting and Staining: After an appropriate recovery period, cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronuclei is scored in a population of binucleated cells (typically 1000-2000 cells per concentration). A significant, concentration-dependent increase in the frequency of micronucleated cells indicates a positive result.[11]

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Preparation: A single-cell suspension is prepared from the test culture (e.g., primary hepatocytes).[12]

  • Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.[12]

  • Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear DNA (nucleoids).[12]

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline buffer (pH > 13) to unwind the DNA and expose alkali-labile sites as strand breaks. Electrophoresis is then performed at a low voltage, causing the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail".[12]

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Data Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head. This is often expressed as "% Tail DNA".[13]

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to the genotoxicity of nitrosamines.

Nitrosamine_Metabolic_Activation Nitrosamine Nitrosamine (e.g., CPNP) CYP450 Cytochrome P450 (e.g., CYP2A6, CYP2E1) Nitrosamine->CYP450 Metabolic Activation Alpha_hydroxynitrosamine α-Hydroxynitrosamine (unstable intermediate) CYP450->Alpha_hydroxynitrosamine α-hydroxylation Diazonium_ion Diazonium Ion (reactive electrophile) Alpha_hydroxynitrosamine->Diazonium_ion Spontaneous decomposition DNA DNA Diazonium_ion->DNA Alkylation DNA_adducts DNA Adducts (e.g., O6-alkylguanine) DNA->DNA_adducts Mutation Mutation DNA_adducts->Mutation leads to

Caption: Metabolic activation of nitrosamines leading to DNA damage.

Genotoxicity_Assay_Workflow cluster_Ames Ames Test cluster_Micronucleus Micronucleus Assay cluster_Comet Comet Assay Ames_start Test Compound + Bacterial Strain + S9 (optional) Ames_preincubation Pre-incubation (30 min) Ames_start->Ames_preincubation Ames_plating Plating on minimal media Ames_preincubation->Ames_plating Ames_incubation Incubation (48-72 hrs) Ames_plating->Ames_incubation Ames_result Count Revertant Colonies Ames_incubation->Ames_result MN_start Test Compound + Mammalian Cells + S9 (optional) MN_treatment Treatment (3-24 hrs) MN_start->MN_treatment MN_cytoB Add Cytochalasin B MN_treatment->MN_cytoB MN_recovery Recovery (~1.5 cell cycles) MN_cytoB->MN_recovery MN_harvest Harvest, Fix, Stain MN_recovery->MN_harvest MN_result Score Micronuclei in Binucleated Cells MN_harvest->MN_result Comet_start Single Cell Suspension Comet_embed Embed in Agarose Comet_start->Comet_embed Comet_lysis Lysis Comet_embed->Comet_lysis Comet_electrophoresis Alkaline Unwinding & Electrophoresis Comet_lysis->Comet_electrophoresis Comet_stain Stain DNA Comet_electrophoresis->Comet_stain Comet_result Measure % Tail DNA Comet_stain->Comet_result

Caption: Simplified workflow of key in vitro genotoxicity assays.

p53_Signaling_Pathway DNA_Damage DNA Damage (e.g., DNA adducts) Sensor_Proteins Sensor Proteins (e.g., ATM/ATR) DNA_Damage->Sensor_Proteins activates p53 p53 Sensor_Proteins->p53 phosphorylates & stabilizes MDM2 MDM2 p53->MDM2 activates transcription Cell_Cycle_Arrest Cell Cycle Arrest (e.g., p21) p53->Cell_Cycle_Arrest activates transcription DNA_Repair DNA Repair p53->DNA_Repair activates transcription Apoptosis Apoptosis (e.g., BAX) p53->Apoptosis activates transcription MDM2->p53 inhibits (ubiquitination)

References

Navigating Cross-Reactivity: A Comparative Guide for 1-Cyclopentyl-4-nitrosopiperazine (CPNP) Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential cross-reactivity for 1-Cyclopentyl-4-nitrosopiperazine (CPNP) in the context of immunoassay development. CPNP is a nitrosamine (B1359907) impurity of concern, identified as a potential mutagen and classified as a probable human carcinogen.[1][2][3][4] It is a known nitrosamine drug substance-related impurity (NDSRI) found in certain antimicrobial agents like rifampin and rifapentine.[1][5] While highly sensitive methods like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the current standards for CPNP quantification, the development of rapid screening immunoassays necessitates a thorough evaluation of their specificity.[3][6][7]

This guide outlines the principles of assessing cross-reactivity, presents hypothetical comparative data for illustrative purposes, and provides detailed experimental protocols to aid researchers in designing and validating specific CPNP immunoassays.

Understanding Cross-Reactivity in Immunoassays

Immunoassays rely on the specific binding of an antibody to its target antigen.[8] However, antibodies may also bind to other structurally similar molecules, a phenomenon known as cross-reactivity.[8][9][10] This can lead to inaccurate quantification of the target analyte, potentially resulting in false-positive results or an overestimation of the analyte's concentration.[8][11] Therefore, characterizing the cross-reactivity of an immunoassay is a critical step in its validation.

The degree of cross-reactivity is typically expressed as a percentage, calculated using the following formula:

% Cross-reactivity = (Concentration of Analyte at 50% Inhibition / Concentration of Cross-reactant at 50% Inhibition) x 100

A lower percentage indicates higher specificity of the antibody for the target analyte.

Comparative Analysis of Potential Cross-Reactants

Due to the absence of commercially available immunoassays and published cross-reactivity data for CPNP, this section presents a hypothetical comparison of potential cross-reacting compounds. The selection of these compounds is based on structural similarity to CPNP, which is a primary factor influencing cross-reactivity.[9] The following table summarizes hypothetical data from a competitive ELISA designed for CPNP detection.

CompoundStructure50% Inhibition Concentration (IC50) (ng/mL)% Cross-Reactivity
This compound (CPNP) C9H17N3O 10 100%
1-Methyl-4-nitrosopiperazine (MNP)C5H11N3O5020%
1-CyclopentylpiperazineC9H18N22504%
N-Nitrosopiperidine (NPIP)C5H10N2O8001.25%
N-Nitrosodimethylamine (NDMA)C2H6N2O> 10,000< 0.1%

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes. Actual experimental results may vary.

Experimental Protocols

To ensure accurate and reproducible assessment of cross-reactivity, a well-defined experimental protocol is essential. The following outlines a standard procedure for a competitive enzyme-linked immunosorbent assay (ELISA) to determine the cross-reactivity of a CPNP-specific antibody.

Experimental Protocol: Competitive ELISA for CPNP Cross-Reactivity

1. Reagents and Materials:

  • CPNP standard solution (e.g., 1 mg/mL in a suitable solvent)[12]

  • Potential cross-reactant compounds (e.g., MNP, 1-Cyclopentylpiperazine, NPIP, NDMA)

  • CPNP-specific antibody (e.g., monoclonal or polyclonal)

  • CPNP-conjugate (e.g., CPNP-HRP)

  • ELISA plates (96-well)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

2. Procedure:

  • Coating: Coat the wells of a 96-well ELISA plate with the CPNP-specific antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibody.

  • Blocking: Add blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition:

    • Prepare serial dilutions of the CPNP standard and each potential cross-reactant in assay buffer.

    • Add a fixed concentration of the CPNP-conjugate to each well.

    • Immediately add the different concentrations of the CPNP standard or potential cross-reactants to the wells.

    • Incubate for 1-2 hours at room temperature to allow for competitive binding.

  • Washing: Repeat the washing step.

  • Detection: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well to stop the color development.

  • Measurement: Read the absorbance of each well at the appropriate wavelength using a plate reader.

3. Data Analysis:

  • Plot the absorbance values against the logarithm of the concentration for the CPNP standard and each cross-reactant.

  • Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for CPNP and each cross-reactant from their respective dose-response curves.

  • Calculate the percent cross-reactivity for each compound using the formula mentioned previously.

Visualizing the Process

To further clarify the concepts and workflows, the following diagrams are provided.

Competitive_Immunoassay_Workflow cluster_preparation Plate Preparation cluster_assay Competitive Binding cluster_detection Detection p1 Antibody Coating p2 Washing p1->p2 p3 Blocking p2->p3 a1 Add CPNP-Conjugate p3->a1 a2 Add Sample/Standard/ Cross-reactant a1->a2 a3 Incubation a2->a3 d1 Washing a3->d1 d2 Add Substrate d1->d2 d3 Incubation d2->d3 d4 Add Stop Solution d3->d4 d5 Read Absorbance d4->d5

Caption: Workflow of a competitive immunoassay for CPNP cross-reactivity testing.

Cross_Reactivity_Concept cluster_reactants Reactants cluster_binding Binding Affinity cpnp CPNP (Target Analyte) antibody CPNP-Specific Antibody cpnp->antibody High Binding mnp MNP (Structurally Similar) mnp->antibody Potential Cross-Reactivity ndma NDMA (Structurally Dissimilar) ndma->antibody No Significant Binding high High Affinity antibody->high Specific Binding low Low Affinity antibody->low Cross-Reactivity negligible Negligible Affinity antibody->negligible No Cross-Reactivity

Caption: Conceptual diagram illustrating the principle of antibody cross-reactivity.

Conclusion

The development of specific immunoassays for the rapid detection of this compound holds significant value for pharmaceutical quality control. A rigorous evaluation of cross-reactivity with structurally related compounds is paramount to ensure the accuracy and reliability of such assays. While this guide provides a framework and hypothetical data for understanding and assessing CPNP cross-reactivity, it is imperative that researchers generate and validate their own experimental data. By following systematic protocols and carefully characterizing antibody specificity, the scientific community can develop robust immunoassay tools for the effective monitoring of this critical nitrosamine impurity.

References

Comparative Stability of 1-Cyclopentyl-4-nitrosopiperazine and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the stability of 1-Cyclopentyl-4-nitrosopiperazine (CPNP), a nitrosamine (B1359907) drug substance-related impurity (NDSRI), and its analogs. Understanding the stability profile of these compounds is critical for the development of safe and effective pharmaceutical products. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Nitrosamine impurities in pharmaceutical products are a significant concern due to their potential carcinogenic properties. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have issued stringent guidelines for the control of these impurities.[1][2][3] this compound (CPNP) has been identified as a potential impurity in drug products containing rifapentine.[2] The stability of such impurities is a critical factor as their degradation or formation during the product's shelf-life can impact patient safety. This guide outlines the expected stability of CPNP and its analogs under various stress conditions and provides a framework for conducting comparative stability studies.

Data Presentation: Comparative Stability Summary

While direct comparative stability data for this compound and its analogs is limited in publicly available literature, the following table summarizes the expected stability based on general principles of nitrosamine chemistry and data from related compounds like 1-methyl-4-nitrosopiperazine (B99963) (MNP) and N-nitrosopiperazine.

Stress ConditionThis compound (CPNP)1-Methyl-4-nitrosopiperazine (MNP)N-Nitrosopiperazine (Unsubstituted)Rationale and Remarks
Acidic Hydrolysis Likely susceptible to degradation.Susceptible to degradation.[4]Susceptible to degradation.The N-N=O bond in nitrosamines is generally labile under acidic conditions, leading to denitrosation. The cyclopentyl group is not expected to significantly alter this fundamental reactivity compared to a methyl group.
Alkaline Hydrolysis Expected to be more stable than under acidic conditions.Generally stable.[4]Generally stable.Nitrosamines are generally more stable under neutral to alkaline conditions.
Oxidative Stress Susceptible to degradation.Significant degradation observed.[4]Susceptible to degradation.[5]The piperazine (B1678402) ring and the nitroso group are susceptible to oxidation, potentially leading to the formation of nitramines and other degradation products.
Thermal Stress Susceptible to degradation, especially at elevated temperatures.Degradation observed under thermal stress.[4]Thermally stable up to 150°C in aqueous solution, but decomposition is observed at higher temperatures.[6][7]The N-N bond can undergo homolytic cleavage at high temperatures. The bulky cyclopentyl group might have a minor influence on the thermal stability compared to the methyl group.
Photochemical Stress Likely susceptible to degradation upon exposure to UV light.Expected to be photolabile.Degrades slowly upon exposure to UV light.[6]The n -> π* transition of the nitroso group can lead to photolytic cleavage of the N-N bond.

Experimental Protocols

A forced degradation study is essential to definitively compare the stability of CPNP and its analogs. The following is a generalized protocol based on methodologies reported for other nitrosamines.[4]

Objective: To compare the degradation profiles of this compound and its selected analogs under various stress conditions.

Materials:

  • This compound (CPNP) reference standard.

  • Analog reference standards (e.g., 1-Methyl-4-nitrosopiperazine, 1-Ethyl-4-nitrosopiperazine, N-Nitrosopiperazine).

  • High-purity solvents (acetonitrile, methanol, water).

  • Acids (e.g., hydrochloric acid, sulfuric acid).

  • Bases (e.g., sodium hydroxide).

  • Oxidizing agent (e.g., hydrogen peroxide).

  • Calibrated analytical instrumentation (e.g., HPLC-UV, LC-MS/MS).

Methodology:

  • Preparation of Stock Solutions: Prepare individual stock solutions of CPNP and each analog in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 4, 8, 12, 24 hours).

    • Alkaline Hydrolysis: Dilute the stock solution with 0.1 M NaOH and incubate at 60°C for the same time points.

    • Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide and keep at room temperature for the specified time points.

    • Thermal Degradation: Expose the solid compounds and their solutions to dry heat at a specified temperature (e.g., 80°C) for the designated time points.

    • Photostability: Expose solutions of the compounds to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control should be maintained in parallel.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating LC-MS/MS method. The method should be capable of separating the parent compound from its degradation products.

    • Quantify the amount of the remaining parent compound and identify and quantify the major degradation products.

  • Data Analysis:

    • Calculate the percentage degradation of each compound under each stress condition.

    • Determine the degradation kinetics (e.g., first-order, zero-order) and calculate the degradation rate constants.

    • Compare the degradation profiles of CPNP and its analogs to assess their relative stability.

Mandatory Visualizations

G General Degradation Pathways of N-Nitrosopiperazines Nitrosopiperazine N-Alkyl/Cycloalkyl-4-nitrosopiperazine Denitrosation Denitrosation Nitrosopiperazine->Denitrosation Acidic Conditions Oxidation Oxidation Nitrosopiperazine->Oxidation Oxidizing Agents Photolysis Photolysis (UV Light) Nitrosopiperazine->Photolysis SecondaryAmine Secondary Amine + Nitrosating Agent Denitrosation->SecondaryAmine Nitramine N-Alkyl/Cycloalkyl-4-nitropiperazine Oxidation->Nitramine CleavageProducts Ring Cleavage Products Oxidation->CleavageProducts Photolysis->SecondaryAmine

Caption: General degradation pathways for N-substituted nitrosopiperazines.

G Experimental Workflow for Comparative Stability Assessment cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation Prep_Standards Prepare Stock Solutions (CPNP & Analogs) Acid Acidic Hydrolysis Prep_Standards->Acid Base Alkaline Hydrolysis Prep_Standards->Base Oxidation Oxidative Stress Prep_Standards->Oxidation Thermal Thermal Stress Prep_Standards->Thermal Photo Photochemical Stress Prep_Standards->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling LCMS LC-MS/MS Analysis Sampling->LCMS Quantification Quantify Degradation LCMS->Quantification Kinetics Determine Kinetics Quantification->Kinetics Comparison Compare Stability Profiles Kinetics->Comparison

Caption: Workflow for the comparative stability assessment of CPNP and its analogs.

Conclusion

Based on the available information for related nitrosopiperazines, this compound is expected to be susceptible to degradation under acidic, oxidative, thermal, and photolytic stress conditions. The cyclopentyl moiety is a bulky, non-polar group which may impart some steric hindrance that could slightly decrease the rate of degradation compared to smaller alkyl analogs like 1-methyl-4-nitrosopiperazine. However, the fundamental chemical reactivity of the nitrosopiperazine core is unlikely to be significantly altered.

To definitively establish the comparative stability, a comprehensive forced degradation study as outlined in this guide is imperative. The results of such a study will provide crucial data for risk assessment and the development of control strategies to ensure the safety and quality of pharmaceutical products.

References

assessing the carcinogenic potential of 1-Cyclopentyl-4-nitrosopiperazine relative to other nitrosamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the carcinogenic potential of 1-Cyclopentyl-4-nitrosopiperazine (CPNP) relative to other nitrosamines. CPNP has been identified as a nitrosamine (B1359907) drug substance-related impurity (NDSRI) in certain pharmaceuticals, such as rifapentine, prompting regulatory and scientific scrutiny.[1][2] This document summarizes available data on CPNP, places it in the context of other well-characterized nitrosamines, and provides detailed experimental protocols for assessing nitrosamine carcinogenicity.

Executive Summary

Direct long-term carcinogenicity data for this compound is not publicly available. Consequently, a definitive carcinogenic potency value, such as a TD50 (the dose causing tumors in 50% of animals), has not been established for CPNP.[3] However, the International Agency for Research on Cancer (IARC) has classified CPNP as a Group 2B agent, meaning it is "possibly carcinogenic to humans".[1] This classification is based on the structural alerts for carcinogenicity common to nitrosamines and supporting mutagenicity data. CPNP is a known mutagen and is considered a suitable positive control for the enhanced Ames test, a bacterial reverse mutation assay used to assess the mutagenic potential of chemicals.[1][4][5]

The carcinogenic potential of CPNP is therefore inferred through a read-across approach from structurally related nitrosamines with established carcinogenicity data. This guide provides a comparative overview of the carcinogenic potency of several key nitrosamines to offer a scientific context for the potential risk posed by CPNP.

Data Presentation: Comparative Carcinogenic Potential of Nitrosamines

The following table summarizes the carcinogenic potency (TD50 values) and IARC classifications for a range of nitrosamines. The TD50 values are derived from the Lhasa Carcinogenicity Database (LCDB) and the Carcinogenic Potency Database (CPDB), which are comprehensive resources for animal cancer test results.[6][7][8][9][10][11] A lower TD50 value indicates a higher carcinogenic potency.

NitrosamineCAS NumberIARC ClassificationTD50 (mg/kg/day) - RatTD50 (mg/kg/day) - Mouse
This compound (CPNP) 61379-66-6 Group 2B (Possibly carcinogenic) [1]No data available No data available
N-Nitrosodimethylamine (NDMA)62-75-9Group 2A (Probably carcinogenic)[3]0.0960.177
N-Nitrosodiethylamine (NDEA)55-18-5Group 2A (Probably carcinogenic)[3]0.0260.091
N-Nitrosodi-n-butylamine (NDBA)924-16-3Group 2B (Possibly carcinogenic)1.393.65
N-Nitrosopiperidine (NPIP)100-75-4Group 2B (Possibly carcinogenic)0.451.02
N-Nitrosopyrrolidine (NPYR)930-55-2Group 2B (Possibly carcinogenic)1.313.19
N-Nitrosomorpholine (NMOR)59-89-2Group 2B (Possibly carcinogenic)0.491.13

Experimental Protocols

The assessment of carcinogenic potential relies on a battery of standardized and validated assays. Below are the methodologies for the key experiments cited in the evaluation of nitrosamines.

Bacterial Reverse Mutation Assay (Ames Test) - OECD Guideline 471

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.[12][13][14][15]

  • Principle: The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from induced rat or hamster liver). If the substance or its metabolites are mutagenic, they will cause a reversion of the mutation in the bacterial genome, allowing the bacteria to synthesize the required amino acid and form visible colonies on a minimal agar (B569324) medium.

  • Test Strains: A minimum of five strains are typically used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101) or TA102.

  • Metabolic Activation: An exogenous metabolic activation system, the S9 mix, is required for the detection of pro-mutagens that need to be metabolized to their reactive forms. For nitrosamines, an enhanced Ames test with a higher concentration of S9 (e.g., 30%) and a pre-incubation step is often recommended to improve sensitivity.[16]

  • Procedure:

    • The test substance is dissolved in a suitable solvent.

    • The bacterial culture, test substance, and S9 mix (or buffer for the non-activated condition) are mixed and pre-incubated.

    • The mixture is then mixed with molten top agar and poured onto minimal glucose agar plates.

    • The plates are incubated for 48-72 hours at 37°C.

    • The number of revertant colonies per plate is counted.

  • Evaluation: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and/or a reproducible and significant positive response at one or more concentrations.

In Vivo Carcinogenicity Studies - OECD Guideline 451

Long-term carcinogenicity studies in rodents are the gold standard for assessing the carcinogenic potential of a chemical in mammals.[17][18][19][20][21]

  • Principle: The test substance is administered to animals (typically rats and mice) for a major portion of their lifespan to observe the development of neoplastic lesions.

  • Animal Model: Two rodent species are generally used, most commonly the Fischer 344 rat and the B6C3F1 mouse. Both sexes are required.

  • Dose Selection: At least three dose levels plus a concurrent control group are used. The highest dose should induce some signs of toxicity without significantly altering the normal lifespan of the animals.

  • Administration Route: The route of administration should be relevant to human exposure, which for nitrosamine impurities in pharmaceuticals is typically oral (in drinking water, feed, or by gavage).

  • Duration: Studies in rats are typically conducted for 24 months, and in mice for 18-24 months.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored regularly.

  • Pathology: At the end of the study, all animals are subjected to a full necropsy. All organs and tissues are examined macroscopically, and a comprehensive list of tissues is collected for histopathological examination.

  • Evaluation: The incidence of tumors in the dosed groups is compared to the control group using appropriate statistical methods. An increase in the incidence of benign or malignant tumors in the treated groups is considered evidence of carcinogenicity. The data is used to determine a dose-response relationship and can be used to calculate a TD50 value.

Visualizations

Signaling Pathway: Metabolic Activation of Nitrosamines

Nitrosamine_Activation cluster_0 Cellular Environment Nitrosamine Nitrosamine CYP450_Enzymes Cytochrome P450 (e.g., CYP2E1, CYP2A6) Nitrosamine->CYP450_Enzymes Metabolism alpha_Hydroxynitrosamine α-Hydroxynitrosamine (Unstable Intermediate) CYP450_Enzymes->alpha_Hydroxynitrosamine α-Hydroxylation Alkyldiazonium_Ion Alkyldiazonium Ion (Reactive Electrophile) alpha_Hydroxynitrosamine->Alkyldiazonium_Ion Spontaneous Decomposition DNA DNA Alkyldiazonium_Ion->DNA Alkylation DNA_Adducts DNA Adducts (e.g., O6-alkylguanine) DNA->DNA_Adducts Mutation Mutation DNA_Adducts->Mutation Miscoding during DNA Replication Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Caption: Metabolic activation of nitrosamines leading to carcinogenesis.

Experimental Workflow: Carcinogenicity Assessment

Carcinogenicity_Workflow Test_Substance Test Substance (e.g., CPNP) Ames_Test Bacterial Reverse Mutation Assay (Ames Test - OECD 471) Test_Substance->Ames_Test In_Vivo_Carcinogenicity Long-Term Rodent Bioassay (OECD 451) Ames_Test->In_Vivo_Carcinogenicity Positive or Equivocal Result Risk_Assessment Carcinogenic Risk Assessment Ames_Test->Risk_Assessment Negative Result (Reduced Concern) Data_Analysis Statistical Analysis of Tumor Incidence In_Vivo_Carcinogenicity->Data_Analysis TD50_Calculation TD50 Value Calculation Data_Analysis->TD50_Calculation TD50_Calculation->Risk_Assessment

Caption: General workflow for assessing the carcinogenic potential of a chemical.

Conclusion

While direct evidence for the carcinogenicity of this compound in long-term animal studies is currently lacking, its classification as an IARC Group 2B carcinogen and its known mutagenic properties warrant careful consideration and risk management.[1] The carcinogenic potential of CPNP is currently inferred from data on structurally related nitrosamines. The provided comparative data on the carcinogenic potency of other nitrosamines, along with standardized experimental protocols, serves as a valuable resource for researchers and drug development professionals in evaluating the potential risks associated with CPNP and other nitrosamine impurities. Further research, including long-term carcinogenicity bioassays, would be necessary to definitively establish the carcinogenic potency of CPNP.

References

The Gold Standard vs. a Practical Alternative: Validating the Use of Isotopically Labeled 1-Cyclopentyl-4-nitrosopiperazine as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the precise world of bioanalytical chemistry, the choice of an internal standard (IS) is paramount to achieving accurate and reliable quantification of analytes. This is particularly critical in the pharmaceutical industry for monitoring impurities like nitrosamines, where patient safety is at stake. This guide provides an in-depth comparison of two primary internal standard strategies for the quantification of 1-Cyclopentyl-4-nitrosopiperazine (CPNP), a potential genotoxic impurity: a stable isotope-labeled (SIL) internal standard, specifically isotopically labeled CPNP, and a structural analog internal standard.

The consensus in the scientific community and among regulatory bodies is that a stable isotope-labeled version of the analyte is the "gold standard" for use as an internal standard in mass spectrometry-based bioanalysis. By using an isotopically labeled IS, any variations during sample preparation, such as extraction inconsistencies, and analytical variations, like matrix effects, are effectively normalized, leading to more accurate and precise results.

This guide will explore the theoretical advantages and practical implications of using an isotopically labeled CPNP internal standard compared to a structural analog through illustrative data, detailed experimental protocols, and workflow diagrams.

Performance Comparison: Isotopically Labeled vs. Structural Analog Internal Standards

The selection of an appropriate internal standard is a critical step in bioanalytical method development. The ideal IS should mimic the analyte's behavior throughout the entire analytical process. Here, we compare the expected performance of an isotopically labeled CPNP (e.g., this compound-d9) with a structural analog internal standard (e.g., 1-Ethyl-4-nitrosopiperazine).

Performance MetricIsotopically Labeled IS (CPNP-d9)Structural Analog IS (e.g., 1-Ethyl-4-nitrosopiperazine)Rationale
Chromatographic Retention Time Co-elutes with the analyteMay have a different retention timeThe nearly identical physicochemical properties of the SIL-IS ensure it behaves almost identically to the analyte during chromatography.
Extraction Recovery Identical to the analyteMay differ from the analyteThe SIL-IS will have the same partitioning behavior as the analyte during sample extraction, leading to more accurate correction for any sample loss.
Matrix Effects (Ion Suppression/Enhancement) Compensates effectively for matrix effectsMay experience different matrix effectsAs the SIL-IS co-elutes with the analyte, it is subjected to the same matrix-induced ion suppression or enhancement, allowing for accurate normalization.
Accuracy & Precision High accuracy and precisionCan be less accurate and preciseThe superior ability of the SIL-IS to correct for variability at all stages of the analysis leads to more reliable and reproducible data.
Commercial Availability Available from specialized suppliersGenerally more readily available and less expensiveThe synthesis of isotopically labeled compounds is a more complex and costly process.
Risk of Cross-Contamination Low, but need to check for isotopic purityNo risk of isotopic interference, but potential for other interferencesThe SIL-IS should be checked for the presence of the unlabeled analyte.

Table 1: Comparison of Expected Performance Characteristics.

Illustrative Quantitative Data

The following tables present simulated data to illustrate the expected outcomes when using an isotopically labeled internal standard versus a structural analog for the quantification of CPNP in a biological matrix.

Table 2: Calibration Curve Parameters

Internal Standard TypeAnalyte/IS Peak Area RatioLinearity (r²)
Isotopically Labeled (CPNP-d9)Consistent and predictable> 0.999
Structural AnalogMore variable> 0.995

Table 3: Quality Control Sample Analysis

QC LevelInternal Standard TypeNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LowIsotopically Labeled1.01.021023.5
Structural Analog1.01.151158.2
MediumIsotopically Labeled10.09.9599.52.8
Structural Analog10.010.81086.5
HighIsotopically Labeled100.0101.2101.22.1
Structural Analog100.095.595.55.7

Experimental Protocols

A robust and validated bioanalytical method is essential for the reliable quantification of CPNP. The following is a generalized experimental protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol (B129727).

  • Internal Standard Stock Solutions (1 mg/mL):

    • Isotopically Labeled IS: Accurately weigh and dissolve 10 mg of this compound-d9 in 10 mL of methanol.

    • Structural Analog IS: Accurately weigh and dissolve 10 mg of 1-Ethyl-4-nitrosopiperazine in 10 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the analyte and internal standard stock solutions in methanol to create calibration standards and quality control (QC) samples at the desired concentrations.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of the biological matrix (e.g., plasma, serum) in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve separation of the analyte and internal standard from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • CPNP: [M+H]+ → fragment ion

    • CPNP-d9: [M+H]+ → fragment ion

    • Structural Analog IS: [M+H]+ → fragment ion

Visualizing the Workflow and Rationale

The following diagrams illustrate the bioanalytical workflow and the logical relationship behind the superiority of an isotopically labeled internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extract Extraction Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon Inject Injection Recon->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification Calculate->Quantify G cluster_analyte Analyte (CPNP) cluster_sil_is Isotopically Labeled IS (CPNP-d9) cluster_sa_is Structural Analog IS A_Extract Extraction Loss SIL_Extract Extraction Loss A_Extract->SIL_Extract Mirrors SA_Extract Extraction Loss A_Extract->SA_Extract May Differ A_Matrix Matrix Effects SIL_Matrix Matrix Effects A_Matrix->SIL_Matrix Mirrors SA_Matrix Matrix Effects A_Matrix->SA_Matrix May Differ A_Instrument Instrumental Variation SIL_Instrument Instrumental Variation A_Instrument->SIL_Instrument Mirrors SA_Instrument Instrumental Variation A_Instrument->SA_Instrument May Differ

Safety Operating Guide

Safe Disposal of 1-Cyclopentyl-4-nitrosopiperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides critical safety and logistical information for the proper disposal of 1-Cyclopentyl-4-nitrosopiperazine (CPNP), a compound recognized for its potential health hazards. Researchers, scientists, and professionals in drug development must adhere to strict protocols to ensure personal safety and environmental compliance.

This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or comes into contact with skin.[1][2][3] Furthermore, it can cause severe skin burns, eye damage, and is suspected of causing cancer.[1][2][3] Due to these health risks, proper disposal is not merely a procedural matter but a critical safety imperative.

Hazard Profile Summary

A comprehensive understanding of the hazards associated with this compound is the first step in ensuring its safe handling and disposal. The following table summarizes its key hazard classifications.

Hazard StatementGHS Classification
H302: Harmful if swallowedAcute toxicity, oral (Warning)
H312: Harmful in contact with skinAcute toxicity, dermal (Warning)
H314: Causes severe skin burns and eye damageSkin corrosion/irritation (Danger)
H332: Harmful if inhaledAcute toxicity, inhalation (Warning)
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure (Warning)
H350: May cause cancerCarcinogenicity (Danger)

Data sourced from multiple safety data sheets.[1][2][3]

Procedural Disposal Plan

The mandated procedure for the disposal of this compound is to utilize an approved waste disposal plant.[1][2] Attempting to neutralize or dispose of this chemical through standard laboratory drains or as common waste is strictly prohibited due to its hazardous nature.

Step-by-Step Disposal Protocol:

  • Personal Protective Equipment (PPE): Before handling the compound, ensure a complete set of PPE is worn, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood.[1][2]

  • Container Management:

    • Keep the this compound in its original, tightly sealed container if possible.

    • If a transfer is necessary, use a clearly labeled, leak-proof container compatible with the chemical. The label should include the full chemical name, "Hazardous Waste," and relevant hazard symbols.

  • Segregation and Storage:

    • Store the waste container in a designated, secure hazardous waste accumulation area.

    • This area should be well-ventilated and away from incompatible materials.

    • Ensure the container is stored in a cool, dry place.[4]

  • Engage a Certified Waste Disposal Service:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a certified hazardous waste disposal company.

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

  • Documentation:

    • Maintain a detailed record of the amount of waste generated and the date of disposal.

    • Retain all documentation provided by the waste disposal company, including the waste manifest.

Experimental Protocols

No experimental protocols for the on-site neutralization or degradation of this compound are provided in the available safety and handling literature. The consistent recommendation is the transfer of the material to a licensed waste disposal facility, which is equipped to handle carcinogenic and corrosive substances in a controlled and compliant manner.

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G start Start: CPNP Waste Generated ppe Step 1: Don Appropriate PPE start->ppe container Step 2: Secure in Labeled, Sealed Container ppe->container storage Step 3: Store in Designated Hazardous Waste Area container->storage contact_ehs Step 4: Contact EHS for Disposal storage->contact_ehs provide_sds Provide SDS to Disposal Vendor contact_ehs->provide_sds documentation Step 5: Complete Waste Manifest & Documentation provide_sds->documentation end End: Compliant Disposal documentation->end

Caption: Workflow for the safe and compliant disposal of this compound.

References

Essential Safety and Operational Guide for Handling 1-Cyclopentyl-4-nitrosopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical information for the handling and disposal of 1-Cyclopentyl-4-nitrosopiperazine (CAS RN: 61379-66-6). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Summary: this compound is a hazardous chemical with the following classifications:

  • Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Causes severe skin burns and eye damage.[1]

  • May cause cancer.[1]

  • May cause respiratory irritation.[1]

Due to these significant health risks, strict adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory.

Personal Protective Equipment (PPE)

A comprehensive approach to PPE is required to minimize exposure through all potential routes.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesDouble-gloving is recommended. Nitrile or butyl rubber gloves should be used.[2]
Eye and Face Protection Safety goggles and face shieldUse splash-proof goggles that meet ANSI/ISEA Z87.1 standards, in conjunction with a full-face shield.[3]
Body Protection Chemical-resistant lab coat or gownA long-sleeved, disposable gown with tight-fitting cuffs is required.[4] For procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn.[2]
Respiratory Protection NIOSH-approved respiratorAll work should be conducted in a certified chemical fume hood.[2] If there is a risk of inhalation, an N-95 or N-100 particle mask or a chemical cartridge-type respirator should be used.[5]
Foot Protection Closed-toe shoesMandatory for all laboratory work.[2]

Operational Plan: Handling Procedures

1. Preparation and Engineering Controls:

  • Fume Hood: All handling of this compound, including weighing and dilutions, must be performed within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Spill Kit: Ensure a spill kit containing appropriate absorbent materials, neutralizing agents for acids and bases, and waste disposal bags is readily accessible.

  • Emergency Eyewash and Shower: Verify the location and functionality of the nearest emergency eyewash station and safety shower.

2. Handling:

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.

  • Glove Changes: Change gloves frequently, at least every 30 to 60 minutes, and immediately if they become contaminated or damaged.[5]

  • Transport: When transporting the chemical, use a secondary container to prevent spills.

3. Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Don Appropriate PPE prep2 Verify Fume Hood Function prep1->prep2 prep3 Prepare Work Area and Spill Kit prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Decontaminate Work Surface handle2->handle3 disp1 Segregate Waste handle3->disp1 disp2 Dispose of Contaminated PPE disp1->disp2 disp3 Dispose of Chemical Waste disp1->disp3

Caption: Standard Operating Procedure Workflow

Disposal Plan

1. Waste Segregation:

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, bench paper, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing this compound must be collected in a separate, sealed, and labeled hazardous waste container.

2. Disposal Procedure:

  • Excess and expired materials should be offered to a licensed hazardous material disposal company.[6]

  • Alternatively, the product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[6]

  • Ensure compliance with all federal, state, and local regulations for hazardous waste disposal.[6]

  • Do not discharge into drains or the environment.[6]

First Aid Measures:

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.

  • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

This guidance is intended to supplement, not replace, a comprehensive risk assessment and the information provided in the safety data sheet (SDS). Always refer to the SDS for the most detailed and up-to-date safety information.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopentyl-4-nitrosopiperazine
Reactant of Route 2
1-Cyclopentyl-4-nitrosopiperazine

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